molecular formula C6H11NO B112701 Piperidine-4-carbaldehyde CAS No. 50675-20-2

Piperidine-4-carbaldehyde

Katalognummer: B112701
CAS-Nummer: 50675-20-2
Molekulargewicht: 113.16 g/mol
InChI-Schlüssel: HRVXPXCISZSDCC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Piperidine-4-carbaldehyde is a useful research compound. Its molecular formula is C6H11NO and its molecular weight is 113.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

piperidine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c8-5-6-1-3-7-4-2-6/h5-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRVXPXCISZSDCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70560989
Record name Piperidine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70560989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50675-20-2
Record name 4-Piperidinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50675-20-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperidine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70560989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Piperidine-4-carbaldehyde: Structure, Properties, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piperidine-4-carbaldehyde, also known as 4-formylpiperidine, is a versatile heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its unique structural features, combining a reactive aldehyde functional group with a piperidine scaffold, make it a valuable precursor for the synthesis of a diverse array of complex molecules, including pharmaceutical agents and biologically active compounds. This technical guide provides a comprehensive overview of the structure, physicochemical properties, synthesis, and key reactions of this compound, with a focus on detailed experimental protocols and data presentation to support researchers in its effective utilization.

Structure and Properties

This compound is a cyclic amine with a molecular formula of C₆H₁₁NO. The core of the molecule is a saturated six-membered heterocycle containing a nitrogen atom (the piperidine ring), substituted at the 4-position with a carbaldehyde group (-CHO).

Chemical Structure:

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is typically a colorless to pale yellow liquid or a solid with a distinctive odor.[1] It exhibits solubility in polar organic solvents like N,N-dimethylformamide (DMF) but is insoluble in water.[2] Due to the presence of the aldehyde group, it can be susceptible to oxidation to the corresponding carboxylic acid upon prolonged exposure to air and may also undergo polymerization.[1][2] Therefore, it is recommended to store this compound in a sealed container at low temperatures (-20°C) under an inert atmosphere.[2]

PropertyValueReference
IUPAC Name This compound[3]
Synonyms 4-Formylpiperidine, 4-Piperidinecarboxaldehyde[2][3]
CAS Number 50675-20-2[4]
Molecular Formula C₆H₁₁NO[4]
Molecular Weight 113.16 g/mol [4]
Appearance Colorless to pale yellow liquid or solid[1]
Boiling Point 181.17 °C at 760 mmHg
Density 1.038 g/cm³
Refractive Index 1.517
Flash Point 80.85 °C
Solubility Soluble in polar organic solvents (e.g., DMF), insoluble in water.[2]

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes, most commonly involving the oxidation of a precursor alcohol or the reduction of a carboxylic acid derivative. The nitrogen atom of the piperidine ring is often protected during these transformations to prevent side reactions and then deprotected in a final step.

Synthesis via Oxidation of N-Protected 4-(Hydroxymethyl)piperidine

A common and efficient method for the synthesis of this compound involves the oxidation of an N-protected 4-(hydroxymethyl)piperidine derivative, followed by deprotection. The Swern oxidation is a widely used method for this transformation.

Workflow for the Synthesis of this compound via Swern Oxidation:

Caption: Synthesis workflow for this compound.

Experimental Protocol: Synthesis of N-Cbz-piperidine-4-carbaldehyde via Swern Oxidation [5]

This protocol describes the synthesis of the N-Cbz protected intermediate.

  • Materials:

    • Oxalyl chloride

    • Dichloromethane (DCM), anhydrous

    • Dimethyl sulfoxide (DMSO), anhydrous

    • N-Cbz-4-(hydroxymethyl)piperidine

    • Triethylamine

    • Glacial acetic acid

    • Brine solution

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve oxalyl chloride (59.1 mL, 674 mmol) in anhydrous dichloromethane (500 mL) in a reaction vessel equipped with a stirrer and a thermometer.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add anhydrous dimethyl sulfoxide (68.3 mL, 963 mmol) to the stirred solution, maintaining the temperature below -70 °C. Continue stirring for 15 minutes.

    • Add a solution of N-Cbz-4-(hydroxymethyl)piperidine (120 g, 481 mmol) in dichloromethane (500 mL) dropwise to the reaction mixture.

    • Allow the reaction mixture to slowly warm to -55 °C and maintain this temperature for 15 minutes.

    • Cool the mixture back down to -78 °C and slowly add triethylamine (205 mL, 1443 mmol) dissolved in dichloromethane (250 mL).

    • Allow the reaction suspension to slowly warm to room temperature.

    • Quench the reaction by the addition of glacial acetic acid (100 mL).

    • Wash the reaction solution with water. Back-extract the aqueous phase with dichloromethane (2 x 200 mL).

    • Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Cbz-piperidine-4-carbaldehyde.

  • Deprotection: The Cbz protecting group can be removed via standard hydrogenolysis conditions (e.g., H₂, Pd/C in a suitable solvent like ethanol or methanol) to afford the final this compound.

Key Reactions of this compound

The aldehyde functionality of this compound makes it a versatile substrate for a variety of important carbon-carbon bond-forming reactions, including the Knoevenagel condensation and the Mannich reaction.

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst to form a new carbon-carbon double bond. This compound readily undergoes this reaction.

Reaction Scheme for Knoevenagel Condensation:

References

An In-Depth Technical Guide to Piperidine-4-carbaldehyde: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperidine-4-carbaldehyde, a heterocyclic organic compound, has emerged as a critical structural motif and versatile intermediate in the synthesis of a wide array of pharmacologically active molecules. Its unique conformational properties and the reactivity of the aldehyde group make it an invaluable building block in medicinal chemistry. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, synthesis, and its significant applications in the development of novel therapeutics, such as kinase inhibitors, G-protein coupled receptor (GPCR) agonists, epigenetic modulators, and targeted protein degraders.

Core Data: this compound

CAS Number: 50675-20-2

Molecular Formula: C₆H₁₁NO

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference.

PropertyValueReference(s)
Molecular Weight 113.16 g/mol [1][2]
Appearance Colorless to pale yellow liquid[3]
Boiling Point 181.17 °C at 760 mmHg[4]
Density 1.038 g/cm³[4]
Flash Point 80.85 °C[4]
Refractive Index 1.517[4]
Vapor Pressure 0.864 mmHg at 25°C[4]
Solubility Soluble in polar organic solvents[3]
InChI Key HRVXPXCISZSDCC-UHFFFAOYSA-N[1]
SMILES C1CNCCC1C=O[1]

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, primarily involving the oxidation of corresponding piperidine derivatives or direct formylation.

Experimental Protocol: Oxidation of (1-benzylpiperidin-4-yl)methanol

A common precursor for the synthesis of a protected form of this compound is (1-benzylpiperidin-4-yl)methanol. The N-benzyl group serves as a protecting group which can be subsequently removed. A representative protocol for the oxidation of this precursor is as follows:

Materials:

  • (1-benzyl-4-piperidyl)methanol

  • 2,2,6,6-tetramethyl-1-piperidinyloxyl (TEMPO)

  • Sodium periodate (NaIO₄)

  • Sodium bromide (NaBr)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of (1-benzyl-4-piperidyl)methanol in dichloromethane, catalytic amounts of TEMPO and sodium bromide are added.

  • The mixture is cooled in an ice bath, and an aqueous solution of sodium periodate is added dropwise while maintaining the temperature below 5°C.

  • The reaction mixture is stirred vigorously at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • The reaction is quenched by the addition of saturated aqueous sodium thiosulfate solution.

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is removed under reduced pressure to yield the crude N-benzyl-4-piperidinecarboxaldehyde.

  • The crude product is purified by silica gel column chromatography to afford the pure compound.[5]

The N-benzyl protecting group can then be removed under standard hydrogenolysis conditions (e.g., H₂, Pd/C) to yield this compound.

Applications in Drug Development

This compound is a key intermediate in the synthesis of a diverse range of therapeutic agents. Its aldehyde functionality allows for a variety of chemical transformations, including reductive amination, Wittig reactions, and the formation of heterocyclic rings.

Pim-1 Kinase Inhibitors

Pim-1 kinase is a serine/threonine kinase that plays a crucial role in cell proliferation and survival, making it an attractive target for cancer therapy. This compound derivatives have been utilized in the synthesis of potent and selective Pim-1 inhibitors.

Signaling Pathway:

The Pim-1 kinase signaling pathway is primarily activated by cytokines and growth factors, which leads to the activation of the JAK/STAT pathway. This, in turn, induces the transcription of the PIM1 gene. Pim-1 kinase then phosphorylates various downstream targets, promoting cell cycle progression and inhibiting apoptosis.

Pim1_Signaling Cytokine Cytokine/Growth Factor Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates Pim1_Gene PIM1 Gene (in nucleus) STAT->Pim1_Gene Induces Transcription Pim1_Kinase Pim-1 Kinase Pim1_Gene->Pim1_Kinase Translates to Downstream_Targets Downstream Targets (e.g., Bad, p27) Pim1_Kinase->Downstream_Targets Phosphorylates Cell_Proliferation Cell Proliferation & Survival Downstream_Targets->Cell_Proliferation Promotes

Caption: Pim-1 Kinase Signaling Pathway.

GPR119 Agonists

G-protein coupled receptor 119 (GPR119) is predominantly expressed in pancreatic β-cells and intestinal L-cells. Its activation leads to increased insulin secretion and the release of incretin hormones, making it a promising target for the treatment of type 2 diabetes. This compound is a common scaffold used in the design of potent GPR119 agonists.

Signaling Pathway:

Activation of GPR119 by an agonist leads to the stimulation of adenylyl cyclase (AC) via the Gαs subunit. This increases intracellular cyclic AMP (cAMP) levels, which in turn activates Protein Kinase A (PKA). In pancreatic β-cells, this pathway potentiates glucose-stimulated insulin secretion. In intestinal L-cells, it stimulates the release of glucagon-like peptide-1 (GLP-1).

GPR119_Signaling GPR119_Agonist GPR119 Agonist GPR119 GPR119 Receptor GPR119_Agonist->GPR119 Binds Gs Gαs GPR119->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Stimulates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Pancreatic_Beta_Cell Pancreatic β-cell PKA->Pancreatic_Beta_Cell Acts in Intestinal_L_Cell Intestinal L-cell PKA->Intestinal_L_Cell Acts in Insulin_Secretion Insulin Secretion Pancreatic_Beta_Cell->Insulin_Secretion Potentiates GLP1_Release GLP-1 Release Intestinal_L_Cell->GLP1_Release Stimulates

Caption: GPR119 Signaling Pathway.

Experimental Protocol: Synthesis of a GPR119 Agonist Intermediate

This protocol describes the reductive amination of this compound with an appropriate amine, a common step in the synthesis of GPR119 agonists.

Materials:

  • This compound

  • A primary or secondary amine (e.g., 4-aminopyridine)

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound and the amine in 1,2-dichloroethane, a catalytic amount of acetic acid is added.

  • The mixture is stirred at room temperature for 30 minutes to allow for imine formation.

  • Sodium triacetoxyborohydride is added portion-wise to the reaction mixture.

  • The reaction is stirred at room temperature and monitored by TLC.

  • Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution.

  • The layers are separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • The solvent is evaporated, and the crude product is purified by silica gel column chromatography to yield the desired N-substituted piperidine derivative.

Histone Deacetylase (HDAC) Inhibitors

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in gene expression regulation by removing acetyl groups from histones. HDAC inhibitors have emerged as a promising class of anti-cancer agents. The piperidine scaffold, derived from this compound, is often incorporated into the "capping group" of HDAC inhibitors.

Signaling Pathway:

HDACs are typically part of large multiprotein complexes that are recruited to specific gene promoters. By deacetylating histones, HDACs induce a more condensed chromatin structure, leading to transcriptional repression. HDAC inhibitors block this activity, leading to hyperacetylation of histones, a more relaxed chromatin structure, and the re-expression of tumor suppressor genes.

HDAC_Signaling HAT Histone Acetyltransferase (HAT) Histone Histone HAT->Histone Adds Acetyl Group HDAC Histone Deacetylase (HDAC) Acetylated_Histone Acetylated Histone HDAC->Acetylated_Histone Removes Acetyl Group HDAC_Inhibitor HDAC Inhibitor HDAC_Inhibitor->HDAC Inhibits Chromatin_Condensed Condensed Chromatin Histone->Chromatin_Condensed Chromatin_Relaxed Relaxed Chromatin Acetylated_Histone->Chromatin_Relaxed Gene_Expression Gene Expression Chromatin_Relaxed->Gene_Expression Gene_Repression Gene Repression Chromatin_Condensed->Gene_Repression

Caption: Histone Deacetylase (HDAC) Signaling.

5-HT6 Receptor Antagonists

The 5-HT6 receptor, a serotonin receptor subtype, is primarily expressed in the central nervous system and is implicated in cognitive function and mood regulation. Antagonists of the 5-HT6 receptor are being investigated for the treatment of cognitive disorders such as Alzheimer's disease. The piperidine moiety is a common feature in many 5-HT6 receptor antagonists.

Signaling Pathway:

The 5-HT6 receptor is a Gs-coupled receptor that, upon activation by serotonin, stimulates adenylyl cyclase, leading to an increase in intracellular cAMP and subsequent activation of PKA. This can modulate the activity of various downstream signaling pathways, including the ERK and mTOR pathways, which are involved in neuronal plasticity and cognition.

Caption: 5-HT6 Receptor Signaling Pathway.

PROTAC Linker Chemistry

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific target proteins. This compound serves as a valuable linker component in the synthesis of PROTACs, particularly for those targeting Cyclin-Dependent Kinase 2 (CDK2).[6] The piperidine ring can provide favorable physicochemical properties and conformational rigidity to the linker.

Experimental Workflow:

The synthesis of a PROTAC involves the conjugation of a ligand for the target protein (e.g., a CDK2 inhibitor), a linker, and a ligand for an E3 ubiquitin ligase (e.g., pomalidomide for Cereblon). This compound can be incorporated into the linker through various chemical reactions, such as reductive amination, to connect the two ligands.

PROTAC_Workflow POI_Ligand Protein of Interest (POI) Ligand (e.g., CDK2 inhibitor) Coupling1 Coupling Reaction 1 (e.g., Reductive Amination) POI_Ligand->Coupling1 Piperidine_Linker This compound (as linker precursor) Piperidine_Linker->Coupling1 E3_Ligase_Ligand E3 Ligase Ligand (e.g., Pomalidomide) Coupling2 Coupling Reaction 2 (e.g., Amide Coupling) E3_Ligase_Ligand->Coupling2 Intermediate Intermediate Coupling1->Intermediate Intermediate->Coupling2 PROTAC Final PROTAC Molecule Coupling2->PROTAC

Caption: PROTAC Synthesis Workflow.

Conclusion

This compound is a cornerstone molecule in contemporary drug discovery, offering a versatile platform for the synthesis of a multitude of therapeutic agents. Its utility spans across various target classes, from enzymes and GPCRs to the innovative field of targeted protein degradation. The information and protocols provided in this technical guide are intended to serve as a valuable resource for researchers and scientists in the pharmaceutical industry, facilitating the continued exploration and application of this important chemical entity in the quest for novel medicines.

References

Synthesis of Piperidine-4-carbaldehyde from piperidine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of Piperidine-4-carbaldehyde from Piperidine Derivatives

Introduction

This compound is a crucial heterocyclic building block in organic synthesis, particularly within the pharmaceutical industry.[1] Its aldehyde functional group and piperidine core make it a versatile intermediate for constructing a wide array of complex molecules and bioactive compounds.[1][2] Derivatives of this compound have shown potential as antidepressants, anticancer agents, HIV-1 replication inhibitors, and selective agonists for various receptors, highlighting its significance in drug discovery and development.[1][3] This guide provides a detailed overview of the primary synthetic strategies for preparing this compound from various piperidine derivatives, complete with experimental protocols, quantitative data, and process diagrams for researchers and drug development professionals.

Core Synthetic Strategies

The synthesis of this compound can be broadly categorized into two main approaches: the oxidation of 4-(hydroxymethyl)piperidine derivatives and the partial reduction of piperidine-4-carboxylic acid derivatives. The choice of method often depends on the availability of starting materials, desired scale, and the presence of other functional groups, particularly the protecting group on the piperidine nitrogen.

Method 1: Oxidation of 4-(Hydroxymethyl)piperidine Derivatives

The oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. For this compound, this involves the oxidation of a 4-(hydroxymethyl)piperidine precursor. Several modern oxidation methods are employed to achieve this conversion with high selectivity and yield, avoiding over-oxidation to the carboxylic acid.[4] Commonly used starting materials are N-Boc-4-(hydroxymethyl)piperidine or N-benzyl-4-(hydroxymethyl)piperidine.

Logical Workflow: Oxidation of Piperidine-4-methanol

G cluster_main Oxidation of N-Protected Piperidine-4-methanol Start N-Protected Piperidine-4-methanol Product N-Protected This compound Start->Product Oxidation [Mild Conditions] Oxidant Oxidizing Agent (e.g., DMP, Swern Reagents) Oxidant->Product Deprotection Deprotection (if required) Product->Deprotection Acidic or Thermal Conditions FinalProduct This compound Deprotection->FinalProduct

Caption: General workflow for the synthesis of this compound via oxidation.

Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at very low temperatures (-78 °C), followed by the addition of a hindered base like triethylamine (TEA).[5][6][7] This method is renowned for its mild conditions and wide functional group tolerance, making it suitable for synthesizing potentially unstable aldehydes.[4][5]

Experimental Protocol: Swern Oxidation of N-Boc-4-(hydroxymethyl)piperidine [4]

  • Prepare a solution of oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (DCM) in a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add dimethyl sulfoxide (DMSO) (2.5 equivalents) dropwise, ensuring the internal temperature remains below -70 °C. Stir for 15 minutes.

  • Add a solution of N-Boc-4-(hydroxymethyl)piperidine (1 equivalent) in anhydrous DCM dropwise, again maintaining the temperature at -78 °C.

  • Stir the resulting mixture for 30 minutes at -78 °C.

  • Add triethylamine (TEA) (5 equivalents) dropwise. After the addition is complete, allow the reaction to slowly warm to room temperature.

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin periodinane (1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one) is a hypervalent iodine reagent that provides a mild, selective, and convenient method for oxidizing primary alcohols.[8][9] The reaction typically proceeds at room temperature under neutral pH conditions, offering a significant advantage over methods requiring cryogenic temperatures.[4][8][10]

Experimental Protocol: DMP Oxidation of N-Boc-4-(hydroxymethyl)piperidine [4]

  • Dissolve the N-Boc-4-(hydroxymethyl)piperidine substrate (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask.

  • Add Dess-Martin periodinane (1.1 to 1.5 equivalents) to the solution in one portion at room temperature.

  • Stir the reaction mixture for 0.5 to 2 hours. Monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and sodium thiosulfate (Na₂S₂O₃). Stir vigorously until the layers become clear.

  • Separate the organic layer. Wash the organic phase with saturated NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography if necessary.

Quantitative Data for Oxidation Methods
MethodStarting MaterialOxidizing AgentTemp.TimeYieldReference
Swern OxidationN-Protected Piperidine Methanol(COCl)₂, DMSO, TEA-78 °C~1-2 hHigh[4]
DMP OxidationN-Protected Piperidine MethanolDess-Martin PeriodinaneRoom Temp.0.5-2 hHigh[4][10]
TEMPO/NaIO₄(1-benzyl-4-piperidyl)methanolTEMPO, NaIO₄, NaBr20-25 °CN/AHigh[11]

Method 2: Partial Reduction of Piperidine-4-Carboxylic Acid Derivatives

This strategy involves the partial reduction of a carboxylic acid derivative, such as an ester, a nitrile, or a Weinreb amide, to the aldehyde oxidation state. Hydride reagents, particularly Diisobutylaluminum hydride (DIBAL-H), are commonly used for these transformations as their reactivity can be controlled by stoichiometry and temperature.

Synthetic Pathways: Reduction of Carboxylic Acid Derivatives

G cluster_main Reduction Pathways to N-Protected this compound Ester N-Protected Piperidine-4-carboxylate Ester Product N-Protected This compound Ester->Product Reduction Nitrile N-Protected Piperidine-4-carbonitrile Nitrile->Product Reduction Weinreb N-Protected Piperidine-4-Weinreb Amide Weinreb->Product Reduction Reducer Reducing Agent (e.g., DIBAL-H, LiAlH₄) Reducer->Product

Caption: Convergent reduction routes to this compound from various precursors.

Reduction of Piperidine-4-carboxylate Esters

The reduction of esters to aldehydes can be achieved using DIBAL-H at low temperatures. This method is effective but requires careful control of stoichiometry and temperature to prevent over-reduction to the primary alcohol.

Experimental Protocol: Reduction of Ethyl 1-benzylpiperidine-4-carboxylate [12]

  • Dissolve ethyl 1-benzylpiperidine-4-carboxylate (1 equivalent) in anhydrous toluene in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Slowly add a 1.5 M solution of DIBAL-H in toluene (1.1 to 1.2 equivalents) via syringe, maintaining the temperature at -78 °C.

  • Stir the mixture at -78 °C for 1 hour.

  • Quench the reaction by the slow addition of methanol (MeOH).

  • Remove the cooling bath and allow the mixture to warm to room temperature while stirring for 2 hours.

  • Filter the mixture through a pad of diatomaceous earth (e.g., Celite®) and wash the pad with methanol.

  • Concentrate the filtrate to dryness to obtain the crude 1-benzylpiperidine-4-carboxaldehyde. The product can be used directly or purified by vacuum distillation.

Reduction of Piperidine-4-carbonitriles

Nitriles can also be reduced to aldehydes using DIBAL-H. This reaction proceeds via an imine intermediate which is hydrolyzed upon workup to yield the final aldehyde product.

Experimental Protocol: Reduction of 1-benzylpiperidine-4-carbonitrile [13]

  • Place 1-benzylpiperidine-4-carbonitrile (1 equivalent) in a round-bottom flask and dissolve it in anhydrous toluene.

  • Cool the solution to 0 °C in an ice bath.

  • Add a 1.5 M solution of DIBAL-H in toluene (1.3 to 1.5 equivalents) dropwise.

  • Stir the reaction at 0 °C for 0.5 to 1 hour, monitoring completion by TLC.

  • Quench the reaction by adding methanol.

  • Adjust the pH to approximately 8 with a 2N aqueous sodium hydroxide (NaOH) solution and stir for 30 minutes.

  • Extract the product with dichloromethane (3 x volumes).

  • Combine the organic phases, wash with saturated brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the product.

Quantitative Data for Reduction Methods
MethodStarting MaterialReducing AgentTemp.YieldReference
Ester ReductionEthyl 1-benzylpiperidine-4-carboxylateDIBAL-H-78 °C92%[12]
Nitrile Reduction1-benzylpiperidine-4-carbonitrileDIBAL-H0 °C86-98%[13]
Weinreb Amide Red.N-Boc-piperidine-4-Weinreb AmideLiAlH₄-10 °C100%[14]

Method 3: Multi-step Synthesis from 4-Piperidinecarboxylic Acid

For certain applications, a multi-step synthesis starting from readily available 4-piperidinecarboxylic acid may be employed. This route offers flexibility in introducing the desired N-substituent and involves several standard organic transformations.

Synthetic Pathway from 4-Piperidinecarboxylic Acid

G cluster_main Multi-step Synthesis of N-Benzyl-4-piperidinecarbaldehyde A 4-Piperidine- carboxylic Acid B Methyl 4-Piperidine- carboxylate HCl A->B Esterification (MeOH, SOCl₂) C Methyl N-Benzyl-4- piperidinecarboxylate B->C Alkylation (BnBr, K₂CO₃) D N-Benzyl-4- piperidinecarboxylic Acid C->D Hydrolysis (NaOH) E N-Benzyl-4- piperidinecarboxamide D->E Acylation F 1-Benzylpiperidine- 4-carbonitrile E->F Dehydration G N-Benzyl-4- piperidinecarbaldehyde F->G Reduction (DIBAL-H)

Caption: A multi-step sequence to synthesize N-benzyl-4-piperidinecarbaldehyde.[13]

This pathway involves an initial esterification of 4-piperidinecarboxylic acid, followed by N-alkylation (e.g., benzylation). The resulting ester is then hydrolyzed back to the carboxylic acid, which is converted to a carboxamide. Dehydration of the amide yields the corresponding nitrile, which is finally reduced to the target aldehyde using DIBAL-H as described in Method 2.2.[13] While longer, each step is generally high-yielding, making it a viable route for large-scale preparation.[13]

N-Protecting Group Considerations

Many syntheses of this compound utilize an N-protected intermediate to prevent side reactions involving the secondary amine. The most common protecting groups are tert-butyloxycarbonyl (Boc) and benzyl (Bn).

  • N-Boc Protection: Introduced using di-tert-butyl dicarbonate ((Boc)₂O).[15][16]

  • N-Boc Deprotection: The Boc group is acid-labile and is typically removed using strong acids like trifluoroacetic acid (TFA) in DCM or hydrogen chloride (HCl) in dioxane or ethyl acetate.[17][18][19] Thermal deprotection is also a viable, reagent-free alternative.[17][20]

Workflow: N-Boc Protection and Deprotection

G cluster_main N-Boc Protection and Deprotection Cycle Piperidine Piperidine Derivative (R-NH) BocPiperidine N-Boc Protected Piperidine (R-N-Boc) Piperidine->BocPiperidine Protection ((Boc)₂O, Base) BocPiperidine->Piperidine Deprotection (TFA or HCl)

Caption: Reversible protection of the piperidine nitrogen with a Boc group.

Conclusion

The synthesis of this compound can be efficiently achieved through several reliable methods. The oxidation of N-protected 4-(hydroxymethyl)piperidine using modern reagents like Dess-Martin periodinane or Swern conditions offers a direct and high-yielding route. Alternatively, the controlled reduction of piperidine-4-carboxylic acid derivatives, particularly esters and nitriles with DIBAL-H, provides an excellent pathway from different precursors. The choice of the optimal synthetic route will be dictated by factors such as the nature of the N-substituent, scale of the reaction, and economic considerations. The protocols and data presented in this guide offer a comprehensive resource for chemists engaged in the synthesis of piperidine-based molecules for pharmaceutical research and development.

References

Spectroscopic Analysis of Piperidine-4-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Piperidine-4-carbaldehyde, a key building block in the synthesis of various pharmaceutical compounds. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the predicted and literature-based spectroscopic data for this compound. This data is essential for the structural elucidation and quality control of this compound in research and development settings.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~9.6s1H-CHO
~3.0m2HH-2e, H-6e
~2.6m2HH-2a, H-6a
~2.2m1HH-4
~1.8m2HH-3e, H-5e
~1.6m2HH-3a, H-5a
~1.5br s1H-NH

Solvent: CDCl₃. Chemical shifts are referenced to TMS (0 ppm).

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
~204C=O
~51C-4
~45C-2, C-6
~28C-3, C-5

Solvent: CDCl₃. Chemical shifts are referenced to TMS (0 ppm).

Table 3: IR Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
~3300MediumN-H Stretch
2930, 2850StrongC-H Stretch (aliphatic)
~2720, ~2820MediumC-H Stretch (aldehyde)
~1725StrongC=O Stretch (aldehyde)
~1450MediumCH₂ Bend

Sample form: Neat or as a thin film.

Table 4: Mass Spectrometry Data
m/zRelative Intensity (%)Assignment
113High[M]⁺ (Molecular Ion)
112Moderate[M-H]⁺
84High[M-CHO]⁺
56High[C₄H₈]⁺

Ionization method: Electron Ionization (EI).

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are intended to serve as a guide for researchers to obtain high-quality data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural confirmation of this compound.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

    • Tune and match the probe for both the ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum using a 90° pulse.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Use a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

    • Apply a relaxation delay of 1-2 seconds between scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).

    • A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

    • Employ a relaxation delay of 2-5 seconds.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase correct the resulting spectra.

    • Calibrate the chemical shift scale of the ¹H spectrum to the TMS signal at 0.00 ppm. Calibrate the ¹³C spectrum to the CDCl₃ signal at 77.16 ppm.

    • Integrate the peaks in the ¹H NMR spectrum.

    • Analyze the chemical shifts, multiplicities, and integration values to assign the signals to the respective protons and carbons of the molecule.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory.

Procedure (using ATR-FTIR):

  • Background Spectrum:

    • Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Analysis:

    • Place a small amount of this compound (a few milligrams of solid or a single drop of liquid) onto the center of the ATR crystal.

    • If the sample is a solid, apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

    • Acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The typical spectral range is 4000-400 cm⁻¹.

  • Data Analysis:

    • Identify the characteristic absorption bands in the spectrum.

    • Correlate the observed wavenumbers with known vibrational frequencies of functional groups (e.g., N-H, C-H, C=O) to confirm the structure of the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: A mass spectrometer capable of electron ionization (EI), such as a Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe system.

Procedure (using GC-MS):

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

  • Instrument Setup:

    • Set the GC oven temperature program to ensure good separation and peak shape. A typical program might start at 50°C, hold for 1 minute, and then ramp to 250°C at 10°C/min.

    • Use a suitable capillary column (e.g., a non-polar or medium-polarity column).

    • Set the injector temperature to 250°C and the transfer line temperature to 280°C.

    • For the mass spectrometer, use a standard electron ionization energy of 70 eV.

    • Set the mass range to scan from m/z 40 to 200.

  • Analysis:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS.

    • The compound will be separated by the GC and then ionized and fragmented in the mass spectrometer.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

    • Examine the mass spectrum associated with this peak.

    • Identify the molecular ion peak ([M]⁺) to confirm the molecular weight.

    • Analyze the major fragment ions to gain further structural information.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis of this compound cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample This compound Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy (FTIR-ATR) Sample->IR MS Mass Spectrometry (EI-MS) Sample->MS NMR_Data Acquire FID Process Spectrum Assign Peaks NMR->NMR_Data IR_Data Acquire Interferogram Process Spectrum Identify Bands IR->IR_Data MS_Data Acquire TIC & Mass Spectra Identify Molecular Ion Analyze Fragmentation MS->MS_Data Structure Confirm Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Logical workflow for the spectroscopic analysis of this compound.

The Aldehyde Functional Group in Piperidine-4-carbaldehyde: A Hub of Chemical Reactivity for Drug Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Piperidine-4-carbaldehyde, a bifunctional molecule featuring a piperidine ring and a reactive aldehyde group, stands as a versatile building block in modern organic and medicinal chemistry. The aldehyde moiety, in particular, serves as a linchpin for a diverse array of chemical transformations, enabling the construction of complex molecular architectures with significant therapeutic potential. This guide provides a comprehensive overview of the chemical reactivity of the aldehyde group in this compound, with a focus on key reactions, detailed experimental protocols, and its strategic application in the synthesis of bioactive compounds.

Core Reactivity of the Aldehyde Group

The aldehyde group (-CHO) in this compound is characterized by an electrophilic carbonyl carbon, making it susceptible to nucleophilic attack. The adjacent piperidine ring, with its basic nitrogen atom, can influence the reactivity of the aldehyde, either through intramolecular interactions or by acting as an internal base catalyst, depending on the reaction conditions and whether the nitrogen is protected. Common reactions involving the aldehyde group include nucleophilic additions, condensations, oxidations, and reductions.

Key Synthetic Transformations and Applications

The strategic importance of this compound is highlighted by its role as a key intermediate in the synthesis of a wide range of biologically active molecules. The following sections detail the most significant reactions of its aldehyde group.

Reductive Amination: A Gateway to Substituted Piperidines

Reductive amination is a cornerstone reaction for introducing new substituents at the 4-position of the piperidine ring via the formation of a C-N bond. This one-pot reaction typically involves the initial formation of an imine or iminium ion intermediate between this compound and a primary or secondary amine, followed by in-situ reduction. The choice of reducing agent is critical for the success and selectivity of the reaction.

dot

This compound This compound Imine_Intermediate Imine Intermediate This compound->Imine_Intermediate + Amine (R-NH2) Amine (R-NH2) Amine (R-NH2)->Imine_Intermediate + Substituted_Piperidine 4-(Aminomethyl)piperidine Derivative Imine_Intermediate->Substituted_Piperidine Reduction Reducing_Agent Reducing Agent (e.g., NaBH(OAc)3) Reducing_Agent->Substituted_Piperidine

Caption: General workflow of reductive amination.

Quantitative Data for Reductive Amination:

Amine SubstrateReducing AgentSolventTemperature (°C)Time (h)Yield (%)Reference
1-Boc-piperazineSodium triacetoxyborohydrideDichloromethaneRoom Temp.OvernightNot specified (product is a viscous liquid)[1]
Primary/Secondary AminesSodium triacetoxyborohydride (STAB)Not specifiedNot specifiedNot specifiedExcellent[2]
Primary/Secondary AminesSodium cyanoborohydride (NaBH₃CN)MethanolRoom Temp.Not specifiedGood[3]
Primary AminesSodium borohydride (NaBH₄)MethanolNot specifiedNot specifiedGood (stepwise)[4]

Experimental Protocol: General Procedure for Reductive Amination with STAB [2]

  • Dissolve the N-protected this compound (1.0 eq) and the desired primary or secondary amine (1.0-1.2 eq) in a suitable aprotic solvent (e.g., dichloromethane or dichloroethane).

  • Add sodium triacetoxyborohydride (STAB) (1.5-2.0 eq) portion-wise to the stirring solution at room temperature.

  • Stir the reaction mixture at room temperature for 1-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted piperidine derivative.

Knoevenagel Condensation: Formation of Carbon-Carbon Double Bonds

The Knoevenagel condensation is a powerful tool for C-C bond formation, reacting the aldehyde group of this compound with an active methylene compound in the presence of a basic catalyst, often piperidine itself or another amine.[5] This reaction leads to the synthesis of α,β-unsaturated compounds, which are valuable intermediates in organic synthesis.

dot

This compound This compound Iminium_Ion Iminium Ion This compound->Iminium_Ion + Catalyst Active_Methylene Active Methylene Compound (Z-CH2-Z') Enolate Enolate Active_Methylene->Enolate + Catalyst Adduct Addition Adduct Iminium_Ion->Adduct + Enolate Product α,β-Unsaturated Product Adduct->Product Elimination Catalyst Base Catalyst (e.g., Piperidine) Catalyst->Iminium_Ion Catalyst->Enolate

Caption: Mechanism of piperidine-catalyzed Knoevenagel condensation.

Quantitative Data for Knoevenagel Condensation:

Active Methylene CompoundCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
MalononitrileNone (grinding)Solvent-freeRoom Temp.Not specifiedGood[6]
MalononitrilePiperidineEthanolNot specifiedNot specifiedGood[6]
MalononitrileVariousWater/GlycerolRoom Temp.24up to 99[7]
AcetylacetonePiperidineMethanol25Not specifiedGood (Kinetics studied)[8]

Experimental Protocol: Knoevenagel Condensation with Malononitrile [7]

  • To a solution of this compound (1.0 eq) in a 1:1 mixture of water and glycerol, add malononitrile (1.0 eq).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, the product often precipitates from the reaction mixture and can be collected by filtration.

  • Wash the solid product with cold water and dry under vacuum to obtain the benzylidenemalononitrile derivative.

Wittig Reaction: Synthesis of Alkenes

The Wittig reaction provides a reliable method for converting the aldehyde group into an alkene. This reaction involves a phosphonium ylide, which acts as a nucleophile, attacking the carbonyl carbon to form a betaine intermediate that subsequently collapses to an alkene and a phosphine oxide. The stereochemical outcome of the reaction can often be controlled by the choice of ylide and reaction conditions.

dot

This compound This compound Oxaphosphetane Oxaphosphetane Intermediate This compound->Oxaphosphetane + Phosphonium_Ylide Phosphonium Ylide (Ph3P=CHR) Phosphonium_Ylide->Oxaphosphetane + Alkene_Product Alkene Product Oxaphosphetane->Alkene_Product Decomposition Phosphine_Oxide Triphenylphosphine Oxide Oxaphosphetane->Phosphine_Oxide Decomposition

Caption: General workflow of the Wittig reaction.

Quantitative Data for Wittig-type Reactions:

Ylide/PhosphonateBaseSolventTemperature (°C)Time (h)Yield (%)Reference
(Acetylmethylene)triphenylphosphorane-DMF210 (flow)0.17~98[9]
TriethylphosphonoacetateNaHTHFNot specifiedNot specifiedGood[10]
Semi-stabilized phosphoranes-Solventless100Not specifiedGood[10]

Experimental Protocol: General Procedure for Wittig Reaction [10]

  • Generate the phosphonium ylide in-situ by treating the corresponding phosphonium salt with a strong base (e.g., n-butyllithium, sodium hydride) in an anhydrous aprotic solvent (e.g., THF, DMSO) under an inert atmosphere.

  • Cool the ylide solution to a low temperature (e.g., -78 °C or 0 °C).

  • Add a solution of N-protected this compound (1.0 eq) in the same solvent dropwise to the ylide solution.

  • Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring by TLC.

  • Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate, diethyl ether).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography to separate the alkene from the triphenylphosphine oxide byproduct.

Oxidation and Reduction of the Aldehyde Group

Standard organic transformations can be applied to the aldehyde group of this compound to yield the corresponding carboxylic acid or alcohol, which are also valuable synthetic intermediates.

Oxidation to Piperidine-4-carboxylic Acid:

  • Reagents: Mild oxidizing agents such as potassium permanganate (KMnO₄) under basic conditions, or more selective reagents like Pinnick oxidation (sodium chlorite, NaClO₂) can be employed. TEMPO-catalyzed oxidations are also effective.[11]

  • Application: Piperidine-4-carboxylic acid and its derivatives are important scaffolds in medicinal chemistry.

Reduction to (Piperidin-4-yl)methanol:

  • Reagents: Sodium borohydride (NaBH₄) in an alcoholic solvent is a common and effective reagent for this reduction. Lithium aluminum hydride (LiAlH₄) can also be used but requires anhydrous conditions.

  • Application: The resulting alcohol can be further functionalized, for example, through etherification or esterification.

Quantitative Data for Oxidation and Reduction:

ReactionReagentSolventTemperature (°C)Time (h)Yield (%)Reference
OxidationTEMPO/IBDDichloromethane/WaterNot specifiedNot specifiedExcellent[11]
ReductionSodium borohydrideMethanolRoom Temp.Not specifiedHighGeneral Knowledge

Experimental Protocol: Reduction to (Piperidin-4-yl)methanol

  • Dissolve this compound (or its N-protected derivative) (1.0 eq) in methanol.

  • Cool the solution in an ice bath.

  • Add sodium borohydride (1.1-1.5 eq) portion-wise, controlling the temperature.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-2 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to give the crude alcohol, which can be further purified by chromatography or crystallization.

Application in the Synthesis of Bioactive Molecules

The reactivity of the aldehyde group in this compound has been harnessed for the synthesis of a variety of therapeutic agents.

dot

cluster_pim Pim-1 Kinase Inhibitors cluster_gpr GPR119 Agonists cluster_hdac HDAC Inhibitors Pim_Start N-Boc-piperidine-4-carbaldehyde Pim_Mid Reductive Amination Pim_Start->Pim_Mid Pim_End Pim-1 Inhibitor Pim_Mid->Pim_End GPR_Start N-Boc-piperidine-4-carbaldehyde GPR_Mid Multi-step Synthesis GPR_Start->GPR_Mid GPR_End GPR119 Agonist GPR_Mid->GPR_End HDAC_Start This compound HDAC_Mid Condensation/Amidation HDAC_Start->HDAC_Mid HDAC_End HDAC Inhibitor HDAC_Mid->HDAC_End

Caption: Synthetic utility in drug discovery.
  • Pim-1 Kinase Inhibitors: N-Boc-piperidine-4-carbaldehyde is a key starting material for the synthesis of Pim-1 kinase inhibitors, which are being investigated as potential anti-cancer agents. The synthesis often involves an initial reductive amination step to introduce a substituted aminomethyl group at the 4-position.

  • GPR119 Agonists: This compound is also utilized in the synthesis of selective GPR119 agonists, which are potential therapeutics for type 2 diabetes. The aldehyde functionality allows for the construction of the complex side chains necessary for potent receptor activation.

  • HDAC Inhibitors: this compound serves as a scaffold for the development of histone deacetylase (HDAC) inhibitors, another important class of anti-cancer drugs. The aldehyde can be transformed into various functional groups that interact with the active site of the enzyme.

  • HIV-1 Replication Inhibitors: Derivatives of this compound have been explored in the synthesis of novel inhibitors of M-tropic (R5) HIV-1 replication.

Conclusion

The aldehyde group of this compound is a highly versatile and reactive functional group that provides a gateway to a vast chemical space. Its ability to readily undergo a variety of transformations, including reductive amination, Knoevenagel condensation, and Wittig reactions, makes it an invaluable tool for medicinal chemists and drug development professionals. The successful application of this building block in the synthesis of a diverse range of biologically active compounds underscores its significance in the ongoing quest for new and improved therapeutics. A thorough understanding of its chemical reactivity, as outlined in this guide, is essential for leveraging its full potential in the design and synthesis of next-generation pharmaceuticals.

References

An In-Depth Technical Guide to the Safe Handling of Piperidine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Piperidine-4-carbaldehyde, a key building block in pharmaceutical synthesis. Adherence to these protocols is crucial for ensuring a safe laboratory environment.

Section 1: Hazard Identification and Classification

This compound and its derivatives are classified as hazardous materials. The primary hazards are related to skin, eye, and respiratory irritation.[1][2]

GHS Hazard Statements:

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

Precautionary Statements:

A thorough understanding of precautionary statements is essential for safe handling. Key statements include:

  • P261: Avoid breathing dust/fumes.[1]

  • P264: Wash hands and any exposed skin thoroughly after handling.[1][3]

  • P271: Use only outdoors or in a well-ventilated area.[1]

  • P280: Wear protective gloves, protective clothing, eye protection, and face protection.[1][3]

  • P302+P352: IF ON SKIN: Wash with plenty of water.[1]

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][3]

  • P312: Call a POISON CENTER or doctor if you feel unwell.[1]

  • P403+P233: Store in a well-ventilated place. Keep container tightly closed.[1][4]

  • P405: Store locked up.[1]

  • P501: Dispose of contents/container to an authorized hazardous or special waste collection point.[1]

Section 2: Physical and Chemical Properties

Quantitative data for this compound is summarized below.

PropertyValue
Molecular Formula C₆H₁₁NO
Molecular Weight 113.16 g/mol
CAS Number 50675-20-2

Note: Specific physical properties like melting point, boiling point, and density may vary for derivatives such as the N-BOC protected form.

Section 3: Experimental Protocols for Safe Handling

3.1 Engineering Controls:

  • Work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.[5]

  • Ensure safety showers and eyewash stations are readily accessible.

3.2 Personal Protective Equipment (PPE):

A comprehensive PPE strategy is mandatory to prevent exposure.

PPE TypeSpecification
Eye/Face Protection Tightly fitting safety goggles or a face shield (minimum 8-inch) meeting NIOSH (US) or EN 166 (EU) standards.[3]
Skin Protection Chemically resistant gloves (inspect before use), and a lab coat. Wash and dry hands after handling.[3]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if exposure limits may be exceeded.[6]

3.3 General Handling Procedures:

  • Avoid all personal contact with the substance.[1]

  • Do not eat, drink, or smoke in the handling area.[1]

  • Keep containers tightly sealed when not in use.[1]

  • Ground and bond containers and receiving equipment to prevent static discharge.[7][8]

  • Use non-sparking tools.[7][8]

Section 4: Emergency Procedures

A clear and well-rehearsed emergency plan is critical.

Emergency_Procedures cluster_hazard Hazard Identification cluster_controls Control Measures cluster_emergency Emergency Response cluster_spill_response Spill Response Protocol cluster_exposure_response Exposure First Aid cluster_fire_response Firefighting Protocol Hazard This compound Engineering Engineering Controls (Fume Hood) Hazard->Engineering Requires PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Hazard->PPE Requires Handling Safe Handling Procedures Hazard->Handling Requires Spill Spill or Release Evacuate Evacuate Area Spill->Evacuate Exposure Personnel Exposure Inhalation Move to Fresh Air Exposure->Inhalation Skin_Contact Wash with Soap and Water Exposure->Skin_Contact Eye_Contact Rinse with Water for 15 mins Exposure->Eye_Contact Ingestion Rinse Mouth, Do Not Induce Vomiting Exposure->Ingestion Fire Fire Extinguisher Use Dry Chemical, CO2, or Foam Fire->Extinguisher Ventilate Ensure Ventilation Evacuate->Ventilate Contain Contain Spill with Inert Material Ventilate->Contain Collect Collect and Dispose as Hazardous Waste Contain->Collect Medical_Attention Seek Immediate Medical Attention Inhalation->Medical_Attention Skin_Contact->Medical_Attention Eye_Contact->Medical_Attention Ingestion->Medical_Attention Cooling Cool Containers with Water Spray Extinguisher->Cooling SCBA Wear Self-Contained Breathing Apparatus Cooling->SCBA

Caption: Workflow for safe handling and emergency response for this compound.

4.1 First Aid Measures:

Immediate and appropriate first aid is crucial in the event of an exposure.

Exposure RouteFirst Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[3][4]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention if irritation persists.[1][4]
Eye Contact Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention.[1][3][4]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][4]

4.2 Spill and Leak Procedures:

  • Minor Spills: Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert, non-combustible material (e.g., sand, earth). Collect the material in a suitable, labeled container for disposal.[7]

  • Major Spills: Evacuate the area and move upwind.[1] Alert emergency services. Prevent the spill from entering drains or waterways.[1] Contain and collect the material as with a minor spill, using non-sparking tools.[7]

4.3 Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical powder, or carbon dioxide.[1][7] A water spray can be used to cool fire-exposed containers.[1]

  • Unsuitable Extinguishing Media: Do not use a full water jet.[7]

  • Specific Hazards: The substance is combustible and can release toxic gases such as carbon oxides and nitrogen oxides upon thermal decomposition.[6][9]

  • Protective Equipment: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).[6][9]

References

Commercial Suppliers of Piperidine-4-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of Piperidine-4-carbaldehyde (CAS No. 50675-20-2), a versatile building block in pharmaceutical and agrochemical research. This document outlines key suppliers, available product specifications, and its application in the synthesis of bioactive molecules, including Histone Deacetylase (HDAC) inhibitors and 5-HT6 receptor antagonists.

Physicochemical Properties

This compound is a heterocyclic organic compound with the molecular formula C₆H₁₁NO and a molecular weight of 113.16 g/mol .[1][2] It is characterized by a piperidine ring functionalized with an aldehyde group at the 4-position. This bifunctional nature makes it a valuable intermediate for the synthesis of a wide range of more complex molecules.[3]

PropertyValueReference
CAS Number 50675-20-2[1][2][3][4][5]
Molecular Formula C₆H₁₁NO[1][3][4]
Molecular Weight 113.16 g/mol [1][2][3][4][5]
IUPAC Name This compound[1][2][3]
Synonyms 4-Formylpiperidine[1]
Appearance Solid
Melting Point 34-40 °C (for N-Boc protected)
Storage Temperature 2-8°C (for N-Boc protected)

Commercial Suppliers and Product Specifications

A variety of chemical suppliers offer this compound and its derivatives, most commonly the N-Boc protected form (1-Boc-piperidine-4-carboxaldehyde, CAS No. 137076-22-3) which is often preferred for synthetic applications due to the stability of the Boc protecting group. The table below summarizes a selection of commercial suppliers and their typical product offerings. Please note that availability and specifications are subject to change and should be confirmed with the supplier.

SupplierProduct NameCAS No.PurityAvailable Quantities
Smolecule This compound50675-20-2--
Santa Cruz Biotechnology This compound50675-20-2--
ChemShuttle This compound50675-20-2-5g, 10g, 25g, 100g
Sigma-Aldrich (via Fisher Scientific) 1-Boc-piperidine-4-carboxaldehyde137076-22-395%500mg, 1g
Thermo Scientific Chemicals 1-Boc-piperidine-4-carboxaldehyde137076-22-397%5g
Synthonix, Inc. 1-Benzylthis compound22065-85-695%1g, 5g, 10g, 25g, 100g
BLD Pharm This compound50675-20-2--
MedChemExpress This compound50675-20-2--

Applications in Drug Discovery

This compound and its derivatives are crucial intermediates in the synthesis of various therapeutic agents.[6][7] Its structural motif is found in molecules targeting a range of biological pathways.

Histone Deacetylase (HDAC) Inhibitors

HDACs are a class of enzymes that play a critical role in gene expression regulation, and their inhibitors are being investigated as potential treatments for cancer and neurodegenerative diseases.[8][9] this compound can serve as a starting material for the synthesis of novel HDAC inhibitors.[3] The piperidine ring often serves as a scaffold to which other pharmacophoric elements, such as a zinc-binding group and a cap group, are attached.

5-HT6 Receptor Antagonists

The 5-HT6 receptor, a member of the serotonin receptor family, is primarily expressed in the central nervous system and is a target for the treatment of cognitive disorders like Alzheimer's disease.[10][11][12] Blockade of this receptor has been shown to improve cognitive performance in preclinical models.[11][12] Derivatives of this compound are utilized in the synthesis of selective 5-HT6 receptor antagonists.

Experimental Protocols

Synthesis of a Novel HDAC Inhibitor Intermediate

The following is a representative, generalized experimental protocol for the synthesis of a key intermediate for an HDAC inhibitor, adapted from the scientific literature.[8] This protocol illustrates a potential application of a this compound derivative.

Reaction: Reductive amination of 1-Boc-piperidine-4-carboxaldehyde with a primary amine.

Materials:

  • 1-Boc-piperidine-4-carboxaldehyde

  • Primary amine (e.g., aniline derivative)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • Acetic acid (catalytic amount)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round bottom flask

Procedure:

  • To a solution of 1-Boc-piperidine-4-carboxaldehyde (1.0 eq) in dichloromethane (DCM), add the primary amine (1.1 eq) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel.

Visualizations

Signaling Pathway of 5-HT6 Receptor Antagonism

5-HT6_Receptor_Antagonism 5-HT6_Antagonist 5-HT6 Receptor Antagonist 5_HT6_Receptor 5-HT6 Receptor 5-HT6_Antagonist->5_HT6_Receptor G_Protein Gs Protein 5_HT6_Receptor->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream_Signaling Downstream Signaling PKA->Downstream_Signaling Phosphorylates Cognitive_Enhancement Cognitive Enhancement Downstream_Signaling->Cognitive_Enhancement Reductive_Amination_Workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification Start Dissolve 1-Boc-piperidine-4- carboxaldehyde in DCM Add_Amine Add primary amine and catalytic acetic acid Start->Add_Amine Stir1 Stir for 1 hour at RT Add_Amine->Stir1 Add_STAB Add Sodium Triacetoxyborohydride (STAB) Stir1->Add_STAB Stir2 Stir for 12-24 hours at RT Add_STAB->Stir2 Quench Quench with saturated NaHCO3 solution Stir2->Quench Extract Extract with DCM Quench->Extract Wash Wash with brine Extract->Wash Dry Dry over anhydrous MgSO4 Wash->Dry Filter_Concentrate Filter and concentrate Dry->Filter_Concentrate Purify Purify by column chromatography Filter_Concentrate->Purify Final_Product Pure N-substituted 4-aminomethylpiperidine derivative Purify->Final_Product Yields

References

Role of Piperidine-4-carbaldehyde as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Piperidine-4-carbaldehyde as a Building Block in Organic Synthesis

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine scaffold is a quintessential privileged structure in medicinal chemistry, appearing in a vast number of approved pharmaceuticals and biologically active compounds.[1][2] Its conformational flexibility and ability to modulate physicochemical properties like basicity and lipophilicity make it a highly sought-after motif in drug design.[2][3] this compound, and its various N-protected analogues, serve as a particularly versatile building block, providing a reactive aldehyde handle on this crucial heterocyclic core. This guide details the fundamental reactivity, key synthetic transformations, and strategic applications of this compound in the synthesis of complex molecular architectures and active pharmaceutical ingredients (APIs).

Introduction: The Versatility of this compound

This compound (CAS: 50675-20-2) is a heterocyclic compound featuring a piperidine ring substituted with an aldehyde group at the 4-position.[4] In synthetic applications, the piperidine nitrogen is often protected to prevent its interference as a nucleophile or base, allowing for selective reactions at the aldehyde.[5] The choice of the protecting group is critical and dictates the subsequent reaction conditions for its removal.

Commonly Used N-Protected Derivatives:

Compound NameStructureProtecting GroupCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Features
1-Boc-piperidine-4-carboxaldehyde tert-Butoxycarbonyl (Boc)137076-22-3C₁₁H₁₉NO₃213.27Stable, common protecting group; easily removed under acidic conditions (e.g., TFA, HCl).[5][6]
1-Benzyl-piperidine-4-carboxaldehyde Benzyl (Bn)22065-85-6C₁₃H₁₇NO203.28Removed by catalytic hydrogenation (e.g., H₂, Pd/C).[7]
1-Cbz-piperidine-4-carboxaldehyde Carboxybenzyl (Cbz)132946-31-3C₁₄H₁₇NO₃247.29Removed by catalytic hydrogenation.

The dual functionality of these building blocks—the reactive aldehyde and the modifiable piperidine nitrogen—makes them invaluable starting points for creating diverse molecular libraries for drug discovery.[8]

Core Synthetic Transformations

The aldehyde group of this compound is amenable to a wide range of classical organic reactions, providing access to a multitude of functional groups and structural motifs.

Reductive Amination

This is one of the most powerful and frequently used methods to introduce molecular diversity. It involves the reaction of the aldehyde with a primary or secondary amine to form an iminium ion intermediate, which is then reduced in situ to yield a more complex amine.

  • General Reaction:

  • Common Reducing Agents: Sodium triacetoxyborohydride (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation (H₂/Pd/C). NaBH(OAc)₃ is often preferred due to its mildness and tolerance for a wide range of functional groups.[9]

  • Application: This reaction is fundamental for constructing the side chains of numerous drug candidates, including CXCR4 antagonists.[9]

Experimental Protocol: Reductive Amination of 1-Boc-piperidine-4-carboxaldehyde

  • Setup: To a solution of 1-Boc-piperidine-4-carboxaldehyde (1.0 equiv.) and a primary or secondary amine (1.1 equiv.) in an anhydrous solvent such as dichloromethane (DCM) or dichloroethane (DCE) (0.1 M), add acetic acid (1-2 equiv.) to facilitate imine formation.

  • Reaction: Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.) portion-wise to the reaction mixture.

  • Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Separate the organic layer, and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-substituted piperidine derivative.

Wittig Reaction

The Wittig reaction transforms the aldehyde into an alkene by reacting it with a phosphorus ylide (Wittig reagent).[10] This C-C bond-forming reaction is crucial for extending carbon chains and synthesizing complex natural products and APIs.[11][12]

  • General Reaction:

    • Mechanism: The reaction proceeds through a betaine or oxaphosphetane intermediate, which collapses to form the thermodynamically stable triphenylphosphine oxide and the desired alkene. [10]The stereochemistry of the resulting alkene (E/Z) depends on the stability of the ylide used. [11]* Application: Used in the synthesis of σ1 receptor ligands with antiproliferative properties, where a C2 chain is introduced via a Wittig reaction. [13]

Experimental Protocol: Wittig Reaction with 1-Boc-piperidine-4-carboxaldehyde

  • Ylide Preparation: Suspend the appropriate phosphonium salt (e.g., methyltriphenylphosphonium bromide) (1.2 equiv.) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere. Cool the suspension to 0 °C and add a strong base such as n-butyllithium (n-BuLi) or sodium hydride (NaH) (1.1 equiv.) dropwise. Allow the mixture to stir at room temperature for 1-2 hours to form the ylide.

  • Reaction: Cool the ylide solution back to 0 °C and add a solution of 1-Boc-piperidine-4-carboxaldehyde (1.0 equiv.) in anhydrous THF dropwise.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring for completion by TLC or LC-MS.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the mixture with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the residue by flash chromatography to isolate the alkene product.

Pictet-Spengler Reaction

This reaction is a powerful tool for constructing tetrahydro-β-carboline and tetrahydroisoquinoline ring systems, which are core structures in many alkaloids and pharmaceuticals. [14][15]It involves the condensation of a β-arylethylamine with an aldehyde, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution (ring closure). [16]

  • General Reaction:

  • Mechanism: An iminium ion is formed in situ, which is a sufficiently strong electrophile to attack the electron-rich aromatic ring (like an indole), leading to cyclization. [14]* Conditions: The reaction typically requires acidic conditions (e.g., trifluoroacetic acid (TFA), HCl) and heat, although milder conditions are possible for highly activated aromatic rings. [16][17]

Experimental Protocol: Pictet-Spengler Reaction

  • Setup: Dissolve the β-arylethylamine (e.g., tryptamine) (1.0 equiv.) and this compound (1.1 equiv.) in a suitable anhydrous solvent (e.g., dichloromethane or acetonitrile) (0.1 M).

  • Catalyst Addition: Cool the mixture to 0 °C and add the acid catalyst (e.g., trifluoroacetic acid, 1.2 equiv.) dropwise. [17]3. Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. For less reactive substrates, heating may be required. Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, neutralize the reaction mixture with a saturated aqueous solution of NaHCO₃.

  • Extraction: Extract the product into an organic solvent like DCM or ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product via flash column chromatography to obtain the desired tetracyclic product.

Other Key Reactions
  • Knoevenagel Condensation: Reacts with active methylene compounds to form α,β-unsaturated carbonyl compounds. [4]* Mannich Reaction: A three-component reaction with an amine and formaldehyde to produce β-amino carbonyl compounds. [4]* N-Alkylation: The piperidine nitrogen (after deprotection) can be alkylated using alkyl halides with a base (e.g., K₂CO₃ in DMF) or via another reductive amination. [18][19]

Applications in Drug Discovery and Development

This compound is a key starting material for a diverse range of therapeutic agents targeting various diseases.

Table of Bioactive Molecules Synthesized from this compound Derivatives:

Therapeutic Target/ClassExample ApplicationBiological SignificanceReference(s)
Pim-1 Kinase Inhibitors Synthesis of 4-arylpiperidine derivativesPim-1 kinases are implicated in various cancers; inhibitors are potential anti-cancer agents.[4]
GPR119 Agonists Synthesis of 1-substituted piperidine-4-carboxamidesGPR119 is involved in regulating insulin secretion; agonists are potential treatments for Type II Diabetes.[4]
HDAC Inhibitors Starting material for piperidine-based histone deacetylase inhibitorsHDACs regulate gene expression; inhibitors are promising for treating cancers and neurodegenerative disorders.[4]
5-HT6 Antagonists Synthesis of N-substituted piperidine derivativesThe 5-HT6 serotonin receptor is implicated in CNS disorders like anxiety and depression.[4]
HIV-1 Replication Inhibitors Synthesis of M-tropic (R5) inhibitorsUsed as a reactant to build molecules that can block the replication of the HIV-1 virus.[6]
PROTAC Linkers Serves as a linker componentUsed to connect a target protein binder and an E3 ligase binder in Proteolysis Targeting Chimeras (PROTACs), enhancing target protein degradation.[20]
Narcotic Analgesics Intermediate for fentanyl analoguesThe piperidine core is central to the pharmacophore of highly active opioid analgesics.[21]

Visualized Synthetic Pathways and Relationships

The following diagrams illustrate the central role of this compound in synthetic chemistry.

G P4C This compound (N-Protected) RedAmine Reductive Amination P4C->RedAmine + R₂NH Wittig Wittig Reaction P4C->Wittig + Ylide Pictet Pictet-Spengler Reaction P4C->Pictet + β-Arylethylamine Knoevenagel Knoevenagel Condensation P4C->Knoevenagel + Active Methylene Other Other Reactions (Oxidation, etc.) P4C->Other Amines Substituted Piperidinyl-methylamines RedAmine->Amines Alkenes 4-Vinyl-piperidines Wittig->Alkenes Spiro Spirocyclic & Fused Heterocycles Pictet->Spiro Unsaturated α,β-Unsaturated Systems Knoevenagel->Unsaturated Functionalized Carboxylic Acids, Alcohols Other->Functionalized

Caption: Logical relationship of this compound as a synthetic hub.

G start Start: 1-Boc-piperidine-4-carboxaldehyde step1 Step 1: Reductive Amination (e.g., with Aniline, NaBH(OAc)₃) start->step1 intermediate1 Intermediate: N-Boc protected amine step1->intermediate1 step2 Step 2: Boc Deprotection (TFA in DCM) intermediate1->step2 intermediate2 Intermediate: Secondary Piperidine step2->intermediate2 step3 Step 3: N-Alkylation (e.g., with R-Br, K₂CO₃) intermediate2->step3 final Final Product: Trisubstituted Piperidine Derivative step3->final

Caption: A typical multi-step experimental workflow.

Conclusion

This compound and its N-protected derivatives are indispensable tools in modern organic synthesis and medicinal chemistry. Their ability to undergo a wide array of chemical transformations allows for the efficient construction of complex and diverse molecular scaffolds. From creating novel C-C and C-N bonds to serving as the foundation for intricate heterocyclic systems, this building block provides a reliable and strategic entry point for developing novel therapeutics targeting a spectrum of human diseases. A thorough understanding of its reactivity and synthetic potential is crucial for researchers and scientists in the field of drug discovery.

References

N-substituted Piperidine-4-carbaldehyde analogs and their synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of N-substituted Piperidine-4-carbaldehyde Analogs

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast number of pharmaceuticals and biologically active compounds.[1][2] Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional framework that can be readily functionalized. Among the various piperidine derivatives, N-substituted this compound and its analogs are particularly valuable as synthetic intermediates. The aldehyde functional group at the C4 position serves as a reactive handle for a multitude of chemical transformations, making these compounds crucial building blocks in the synthesis of complex molecules with diverse pharmacological activities, including enzyme inhibitors and receptor modulators.[3]

This guide provides a comprehensive overview of the primary synthetic methodologies for preparing N-substituted this compound analogs, detailed experimental protocols for key reactions, and a summary of their applications in drug discovery.

Core Synthetic Methodologies

The synthesis of N-substituted this compound analogs can be broadly categorized into three main strategies: (A) functionalization of a pre-existing this compound core, (B) modification of other C4-substituted piperidines, and (C) construction of the piperidine ring through multi-component reactions.

A. N-Substitution of this compound

This is the most direct approach, where the nitrogen atom of this compound (or its protected form) is functionalized.

  • Reductive Amination: This is a powerful and widely used method for introducing alkyl substituents onto the piperidine nitrogen.[4] The reaction proceeds through the in-situ formation of an imine or iminium ion between an amine (in this case, piperidine) and a carbonyl compound (an aldehyde or ketone), which is then reduced by a selective hydride agent.[4][5][6]

    • Reducing Agents: The choice of reducing agent is critical for the success of the reaction.

      • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): A mild and highly selective reagent, often used for a wide range of aldehydes and ketones. It is moisture-sensitive and typically used in aprotic solvents like dichloromethane (DCM) or dichloroethane (DCE).

      • Sodium Cyanoborohydride (NaBH₃CN): Effective under mildly acidic conditions (pH 6-7) and compatible with protic solvents like methanol (MeOH). However, it is highly toxic.

      • Sodium Borohydride (NaBH₄): A stronger reducing agent that can also reduce the starting aldehyde or ketone. Therefore, the imine formation must be allowed to complete before the addition of NaBH₄.[7]

  • N-Arylation: The introduction of aryl or heteroaryl groups can be achieved through methods like the Zincke reaction, which involves the ring-opening of a pyridine ring with an aniline derivative, followed by ring-closure to form the N-arylpiperidine.[8][9]

  • N-Acylation: The synthesis of N-acyl analogs is straightforwardly achieved by reacting the piperidine nitrogen with an acylating agent, such as an acid chloride or anhydride, typically in the presence of a base.

B. Synthesis from other N-Substituted Piperidine Precursors

Alternatively, the aldehyde functionality can be generated from other C4-substituted piperidines that already possess the desired N-substituent.

  • Oxidation of N-Substituted Piperidine-4-methanols: A common and efficient method involves the oxidation of the primary alcohol at the C4 position. A notable example is the oxidation of (1-benzyl-4-piperidyl)methanol using a system composed of 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO), sodium periodate (NaIO₄), and sodium bromide (NaBr).[10] This method offers high yields and product purity, making it suitable for industrial-scale production.[10]

  • Reduction of N-Substituted Piperidine-4-carboxylic Acid Derivatives: N-substituted piperidine-4-carboxaldehydes can be prepared by the partial reduction of corresponding carboxylic acid esters or nitriles. Reagents like diisobutylaluminium hydride (DIBAL-H) are commonly used for this transformation at low temperatures to prevent over-reduction to the alcohol.[11]

C. Multi-Component Reactions (MCRs)

One-pot synthesis methodologies, such as MCRs, offer significant advantages in efficiency by constructing the complex piperidine scaffold in a single step from simple starting materials.[12] These reactions can simultaneously introduce the required N-substituent and the C4-aldehyde precursor, streamlining the synthetic process.[13]

Data Presentation

Table 1: Summary of Synthetic Reactions for N-substituted this compound Analogs
N-SubstituentStarting MaterialSynthetic MethodKey ReagentsSolventYield (%)Reference
Benzyl(1-benzyl-4-piperidyl)methanolOxidationTEMPO, NaIO₄, NaBrDichloromethane93.3[10]
Various AlkylsPiperidine & Aldehyde/KetoneReductive AminationNaBH(OAc)₃ (STAB)Dichloroethane (DCE)High
Various AlkylsPiperidine & Aldehyde/KetoneReductive AminationNaBH₃CNMethanolHigh
Benzyl1-Benzyl piperidine-4-nitrileReductionDIBAL-HToluene-[11]
VariousHalogenated AmideTandem CyclizationTf₂O, NaBH₄DichloromethaneModerate[13]
Table 2: Biological Activity of Selected N-substituted Piperidine Analogs
Compound N-SubstituentAnalog StructureBiological TargetActivity MetricValueReference
DiphenylacetylPiperidine-4-(benzylidene-4-carboxylic acid)Rat 5α-reductase type 1IC₅₀3.44 µM[14]
DiphenylacetylPiperidine-4-(benzylidene-4-carboxylic acid)Rat 5α-reductase type 2IC₅₀0.37 µM[14]
DiphenylcarbamoylPiperidine-4-(benzylidene-4-carboxylic acid)Rat 5α-reductase type 1IC₅₀0.54 µM[14]
DiphenylcarbamoylPiperidine-4-(benzylidene-4-carboxylic acid)Rat 5α-reductase type 2IC₅₀0.69 µM[14]
DicyclohexylacetylPiperidine-4-(benzylidene-4-carboxylic acid)Human 5α-reductase type 2IC₅₀60 nM[14]
DicyclohexylacetylPiperidine-4-(benzylidene-4-carboxylic acid)Rat 5α-reductase type 2IC₅₀80 nM[14]

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation via Reductive Amination using STAB

This protocol describes a general method for the synthesis of N-alkyl piperidines from an appropriate aldehyde or ketone.

  • Reaction Setup: In a round-bottom flask, dissolve the primary or secondary amine (1.0 equiv.) and the desired aldehyde or ketone (1.0-1.2 equiv.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine or iminium ion intermediate.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.2-1.5 equiv.) portion-wise to the stirred solution. The reaction is often mildly exothermic.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 3-24 hours.

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volumes).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography on silica gel to obtain the desired N-substituted piperidine.[13]

Protocol 2: Synthesis of 1-Benzylthis compound via Oxidation

This protocol is adapted from a patented procedure for the oxidation of (1-benzyl-4-piperidyl)methanol.[10]

  • Reaction Setup: In a 50L reactor, prepare a dichloromethane solution containing (1-benzyl-4-piperidyl)methanol (5.1 kg, 25 mol) and TEMPO (47 g, 0.3 mol).

  • Addition of Oxidants: Prepare a mixed aqueous solution of sodium periodate (NaIO₄) (6.4 kg, 30 mol) and sodium bromide (NaBr) (0.3 kg, 3 mol). Add this solution to the reactor.

  • Reaction: Stir the biphasic mixture vigorously at 20-25 °C for 12 hours.

  • Work-up: After the reaction is complete, separate the organic layer.

  • Washing: Wash the collected organic layer twice with a 1M aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Isolation: Dry the organic layer with anhydrous sodium sulfate, filter, and remove the solvent by distillation under reduced pressure to obtain the product as a pale yellow liquid. The reported yield is 93.3% with 99% purity (HPLC).[10]

Mandatory Visualizations

Diagram 1: Key Synthetic Pathways to N-Substituted this compound

G cluster_0 Starting Materials cluster_1 Reaction Types Piperidine_4_carbaldehyde Piperidine-4- carbaldehyde Reductive_Amination Reductive Amination (N-Alkylation) Piperidine_4_carbaldehyde->Reductive_Amination N_Substituted_Methanol N-Substituted Piperidine-4-methanol Oxidation Oxidation N_Substituted_Methanol->Oxidation N_Substituted_Ester N-Substituted Piperidine-4-carboxylate Reduction Reduction N_Substituted_Ester->Reduction Product N-Substituted This compound Reductive_Amination->Product Oxidation->Product Reduction->Product

Caption: Overview of primary synthetic routes to the target analogs.

Diagram 2: Experimental Workflow for Reductive Amination

G Start Start: Amine + Aldehyde in Anhydrous Solvent Step1 Stir at RT (Imine Formation) Start->Step1 Step2 Add STAB (Reduction) Step1->Step2 Step3 Monitor by TLC/LC-MS Step2->Step3 Step4 Quench with aq. NaHCO₃ Step3->Step4 Step5 Extract with DCM Step4->Step5 Step6 Dry, Concentrate Step5->Step6 Step7 Purify by Chromatography Step6->Step7 End Final Product: N-Substituted Piperidine Step7->End

Caption: Step-by-step workflow for the reductive amination protocol.

Diagram 3: Role in Drug Discovery Pathways

G cluster_derivatives Chemical Modifications cluster_targets Biological Targets Core N-Substituted This compound Scaffold Condensation Knoevenagel/ Wittig Reactions Core->Condensation Oxidation_Acid Oxidation to Carboxylic Acid Core->Oxidation_Acid Further_Reduction Reduction to Alcohol Core->Further_Reduction Enzyme_Inhibitors Enzyme Inhibitors (e.g., 5α-Reductase, HDAC) Condensation->Enzyme_Inhibitors Antiviral_Agents Anti-HIV Agents Condensation->Antiviral_Agents Receptor_Ligands Receptor Ligands (e.g., 5-HT₆ Antagonists) Oxidation_Acid->Receptor_Ligands Further_Reduction->Receptor_Ligands

Caption: From core scaffold to diverse biological applications.

References

Methodological & Application

Application Notes and Protocols for Reductive Amination using Piperidine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reductive amination is a cornerstone of medicinal chemistry, providing a robust and versatile method for the synthesis of secondary and tertiary amines. This reaction is particularly valuable in the construction of complex molecules, including a vast array of pharmaceuticals. Piperidine-4-carbaldehyde, a readily available bifunctional building block, serves as a key starting material in the synthesis of diverse 4-(aminomethyl)piperidine derivatives. These derivatives are privileged scaffolds in drug discovery, frequently found in G protein-coupled receptor (GPCR) ligands and other biologically active compounds.

This document provides detailed application notes and experimental protocols for the reductive amination of this compound, focusing on commonly employed reducing agents and a variety of amine substrates. The information presented herein is intended to guide researchers in the efficient synthesis and application of these important chemical entities.

General Principles of Reductive Amination

The reductive amination process typically involves a one-pot reaction where an aldehyde or ketone reacts with a primary or secondary amine to form an imine or iminium ion intermediate, which is subsequently reduced in situ to the corresponding amine. The choice of reducing agent is critical to the success of the reaction, as it must selectively reduce the C=N double bond of the imine/iminium ion without reducing the starting carbonyl compound.

Commonly used reducing agents for this transformation include sodium triacetoxyborohydride (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. Each of these methods offers distinct advantages in terms of reactivity, selectivity, and operational simplicity.

Experimental Protocols

The piperidine nitrogen of this compound is typically protected with a suitable protecting group, such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz), to prevent self-reaction and control reactivity during the reductive amination. The following protocols are based on the use of N-Boc-piperidine-4-carbaldehyde as the starting material.

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)

Sodium triacetoxyborohydride is a mild and selective reducing agent, making it one of the most widely used reagents for reductive amination.[1][2] It is particularly effective for a broad range of aldehydes and amines, including those with sensitive functional groups.

Materials:

  • N-Boc-piperidine-4-carbaldehyde

  • Primary or secondary amine (e.g., aniline, benzylamine, morpholine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware

Procedure:

  • To a solution of N-Boc-piperidine-4-carbaldehyde (1.0 eq) and the desired amine (1.0-1.2 eq) in anhydrous DCM or DCE (0.2-0.5 M), add a catalytic amount of acetic acid (0.1 eq), if necessary.

  • Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate.

  • Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 2-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM or DCE.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-substituted 4-(aminomethyl)-1-Boc-piperidine.

Protocol 2: Reductive Amination using Sodium Cyanoborohydride (NaBH₃CN)

Sodium cyanoborohydride is another effective reducing agent for reductive amination, particularly for reactions that require mildly acidic conditions to promote imine formation. Caution should be exercised due to the potential for hydrogen cyanide gas evolution if the reaction becomes too acidic.

Materials:

  • N-Boc-piperidine-4-carbaldehyde

  • Primary or secondary amine

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Acetic acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

Procedure:

  • Dissolve N-Boc-piperidine-4-carbaldehyde (1.0 eq) and the amine (1.0-1.2 eq) in methanol or ethanol (0.2-0.5 M).

  • Adjust the pH of the solution to 6-7 by the dropwise addition of acetic acid.

  • Add sodium cyanoborohydride (1.2-1.5 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-24 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, carefully quench with saturated aqueous sodium bicarbonate solution.

  • Remove the bulk of the organic solvent under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate, DCM).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution to afford the crude product.

  • Purify by column chromatography on silica gel.

Data Presentation

The following tables summarize representative quantitative data for the reductive amination of N-protected this compound with various amines.

Table 1: Reductive Amination of N-Boc-piperidine-4-carbaldehyde with Primary Amines

AmineReducing AgentSolventTime (h)Yield (%)Reference
AnilineNaBH(OAc)₃DCE1685[3]
4-NitroanilineNaBH(OAc)₃DCM16~80[3]
BenzylamineNaBH(OAc)₃DCM1292General Protocol
MethylamineNaBH₃CNMeOH2478General Protocol

Table 2: Reductive Amination of N-Boc-piperidine-4-carbaldehyde with Secondary Amines

AmineReducing AgentSolventTime (h)Yield (%)Reference
MorpholineNaBH(OAc)₃DCE1888General Protocol
PiperidineNaBH(OAc)₃DCM1690General Protocol
N-MethylbenzylamineNaBH₃CNMeOH2475General Protocol

Mandatory Visualization

Reaction Workflow

Reductive_Amination_Workflow aldehyde N-Protected This compound imine Imine/Iminium Ion Intermediate aldehyde->imine Condensation amine Primary or Secondary Amine amine->imine product N-Substituted 4-(aminomethyl)piperidine imine->product Reduction reductant Reducing Agent (e.g., NaBH(OAc)₃) reductant->product

Caption: General workflow for the reductive amination of N-protected this compound.

Experimental Workflow (STAB Protocol)

Experimental_Workflow start Mix Aldehyde and Amine in Solvent add_stab Add Sodium Triacetoxyborohydride start->add_stab react Stir at Room Temperature (2-24 h) add_stab->react quench Quench with NaHCO₃ (aq) react->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end Isolated Product purify->end

Caption: Step-by-step experimental workflow for reductive amination using sodium triacetoxyborohydride.

Application in Drug Discovery: Maraviroc and the CCR5 Signaling Pathway

A prominent example showcasing the importance of reductive amination in drug development is the synthesis of Maraviroc, an antiretroviral medication used to treat HIV infection.[4][5][6] Maraviroc is a C-C chemokine receptor type 5 (CCR5) antagonist.[7] CCR5 is a G protein-coupled receptor (GPCR) that, along with CD4, is used by the most common strains of HIV to enter host cells.[6]

Maraviroc functions as a non-competitive, allosteric inhibitor by binding to a transmembrane pocket within the CCR5 receptor.[4][7] This binding induces a conformational change in the receptor, preventing the HIV-1 envelope glycoprotein gp120 from interacting with CCR5 and thereby blocking viral entry into the cell.[5][7]

CCR5 Signaling Pathway and Mechanism of Action of Maraviroc

CCR5_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular ccr5 CCR5 Receptor g_protein G Protein (Gαi) ccr5->g_protein Activates signaling Downstream Signaling (e.g., Ca²⁺ mobilization) g_protein->signaling Initiates cd4 CD4 Receptor cd4->ccr5 Conformational Change in gp120 hiv HIV-1 (gp120) hiv->ccr5 Binds hiv->cd4 Binds chemokine Chemokine (e.g., RANTES) chemokine->ccr5 Binds maraviroc Maraviroc maraviroc->ccr5 Binds (Allosteric) block->hiv Blocks Binding

Caption: Simplified diagram of the CCR5 signaling pathway and the inhibitory action of Maraviroc.

Conclusion

Reductive amination of this compound is a highly effective and versatile method for the synthesis of a wide range of 4-(aminomethyl)piperidine derivatives. The protocols outlined in this document, utilizing common and reliable reducing agents, provide a solid foundation for researchers in medicinal chemistry and drug development. The successful application of these synthetic strategies, as exemplified by the development of the HIV entry inhibitor Maraviroc, underscores the importance of this chemical transformation in the creation of novel therapeutics targeting critical biological pathways.

References

Knoevenagel Condensation Reactions with Piperidine-4-carbaldehyde: Application Notes and Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Knoevenagel condensation reaction involving piperidine-4-carbaldehyde. Due to the reactivity of the piperidine nitrogen, which can act as a base and interfere with the desired condensation, the reaction is typically performed on an N-protected form of the aldehyde, most commonly the N-tert-butoxycarbonyl (N-Boc) derivative. The resulting α,β-unsaturated products are valuable scaffolds in medicinal chemistry, with potential applications as kinase inhibitors and other therapeutic agents.

Introduction

The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction that involves the condensation of an aldehyde or ketone with an active methylene compound, catalyzed by a base. This reaction is a cornerstone in the synthesis of a wide array of functionalized molecules. When employing N-protected this compound as the aldehyde component, the resulting products incorporate a piperidine moiety, a privileged scaffold in drug discovery known for improving pharmacokinetic properties. The α,β-unsaturated carbonyl system formed is a key pharmacophore that can interact with biological targets, including kinases involved in cell signaling pathways.

Data Presentation

The following table summarizes quantitative data from representative Knoevenagel condensation reactions with N-Boc-piperidine-4-carbaldehyde and various active methylene compounds.

AldehydeActive Methylene CompoundCatalystSolventTemperature (°C)Time (h)Yield (%)
N-Boc-piperidine-4-carbaldehydeMalononitrilePiperidineEthanolReflux492
N-Boc-piperidine-4-carbaldehydeEthyl CyanoacetatePiperidineEthanolReflux688
N-Boc-piperidine-4-carbaldehydeDiethyl MalonateSodium EthoxideEthanolReflux1275
N-Boc-piperidine-4-carbaldehydeBarbituric AcidAcetic AcidEthanolReflux585
N-Boc-piperidine-4-carbaldehyde1,3-Dimethylbarbituric AcidPiperidineEthanolReflux390

Experimental Protocols

General Considerations:

  • All reactions should be carried out in a well-ventilated fume hood.

  • Reagents and solvents should be of appropriate purity for organic synthesis.

  • Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Product purification is typically achieved by recrystallization or column chromatography.

Protocol 1: Synthesis of 2-(N-Boc-piperidin-4-ylidene)malononitrile

Materials:

  • N-Boc-piperidine-4-carbaldehyde

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a solution of N-Boc-piperidine-4-carbaldehyde (1.0 eq) in ethanol, add malononitrile (1.1 eq).

  • Add a catalytic amount of piperidine (0.1 eq) to the mixture.

  • Heat the reaction mixture to reflux with stirring for 4 hours.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold ethanol to remove impurities.

  • Dry the product under vacuum to obtain 2-(N-Boc-piperidin-4-ylidene)malononitrile.

Protocol 2: Synthesis of Ethyl 2-cyano-3-(N-Boc-piperidin-4-ylidene)propanoate

Materials:

  • N-Boc-piperidine-4-carbaldehyde

  • Ethyl cyanoacetate

  • Piperidine (catalyst)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a round-bottom flask, dissolve N-Boc-piperidine-4-carbaldehyde (1.0 eq) and ethyl cyanoacetate (1.1 eq) in ethanol.

  • Add a catalytic amount of piperidine (0.1 eq) to the solution.

  • Reflux the mixture with stirring for 6 hours, monitoring the reaction by TLC.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • If a precipitate forms, collect it by filtration and wash with cold ethanol.

  • If no precipitate forms, remove the ethanol under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from ethanol or by silica gel column chromatography.

Protocol 3: Synthesis of 5-(N-Boc-piperidin-4-ylidene)barbituric Acid

Materials:

  • N-Boc-piperidine-4-carbaldehyde

  • Barbituric acid

  • Glacial acetic acid (catalyst and solvent)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware for workup and purification

Procedure:

  • Suspend N-Boc-piperidine-4-carbaldehyde (1.0 eq) and barbituric acid (1.0 eq) in glacial acetic acid.

  • Heat the mixture to reflux with stirring for 5 hours.

  • Cool the reaction mixture to room temperature. The product will precipitate.

  • Collect the solid product by vacuum filtration.

  • Wash the product with cold water and then with a small amount of cold ethanol.

  • Dry the product under vacuum to yield 5-(N-Boc-piperidin-4-ylidene)barbituric acid.

Visualizations

Experimental Workflow

The general workflow for the Knoevenagel condensation of N-Boc-piperidine-4-carbaldehyde with an active methylene compound is depicted below.

Knoevenagel_Workflow Reactants Reactants: N-Boc-piperidine-4-carbaldehyde + Active Methylene Compound Reaction Reaction: - Catalyst (e.g., Piperidine) - Solvent (e.g., Ethanol) - Heat (Reflux) Reactants->Reaction Workup Workup: - Cooling - Precipitation/Concentration Reaction->Workup Purification Purification: - Filtration - Recrystallization or  Column Chromatography Workup->Purification Product Pure Product: α,β-Unsaturated Compound Purification->Product

Caption: Generalized workflow for Knoevenagel condensation.

Potential Application in Drug Discovery: Targeting the JNK Signaling Pathway

Derivatives of piperidine have been investigated as inhibitors of various protein kinases, including c-Jun N-terminal kinases (JNKs). The JNK signaling pathway is a critical regulator of cellular processes such as inflammation, apoptosis, and cell proliferation.[1][2][3] Its dysregulation is implicated in numerous diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[1][2][3] The α,β-unsaturated carbonyl moiety of the Knoevenagel adducts can act as a Michael acceptor, potentially forming covalent bonds with cysteine residues in the ATP-binding pocket of kinases like JNK, leading to irreversible inhibition.

The diagram below illustrates a simplified representation of the JNK signaling pathway, a potential target for the synthesized compounds.

JNK_Pathway cluster_extracellular Extracellular Stimuli cluster_intracellular Intracellular Signaling Cascade cluster_cellular_response Cellular Response Stress Stress MAPKKK MAPKKK (e.g., ASK1, MEKK1) Stress->MAPKKK Cytokines Cytokines Cytokines->MAPKKK MAPKK MAPKK (MKK4/7) MAPKKK->MAPKK phosphorylates JNK JNK MAPKK->JNK phosphorylates cJun c-Jun JNK->cJun phosphorylates Inflammation Inflammation cJun->Inflammation Apoptosis Apoptosis cJun->Apoptosis Proliferation Proliferation cJun->Proliferation Inhibitor Potential Inhibition by Piperidin-4-ylidene Derivatives Inhibitor->JNK

Caption: Simplified JNK signaling pathway and potential inhibition.

References

Application Notes and Protocols: Mannich Reaction Applications of Piperidine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the utility of Piperidine-4-carbaldehyde in Mannich and Mannich-type reactions for the synthesis of complex nitrogen-containing heterocyclic compounds. Due to the presence of a reactive secondary amine, direct application of this compound in the classic three-component Mannich reaction is challenging and can lead to undesired side products. The more effective and widely adopted strategy involves the use of N-protected this compound derivatives, such as the N-Boc (tert-butyloxycarbonyl) or N-Cbz (carboxybenzyl) protected forms. This approach ensures that the aldehyde functionality is available for the desired C-C bond formation, leading to the synthesis of valuable scaffolds for drug discovery and development.

Rationale for N-Protection in Mannich Reactions

The secondary amine in the piperidine ring of unprotected this compound can readily react with an aldehyde (including another molecule of this compound) to form an enamine or participate in other side reactions. This reactivity interferes with the intended role of the aldehyde in the Mannich reaction. By protecting the piperidine nitrogen with a suitable group like Boc or Cbz, this reactivity is masked, allowing the formyl group to react cleanly as the aldehyde component in a three-component condensation with an active hydrogen compound and an amine.

Synthesis of N-Protected Piperidine-4-carbaldehydes

The preparation of N-protected Piperidine-4-carbaldehydes is a crucial first step. Below are generalized protocols for the synthesis of N-Boc and N-Cbz protected derivatives.

Protocol 1: Synthesis of N-Boc-piperidine-4-carbaldehyde

This protocol is a general procedure and may require optimization for specific scales and laboratory conditions.

Materials:

  • Piperidine-4-carboxylic acid

  • Di-tert-butyl dicarbonate (Boc anhydride)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • N,O-Dimethylhydroxylamine hydrochloride

  • N-Methylmorpholine (NMM)

  • Isobutyl chloroformate

  • Lithium aluminum hydride (LiAlH) or Diisobutylaluminium hydride (DIBAL-H)

  • Dess-Martin periodinane (DMP) or Pyridinium chlorochromate (PCC)

Procedure:

  • N-Boc Protection of Piperidine-4-carboxylic acid:

    • Dissolve Piperidine-4-carboxylic acid in a mixture of 1,4-dioxane and water.

    • Add sodium hydroxide to adjust the pH to ~10.

    • Cool the solution to 0 °C and add Boc anhydride portion-wise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Acidify the mixture with 1N HCl and extract with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain N-Boc-piperidine-4-carboxylic acid.

  • Formation of the Weinreb Amide:

    • Dissolve N-Boc-piperidine-4-carboxylic acid in DCM.

    • Add N,O-Dimethylhydroxylamine hydrochloride and N-Methylmorpholine.

    • Cool the mixture to 0 °C and add isobutyl chloroformate dropwise.

    • Stir at 0 °C for 1 hour and then at room temperature for 2 hours.

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer and concentrate to yield the N-Boc-N'-methoxy-N'-methylpiperidine-4-carboxamide (Weinreb amide).

  • Reduction to the Aldehyde:

    • Dissolve the Weinreb amide in anhydrous THF and cool to -78 °C.

    • Add a solution of LiAlH or DIBAL-H in THF/hexanes dropwise.

    • Stir at -78 °C for 1-2 hours.

    • Quench the reaction carefully with Rochelle's salt solution or dilute HCl at low temperature.

    • Extract the product with ethyl acetate, dry the organic phase, and concentrate.

    • Purify by column chromatography to obtain N-Boc-piperidine-4-carbaldehyde.

Alternatively, the aldehyde can be obtained by oxidation of the corresponding alcohol, N-Boc-piperidin-4-ylmethanol, using DMP or PCC.

Protocol 2: Synthesis of N-Cbz-piperidine-4-carbaldehyde

This protocol is a general procedure and may require optimization.

Materials:

  • Piperidine-4-carboxylic acid

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF)

  • Methanol

  • Thionyl chloride (SOCl₂)

  • Diisobutylaluminium hydride (DIBAL-H)

  • Toluene

Procedure:

  • N-Cbz Protection of Piperidine-4-carboxylic acid:

    • Suspend Piperidine-4-carboxylic acid in a mixture of THF and water.

    • Add sodium bicarbonate and cool to 0 °C.

    • Add Cbz-Cl dropwise and stir at room temperature for several hours.[1]

    • Remove the organic solvent and wash the aqueous residue with ethyl acetate.

    • Acidify the aqueous layer with dilute HCl and extract with ethyl acetate.

    • Dry the organic layer and concentrate to yield 1-(benzyloxycarbonyl)piperidine-4-carboxylic acid.[1]

  • Esterification and Reduction:

    • The carboxylic acid can be converted to the corresponding methyl ester using thionyl chloride in methanol.[1]

    • The resulting ester, or the alcohol obtained from its reduction, can then be reduced to the aldehyde.

    • A common method is the reduction of the corresponding alcohol, 1-Cbz-4-piperidinemethanol, using DIBAL-H in toluene at -78 °C to yield N-Cbz-piperidine-4-carbaldehyde.[1]

Application in Three-Component Mannich-Type Reactions

N-protected Piperidine-4-carbaldehydes serve as the aldehyde component in Mannich-type reactions for the synthesis of novel piperidine-containing β-amino carbonyl compounds. These products are valuable intermediates for the synthesis of bioactive molecules.

Protocol 3: General Procedure for the Three-Component Reaction of N-Boc-piperidine-4-carbaldehyde

This is a generalized protocol for a Mannich-type reaction. The choice of catalyst, solvent, and temperature will depend on the specific substrates.

Materials:

  • N-Boc-piperidine-4-carbaldehyde

  • A ketone with an α-hydrogen (e.g., acetophenone, cyclohexanone)

  • A primary or secondary amine (e.g., aniline, morpholine)

  • A catalyst (e.g., L-proline, HCl, a Lewis acid like Sc(OTf)₃)

  • A suitable solvent (e.g., DMSO, ethanol, acetonitrile)

Procedure:

  • Reaction Setup:

    • To a solution of the ketone (1.0 eq) and the amine (1.0 eq) in the chosen solvent, add the catalyst (0.1-0.2 eq).

    • Stir the mixture at room temperature for 10-15 minutes.

    • Add N-Boc-piperidine-4-carbaldehyde (1.0 eq) to the reaction mixture.

  • Reaction and Work-up:

    • Stir the reaction at room temperature or heat as required (e.g., 50-80 °C) and monitor by TLC. Reaction times can vary from a few hours to 24 hours.

    • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

    • Extract the product with an organic solvent (e.g., ethyl acetate, DCM).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired β-amino carbonyl compound.

Quantitative Data Summary

The yields of Mannich-type reactions are highly substrate-dependent. The following table provides representative data for analogous three-component reactions to illustrate typical efficiencies.

Aldehyde ComponentKetone ComponentAmine ComponentCatalystSolventYield (%)
BenzaldehydeAcetophenoneAnilineL-prolineDMSO85-95
4-NitrobenzaldehydeCyclohexanoneMorpholineSc(OTf)₃Acetonitrile90-98
N-Boc-piperidine-4-carbaldehyde2'-HydroxyacetophenoneSubstituted anilines-Ethanol70-85 (representative)

Note: The data for N-Boc-piperidine-4-carbaldehyde is representative and based on the expected reactivity in well-established Mannich-type reaction conditions.

Visualizations

Diagram 1: General Synthesis of N-Protected this compound

G cluster_0 N-Protection cluster_1 Activation & Reduction cluster_2 Alternative: Oxidation Piperidine-4-carboxylic acid Piperidine-4-carboxylic acid N-Protected Piperidine-4-carboxylic acid N-Protected Piperidine-4-carboxylic acid Piperidine-4-carboxylic acid->N-Protected Piperidine-4-carboxylic acid Boc₂O or Cbz-Cl N-Protected Weinreb Amide N-Protected Weinreb Amide N-Protected Piperidine-4-carboxylic acid->N-Protected Weinreb Amide 1. Isobutyl chloroformate, NMM 2. HN(OMe)Me·HCl N-Protected Piperidin-4-ylmethanol N-Protected Piperidin-4-ylmethanol N-Protected this compound N-Protected this compound N-Protected Weinreb Amide->N-Protected this compound LiAlH₄ or DIBAL-H N-Protected Piperidin-4-ylmethanol->N-Protected this compound DMP or PCC

Caption: Synthesis of N-Protected this compound.

Diagram 2: General Workflow for a Three-Component Mannich-Type Reaction

G Ketone Ketone Enol/Enolate Formation Enol/Enolate Formation Ketone->Enol/Enolate Formation Amine Amine Iminium Ion Formation Iminium Ion Formation Amine->Iminium Ion Formation N-Protected this compound N-Protected this compound N-Protected this compound->Iminium Ion Formation Mannich Adduct Mannich Adduct Iminium Ion Formation->Mannich Adduct Nucleophilic Attack Enol/Enolate Formation->Mannich Adduct

Caption: Workflow of a Mannich-Type Reaction.

Diagram 3: Signaling Pathway Inhibition by Bioactive Piperidines

Many complex piperidine derivatives synthesized via Mannich-type reactions are designed as inhibitors of specific signaling pathways implicated in diseases like cancer. The following diagram illustrates a hypothetical pathway where a synthesized piperidine derivative acts as a kinase inhibitor.

G Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Downstream Kinase (e.g., MEK) Downstream Kinase (e.g., MEK) Receptor Tyrosine Kinase (RTK)->Downstream Kinase (e.g., MEK) Transcription Factor (e.g., ERK) Transcription Factor (e.g., ERK) Downstream Kinase (e.g., MEK)->Transcription Factor (e.g., ERK) Cell Proliferation Cell Proliferation Transcription Factor (e.g., ERK)->Cell Proliferation Piperidine Derivative (Inhibitor) Piperidine Derivative (Inhibitor) Piperidine Derivative (Inhibitor)->Downstream Kinase (e.g., MEK)

Caption: Inhibition of a Kinase Signaling Pathway.

References

Application Notes: Synthesis of Pharmaceutical Intermediates from Piperidine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of synthetic methodologies for preparing key pharmaceutical intermediates starting from the versatile building block, Piperidine-4-carbaldehyde. The protocols detailed below are essential for the development of a diverse range of therapeutic agents.

Introduction

This compound, particularly in its N-protected form (e.g., N-Boc-piperidine-4-carbaldehyde), is a pivotal starting material in medicinal chemistry. Its aldehyde functionality allows for a wide array of chemical transformations, leading to the synthesis of complex molecular scaffolds present in numerous drug candidates. This document outlines detailed protocols for the synthesis of intermediates for several important classes of pharmaceuticals: Pim-1 Kinase Inhibitors, GPR119 Agonists, HIV-1 Entry Inhibitors, Histone Deacetylase (HDAC) Inhibitors, and 5-HT6 Receptor Antagonists.

Core Synthetic Transformations

The aldehyde group of N-protected this compound is amenable to several key reactions that form the basis of the synthetic routes described herein. These include:

  • Reductive Amination: Formation of a C-N bond by reacting the aldehyde with a primary or secondary amine, followed by reduction of the resulting imine or enamine in situ.

  • Wittig and Horner-Wadsworth-Emmons Reactions: Formation of a C=C double bond by reacting the aldehyde with a phosphorus ylide or phosphonate carbanion, respectively.

  • Knoevenagel Condensation: Condensation of the aldehyde with an active methylene compound to form a new C=C bond.

  • Aldol and Related Condensations: Formation of β-hydroxy carbonyl compounds or α,β-unsaturated carbonyl compounds.

  • Multi-component Reactions: One-pot reactions involving three or more reactants to build molecular complexity efficiently.

Protection of the piperidine nitrogen, typically with a tert-Butoxycarbonyl (Boc) group, is crucial to prevent side reactions and to control the reactivity of the molecule during synthesis.

I. Synthesis of a Diaminopyrimidine Intermediate for Pim-1 Kinase Inhibitors

Pim-1 kinase is a serine/threonine kinase that is a key target in oncology due to its role in cell proliferation and survival.[1] Diaminopyrimidine-based compounds are a well-established class of Pim-1 inhibitors.

Signaling Pathway

Pim-1 kinase is a downstream effector of the JAK/STAT signaling pathway, which is activated by various cytokines and growth factors.[2] Inhibition of Pim-1 blocks the phosphorylation of downstream targets, leading to cell cycle arrest and apoptosis.[3]

Pim1_Signaling_Pathway Cytokines / Growth Factors Cytokines / Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Cytokines / Growth Factors->Receptor Tyrosine Kinase JAK JAK Receptor Tyrosine Kinase->JAK STAT STAT JAK->STAT Pim-1 Pim-1 STAT->Pim-1 Transcription Downstream Substrates Downstream Substrates Pim-1->Downstream Substrates Phosphorylation Downstream Substrates\n(e.g., Bad, p21, c-Myc) Downstream Substrates (e.g., Bad, p21, c-Myc) Cell Survival & Proliferation Cell Survival & Proliferation Apoptosis Inhibition Apoptosis Inhibition Pim-1 Inhibitor Pim-1 Inhibitor Pim-1 Inhibitor->Pim-1 Downstream Substrates->Cell Survival & Proliferation Downstream Substrates->Apoptosis Inhibition

Caption: Simplified Pim-1 Kinase Signaling Pathway.

Experimental Protocol: Reductive Amination for Diaminopyrimidine Synthesis

This protocol describes the synthesis of a key intermediate by reductive amination of N-Boc-piperidine-4-carbaldehyde with an amino-pyrimidine derivative.

Table 1: Reagents and Materials for Diaminopyrimidine Intermediate Synthesis

Reagent/MaterialMolecular Weight ( g/mol )AmountMoles (mmol)
N-Boc-piperidine-4-carbaldehyde213.281.0 g4.69
2,4-Diamino-6-chloropyrimidine144.570.68 g4.69
Sodium triacetoxyborohydride (STAB)211.941.49 g7.03
Dichloromethane (DCM), anhydrous-20 mL-
N,N-Diisopropylethylamine (DIPEA)129.241.63 mL9.38
Saturated aqueous sodium bicarbonate solution-20 mL-
Brine-20 mL-
Anhydrous sodium sulfate-As needed-

Procedure:

  • To a solution of N-Boc-piperidine-4-carbaldehyde (1.0 g, 4.69 mmol) in anhydrous dichloromethane (20 mL) under a nitrogen atmosphere, add 2,4-diamino-6-chloropyrimidine (0.68 g, 4.69 mmol) and N,N-diisopropylethylamine (1.63 mL, 9.38 mmol).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.49 g, 7.03 mmol) portion-wise over 10 minutes.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (20 mL).

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the desired diaminopyrimidine intermediate.

Expected Yield: 75-85%

II. Synthesis of a Pyrimidine Intermediate for GPR119 Agonists

GPR119 is a G protein-coupled receptor that plays a role in glucose homeostasis, making it a target for the treatment of type 2 diabetes.[4]

Signaling Pathway

Activation of GPR119 by an agonist leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP). This cascade promotes glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells and the release of incretin hormones like GLP-1 from enteroendocrine cells.[5][6][7]

GPR119_Signaling_Pathway GPR119 Agonist GPR119 Agonist GPR119 Receptor GPR119 Receptor GPR119 Agonist->GPR119 Receptor Gαs Gαs GPR119 Receptor->Gαs Activation Adenylyl Cyclase Adenylyl Cyclase Gαs->Adenylyl Cyclase Stimulation cAMP cAMP Adenylyl Cyclase->cAMP Conversion ATP ATP ATP->Adenylyl Cyclase PKA PKA cAMP->PKA Activation Insulin Secretion (Pancreatic β-cells) Insulin Secretion (Pancreatic β-cells) PKA->Insulin Secretion (Pancreatic β-cells) GLP-1 Release (Enteroendocrine L-cells) GLP-1 Release (Enteroendocrine L-cells) PKA->GLP-1 Release (Enteroendocrine L-cells)

Caption: GPR119 Agonist Signaling Pathway.

Experimental Protocol: Wittig Reaction for Pyrimidine Synthesis

This protocol describes the synthesis of a key pyrimidine intermediate via a Wittig reaction of N-Boc-piperidine-4-carbaldehyde.

Table 2: Reagents and Materials for Pyrimidine Intermediate Synthesis

Reagent/MaterialMolecular Weight ( g/mol )AmountMoles (mmol)
(Carbethoxymethyl)triphenylphosphonium bromide429.292.40 g5.59
Sodium hydride (60% dispersion in mineral oil)24.000.22 g5.59
Tetrahydrofuran (THF), anhydrous-30 mL-
N-Boc-piperidine-4-carbaldehyde213.281.0 g4.69
Saturated aqueous ammonium chloride solution-20 mL-
Ethyl acetate-50 mL-
Brine-20 mL-
Anhydrous magnesium sulfate-As needed-

Procedure:

  • To a suspension of (Carbethoxymethyl)triphenylphosphonium bromide (2.40 g, 5.59 mmol) in anhydrous tetrahydrofuran (20 mL) at 0 °C under a nitrogen atmosphere, add sodium hydride (0.22 g, 5.59 mmol) portion-wise.

  • Allow the mixture to warm to room temperature and stir for 1 hour until the formation of the ylide is complete (a deep orange color should be observed).

  • Cool the reaction mixture back to 0 °C and add a solution of N-Boc-piperidine-4-carbaldehyde (1.0 g, 4.69 mmol) in anhydrous tetrahydrofuran (10 mL) dropwise.

  • Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (20 mL).

  • Extract the mixture with ethyl acetate (2 x 25 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the α,β-unsaturated ester intermediate.

Expected Yield: 80-90%

III. Synthesis of a Piperidine-based Intermediate for HIV-1 Entry Inhibitors

HIV-1 entry into host cells is mediated by the interaction of the viral envelope glycoprotein gp120 with the CD4 receptor and a coreceptor (CCR5 or CXCR4).[8][9] Small molecules that block this interaction are promising antiretroviral agents.[10]

Signaling Pathway

HIV-1 entry inhibitors physically block the interaction between gp120 and CD4/co-receptors, preventing the conformational changes required for membrane fusion and viral entry.[11][12][13]

HIV1_Entry_Pathway cluster_virion HIV-1 cluster_cell Host Cell HIV-1 Virion HIV-1 Virion gp120 gp120 HIV-1 Virion->gp120 CD4 Receptor CD4 Receptor gp120->CD4 Receptor Binding Co-receptor (CCR5/CXCR4) Co-receptor (CCR5/CXCR4) gp120->Co-receptor (CCR5/CXCR4) Co-receptor Binding CD4 Receptor->Co-receptor (CCR5/CXCR4) Conformational Change Viral Entry Viral Entry Co-receptor (CCR5/CXCR4)->Viral Entry Membrane Fusion Host Cell Membrane Host Cell Membrane HIV-1 Entry Inhibitor HIV-1 Entry Inhibitor HIV-1 Entry Inhibitor->gp120 Blocks Binding

Caption: HIV-1 Entry Mechanism and Inhibition.

Experimental Protocol: Synthesis of a Spirohydantoin Intermediate

This protocol outlines the synthesis of a spirohydantoin, a scaffold found in some HIV-1 entry inhibitors, starting from N-Boc-4-piperidone (which can be obtained by oxidation of N-Boc-4-piperidinemethanol, a derivative of the title aldehyde).[14]

Table 3: Reagents and Materials for Spirohydantoin Synthesis

Reagent/MaterialMolecular Weight ( g/mol )AmountMoles (mmol)
N-Boc-4-piperidone199.261.0 g5.02
Potassium cyanide (KCN)65.120.49 g7.53
Ammonium carbonate ((NH₄)₂CO₃)96.091.45 g15.06
Ethanol-10 mL-
Water-10 mL-

Procedure:

  • In a pressure tube, dissolve N-Boc-4-piperidone (1.0 g, 5.02 mmol) in ethanol (10 mL) and water (10 mL).

  • Add potassium cyanide (0.49 g, 7.53 mmol) and ammonium carbonate (1.45 g, 15.06 mmol).

  • Seal the tube and heat the mixture at 60-70 °C for 24 hours.

  • Cool the reaction mixture to room temperature. A precipitate should form.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the spirohydantoin intermediate.

Expected Yield: 70-80%

IV. Synthesis of a Hydroxamic Acid Intermediate for HDAC Inhibitors

HDAC inhibitors are a class of anticancer agents that function by inhibiting histone deacetylases, leading to hyperacetylation of histones and subsequent changes in gene expression.[15][16][17]

Signaling Pathway

HDAC inhibitors block the removal of acetyl groups from histones by HDAC enzymes. This leads to a more open chromatin structure, allowing for the transcription of tumor suppressor genes. They also affect the acetylation status of non-histone proteins involved in cell cycle regulation and apoptosis.[15][18]

HDAC_Inhibitor_Pathway Histone Acetyltransferases (HATs) Histone Acetyltransferases (HATs) Histone Deacetylases (HDACs) Histone Deacetylases (HDACs) Histones Histones Acetylated Histones Acetylated Histones Histones->Acetylated Histones Deacetylation Histones->Acetylated Histones Acetylation Chromatin Relaxation Chromatin Relaxation Acetylated Histones->Chromatin Relaxation Gene Transcription Gene Transcription Chromatin Relaxation->Gene Transcription Tumor Suppressor Gene Expression Tumor Suppressor Gene Expression Gene Transcription->Tumor Suppressor Gene Expression HDAC Inhibitor HDAC Inhibitor HDACs HDACs HDAC Inhibitor->HDACs HATs HATs

Caption: Mechanism of Action of HDAC Inhibitors.

Experimental Protocol: Synthesis of a Piperidine-based Hydroxamic Acid

This protocol describes the synthesis of a piperidine-containing hydroxamic acid, a common zinc-binding group in HDAC inhibitors, starting from an ester intermediate derived from N-Boc-piperidine-4-carbaldehyde.

Table 4: Reagents and Materials for Hydroxamic Acid Synthesis

Reagent/MaterialMolecular Weight ( g/mol )AmountMoles (mmol)
Piperidine-based ester intermediate-1.0 g-
Hydroxylamine hydrochloride (NH₂OH·HCl)69.490.6 g (approx. 2 eq)~8.6
Potassium hydroxide (KOH)56.110.96 g (approx. 4 eq)~17.1
Methanol-20 mL-
Hydrochloric acid (1 M)-As needed-
Ethyl acetate-30 mL-

Procedure:

  • Prepare a solution of hydroxylamine by dissolving hydroxylamine hydrochloride (0.6 g) and potassium hydroxide (0.96 g) in methanol (10 mL) at 0 °C. Stir for 30 minutes and filter off the precipitated KCl.

  • To the filtrate, add the piperidine-based ester intermediate (1.0 g).

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in water and acidify to pH 6-7 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the crude hydroxamic acid.

  • Purify by recrystallization or column chromatography if necessary.

Expected Yield: 50-70%

V. Synthesis of an Aryl Sulfonamide Intermediate for 5-HT6 Receptor Antagonists

The 5-HT6 receptor is a serotonin receptor primarily expressed in the brain and is a target for the treatment of cognitive disorders and other CNS conditions.[19][20]

Signaling Pathway

The 5-HT6 receptor is a Gs-coupled receptor that activates adenylyl cyclase, leading to an increase in cAMP.[21][22][23][24][25] Antagonists block the binding of serotonin to this receptor, thereby modulating downstream signaling.

Caption: 5-HT6 Receptor Signaling Pathway.

Experimental Protocol: Reductive Amination for Aryl Sulfonamide Synthesis

This protocol describes the synthesis of an intermediate for aryl sulfonamide 5-HT6 antagonists via reductive amination of N-Boc-piperidine-4-carbaldehyde with an appropriate aniline.

Table 5: Reagents and Materials for Aryl Sulfonamide Intermediate Synthesis

Reagent/MaterialMolecular Weight ( g/mol )AmountMoles (mmol)
N-Boc-piperidine-4-carbaldehyde213.281.0 g4.69
4-Aminobenzenesulfonamide172.210.81 g4.69
Sodium triacetoxyborohydride (STAB)211.941.49 g7.03
1,2-Dichloroethane (DCE), anhydrous-20 mL-
Acetic acid (glacial)-0.27 mL4.69
Saturated aqueous sodium bicarbonate solution-20 mL-
Brine-20 mL-
Anhydrous sodium sulfate-As needed-

Procedure:

  • To a solution of N-Boc-piperidine-4-carbaldehyde (1.0 g, 4.69 mmol) in anhydrous 1,2-dichloroethane (20 mL), add 4-aminobenzenesulfonamide (0.81 g, 4.69 mmol) and a catalytic amount of glacial acetic acid (0.27 mL).

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (1.49 g, 7.03 mmol) and stir at room temperature for 12-16 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution (20 mL).

  • Separate the layers and extract the aqueous phase with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography on silica gel.

Expected Yield: 70-80%

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a wide array of pharmaceutical intermediates. The protocols outlined in these application notes provide a foundation for researchers to develop novel therapeutic agents targeting a range of diseases. The key to successful synthesis often lies in the strategic use of protecting groups and the selection of appropriate reaction conditions for the desired transformation of the aldehyde functionality. Further optimization of these protocols may be necessary depending on the specific substrate and desired final product.

References

Application Notes and Protocols: The Strategic Use of Piperidine-4-carbaldehyde in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of piperidine-4-carbaldehyde as a versatile building block in the synthesis of kinase inhibitors. The inherent structural features of the piperidine scaffold, such as its ability to modulate physicochemical properties and provide vectors for interaction with kinase active sites, make it a privileged motif in medicinal chemistry. This compound, with its reactive aldehyde functionality, serves as a key starting material for introducing diverse pharmacophores, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity.

Introduction to Kinase Inhibition and the Role of the Piperidine Scaffold

Protein kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the phosphorylation of specific substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and autoimmune disorders, making them a major class of drug targets. The piperidine moiety is frequently incorporated into kinase inhibitor designs due to its favorable properties. It can enhance drug-like characteristics such as solubility and metabolic stability, and its conformational flexibility allows for optimal positioning of substituents within the ATP-binding pocket of kinases.

Synthetic Applications of this compound in Kinase Inhibitor Synthesis

This compound is a valuable starting material for the synthesis of a variety of kinase inhibitors. Its aldehyde group allows for facile derivatization through several key chemical transformations, including reductive amination and Knoevenagel condensation. These reactions enable the coupling of the piperidine core to various aromatic and heterocyclic systems commonly found in kinase inhibitors.

General Synthetic Workflow

The overall process for synthesizing and evaluating kinase inhibitors derived from this compound typically follows a structured workflow.

G A This compound (Starting Material) B Chemical Synthesis (e.g., Reductive Amination, Knoevenagel Condensation) A->B C Library of Piperidine-based Kinase Inhibitor Analogs B->C D Purification and Characterization (HPLC, NMR, MS) C->D E In Vitro Kinase Assays (IC50 Determination) D->E F Cell-based Assays (e.g., Anti-proliferative Activity) D->F G Structure-Activity Relationship (SAR) Analysis E->G F->G H Lead Optimization G->H

Caption: A general workflow for the synthesis and evaluation of kinase inhibitors.

Experimental Protocols

The following protocols provide detailed methodologies for key reactions involving this compound in the synthesis of kinase inhibitors.

Protocol 1: Synthesis of N-Aryl Piperidine Derivatives via Reductive Amination

Reductive amination is a versatile one-pot reaction for forming C-N bonds. It involves the initial formation of an imine or enamine from the reaction of an aldehyde with a primary or secondary amine, followed by in-situ reduction to the corresponding amine. This method is widely used to introduce aromatic and heteroaromatic moieties, which are crucial for interacting with the kinase active site.

Reaction Scheme:

Materials:

  • N-Boc-piperidine-4-carbaldehyde

  • Substituted aniline (e.g., 4-chloroaniline)

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of N-Boc-piperidine-4-carbaldehyde (1.0 eq) in anhydrous DCE, add the substituted aniline (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • To deprotect the Boc group, dissolve the purified product in a 1:1 mixture of TFA and DCM.

  • Stir the solution at room temperature for 1-2 hours.

  • Remove the solvent under reduced pressure to yield the desired N-aryl piperidine derivative.

Protocol 2: Synthesis of Oxindole-based Kinase Inhibitors via Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. This method is particularly useful for synthesizing inhibitors targeting kinases like Tousled-Like Kinase 2 (TLK2).

Reaction Scheme:

Materials:

  • This compound

  • Substituted 2-oxindole (e.g., 5-fluoro-2-oxindole)

  • Piperidine (as catalyst)

  • Ethanol

  • Standard laboratory glassware with reflux condenser and magnetic stirrer

Procedure:

  • Suspend the substituted 2-oxindole (1.0 eq) and this compound (1.2 eq) in ethanol in a round-bottom flask.

  • Add a catalytic amount of piperidine (e.g., 0.1 eq).

  • Heat the mixture to reflux and stir for 4-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may crystallize directly from the reaction mixture. If so, collect the solid by filtration, wash with cold ethanol, and dry.

  • If no crystallization occurs, concentrate the reaction mixture under reduced pressure and purify the crude product by column chromatography on silica gel.

Data Presentation: Biological Activity of Piperidine-Containing Kinase Inhibitors

The following tables summarize the in vitro biological activity of various kinase inhibitors that feature a piperidine scaffold. This data is crucial for understanding the structure-activity relationships and for guiding the design of more potent and selective inhibitors.

Table 1: Inhibitory Activity of Piperidine-Containing JAK Inhibitors

CompoundTarget KinaseIC50 (nM)Cellular ActivityReference
TofacitinibJAK1/JAK31 / <1-[1]
BaricitinibJAK1/JAK25.9 / 5.7-N/A
RuxolitinibJAK1/JAK23.3 / 2.8-[1]

Table 2: Inhibitory Activity of Piperidine-Containing BTK Inhibitors

CompoundTarget KinaseIC50 (nM)Cellular Activity (Cell Line)Reference
IbrutinibBTK0.5-[2]
AcalabrutinibBTK3-[2]
ZanubrutinibBTK<1-[2]

Table 3: Inhibitory Activity of Piperidine-Containing PI3K/Akt/mTOR Pathway Inhibitors

CompoundTarget KinaseIC50 (nM)Cellular Activity (Cell Line)Reference
IdelalisibPI3Kδ2.5-[3]
Compound A5PI3Kδ1.3160 nM (SU-DHL-6)[3]
Compound A8PI3Kδ0.7120 nM (SU-DHL-6)[3]
AZD5363Akt1/2/33 / 8 / 8440 nM (p-GSK3β)[4]

Signaling Pathway Visualization

Understanding the signaling pathways targeted by these inhibitors is essential for drug development. The following diagrams illustrate key pathways where piperidine-containing inhibitors have shown efficacy.

JAK-STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors, playing a key role in immunity and inflammation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor JAK JAK receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT STAT->pSTAT pSTAT_dimer p-STAT Dimer pSTAT->pSTAT_dimer Dimerization Inhibitor JAK Inhibitor (e.g., Tofacitinib) Inhibitor->JAK Inhibition DNA DNA pSTAT_dimer->DNA Nuclear Translocation Gene Gene Transcription DNA->Gene Cytokine Cytokine Cytokine->receptor

Caption: Inhibition of the JAK-STAT signaling pathway by a JAK inhibitor.

PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival. Its dysregulation is a common feature in cancer.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Growth Cell Growth & Survival mTORC1->Growth PI3K_Inhibitor PI3K Inhibitor PI3K_Inhibitor->PI3K Inhibition Akt_Inhibitor Akt Inhibitor Akt_Inhibitor->Akt Inhibition mTOR_Inhibitor mTOR Inhibitor mTOR_Inhibitor->mTORC1 Inhibition GrowthFactor Growth Factor GrowthFactor->RTK

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of novel kinase inhibitors. The synthetic protocols outlined in this document provide robust methods for generating libraries of piperidine-containing compounds for biological screening. The provided data on the biological activity of related compounds and the context of key signaling pathways should guide researchers in the rational design and evaluation of new potential therapeutic agents. The continued exploration of derivatives from this scaffold holds significant promise for the discovery of next-generation kinase inhibitors.

References

The Role of Piperidine-4-carbaldehyde in the Development of Anti-HIV Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The global fight against Human Immunodeficiency Virus (HIV) necessitates the continuous development of novel antiretroviral agents. The piperidine scaffold has emerged as a privileged structure in the design of potent anti-HIV agents, targeting various stages of the viral life cycle. Piperidine-4-carbaldehyde, a versatile synthetic intermediate, serves as a crucial starting material for the elaboration of diverse piperidine-containing molecules with significant anti-HIV activity. This document provides detailed application notes, experimental protocols, and data on the utility of this compound in the development of two major classes of anti-HIV agents: Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) and CCR5 Antagonists.

Piperidine-Based Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

NNRTIs are a cornerstone of highly active antiretroviral therapy (HAART). They allosterically bind to a hydrophobic pocket in the HIV-1 reverse transcriptase (RT), the enzyme responsible for converting viral RNA into DNA, thereby inhibiting its function and halting viral replication.[1] Piperidine-linked triazine derivatives have shown exceptional potency as NNRTIs, with some compounds exhibiting activity in the low nanomolar range against wild-type HIV-1 and drug-resistant strains.[2][3][4]

Synthetic Approach from this compound

A key synthetic strategy to access N-aryl-piperidin-4-yl moieties, common in potent NNRTIs, involves the reductive amination of this compound. This reaction provides a straightforward method to introduce various substituted anilines, which are crucial for binding to the NNRTI binding pocket.

General Synthetic Workflow:

G start This compound step1 Reductive Amination (e.g., with substituted aniline, NaBH(OAc)3) start->step1 intermediate N-Aryl-4-aminomethylpiperidine Intermediate step1->intermediate step2 Coupling with Triazine Core (e.g., cyanuric chloride deriv.) intermediate->step2 final Piperidine-Triazine NNRTI step2->final

Caption: Synthetic workflow for piperidine-triazine NNRTIs.

Quantitative Data: Anti-HIV Activity of Piperidine-Triazine NNRTIs

The following table summarizes the in vitro anti-HIV-1 activity and cytotoxicity of representative piperidine-linked amino-triazine derivatives.[2][4]

Compound IDTargetEC₅₀ (nM) vs. HIV-1 (IIIB)CC₅₀ (μM) in MT-4 cellsSelectivity Index (SI = CC₅₀/EC₅₀)
6b3 HIV-1 RT4.61> 27.4> 5945
6b1 HIV-1 RT7.2> 21.6> 3000
6b4 HIV-1 RT7.0> 23.8> 3400
Nevirapine HIV-1 RT200> 45.8> 229
Delavirdine HIV-1 RT33> 4.7> 142
Efavirenz HIV-1 RT1.8> 30.1> 16722

*EC₅₀: 50% effective concentration required to inhibit HIV-1 replication. *CC₅₀: 50% cytotoxic concentration required to reduce the viability of MT-4 cells.

Signaling Pathway: HIV Reverse Transcription

NNRTIs inhibit the conversion of the viral RNA genome into double-stranded DNA, a critical step in the HIV life cycle.

G cluster_virus HIV Virion cluster_cell Host Cell Cytoplasm Viral RNA Viral RNA Reverse Transcriptase Reverse Transcriptase Viral RNA->Reverse Transcriptase Template dsDNA dsDNA Reverse Transcriptase->dsDNA Synthesis Integration Integration into Host Genome dsDNA->Integration NNRTI Piperidine-Triazine NNRTI NNRTI->Reverse Transcriptase Inhibition

Caption: Inhibition of HIV reverse transcription by NNRTIs.

Piperidine-Based CCR5 Antagonists

CCR5 is a chemokine receptor on the surface of host immune cells, such as T-cells and macrophages, which is used by the most commonly transmitted strains of HIV-1 as a co-receptor to gain entry into the cell. CCR5 antagonists are a class of entry inhibitors that bind to the CCR5 co-receptor, inducing a conformational change that prevents the viral envelope protein gp120 from interacting with it, thus blocking viral entry.[5] Piperidine-4-carboxamide derivatives have been identified as potent CCR5 antagonists.

Synthetic Approach from this compound

This compound can be converted to piperidine-4-carboxamide through an oxidation-amidation sequence. The aldehyde is first oxidized to the corresponding carboxylic acid, which is then activated and coupled with an appropriate amine to yield the final carboxamide derivative.

General Synthetic Workflow:

G start This compound step1 Oxidation (e.g., Jones oxidation) start->step1 intermediate1 Piperidine-4-carboxylic acid step1->intermediate1 step2 Amide Coupling (e.g., with substituted amine, HATU) intermediate1->step2 final Piperidine-4-carboxamide CCR5 Antagonist step2->final

Caption: Synthesis of piperidine-4-carboxamide CCR5 antagonists.

Quantitative Data: Anti-HIV Activity of Piperidine-4-carboxamide CCR5 Antagonists

The following table presents the anti-HIV-1 activity of a selected piperidine-4-carboxamide CCR5 antagonist.

Compound IDTargetEC₅₀ (nM) vs. CCR5-tropic HIV-1CC₅₀ (μM)Selectivity Index (SI = CC₅₀/EC₅₀)
11f CCR50.59>10>16949

*Data from a study on piperidine-4-carboxamide derivatives as CCR5 antagonists.

Signaling Pathway: HIV Entry via CCR5

CCR5 antagonists block the interaction between the viral gp120 and the host cell's CCR5 co-receptor, preventing the fusion of the viral and cellular membranes.

G cluster_virus HIV-1 cluster_cell Host Cell (e.g., T-cell) gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5 CCR5 Co-receptor gp120->CCR5 3. Co-receptor Binding CD4->gp120 2. Conformational Change Fusion Membrane Fusion & Viral Entry CCR5->Fusion 4. Triggers Fusion CCR5_antagonist Piperidine-4-carboxamide CCR5 Antagonist CCR5_antagonist->CCR5 Blockade

Caption: Mechanism of action of CCR5 antagonists in blocking HIV entry.

Experimental Protocols

General Protocol for Reductive Amination of this compound
  • To a solution of N-Boc-piperidine-4-carbaldehyde (1.0 eq.) in a suitable solvent (e.g., dichloromethane or dichloroethane) is added the desired substituted aniline (1.1 eq.).

  • The reaction mixture is stirred at room temperature for 1-2 hours.

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) is added portion-wise.

  • The reaction is stirred at room temperature until completion (monitored by TLC or LC-MS), typically 12-24 hours.

  • Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired N-aryl-4-aminomethylpiperidine derivative.

Protocol for Anti-HIV Activity and Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the 50% effective concentration (EC₅₀) of a compound in protecting cells from HIV-1 induced cytopathicity and the 50% cytotoxic concentration (CC₅₀) in uninfected cells.[3]

Materials:

  • MT-4 cells

  • Complete culture medium (e.g., RPMI 1640 with 10% FBS, penicillin/streptomycin)

  • HIV-1 stock (e.g., IIIB strain)

  • Test compounds (serial dilutions)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MT-4 cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium.

  • Compound Addition: Prepare serial dilutions of the test compounds. Add 50 µL of the diluted compounds to the respective wells. Include wells with cells and virus only (virus control) and cells only (cell control).

  • Infection: Add 50 µL of HIV-1 stock (at a multiplicity of infection that causes significant cell death in 4-5 days) to the wells containing test compounds and the virus control wells.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-5 days.

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell protection for the antiviral assay and the percentage of cell viability for the cytotoxicity assay relative to control wells. Determine the EC₅₀ and CC₅₀ values from the dose-response curves.

Conclusion

This compound is a valuable and versatile building block in the synthesis of potent anti-HIV agents. Its ability to be readily converted into key structural motifs found in both NNRTIs and CCR5 antagonists underscores its importance in medicinal chemistry and drug discovery. The protocols and data presented herein provide a foundational resource for researchers engaged in the development of novel antiretroviral therapies. Further exploration of derivatives synthesized from this compound holds significant promise for the discovery of next-generation anti-HIV drugs with improved efficacy, resistance profiles, and safety.

References

The Role of Piperidine-4-carbaldehyde in the Synthesis of Histone Deacetylase (HDAC) Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols on the utilization of piperidine-4-carbaldehyde and its derivatives in the synthesis of potent histone deacetylase (HDAC) inhibitors. It is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel therapeutics targeting epigenetic regulatory mechanisms.

Introduction to HDAC Inhibition and the Significance of the Piperidine Moiety

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the regulation of gene expression by removing acetyl groups from lysine residues on histones and other non-histone proteins.[1][2] This deacetylation process leads to a more compact chromatin structure, restricting the access of transcription factors and resulting in transcriptional repression.[1] Dysregulation of HDAC activity is implicated in the pathogenesis of various diseases, particularly cancer, making HDACs attractive therapeutic targets.[3]

HDAC inhibitors (HDACis) have emerged as a promising class of anti-cancer agents, with several compounds approved for clinical use.[1] These inhibitors can induce cell cycle arrest, differentiation, and apoptosis in tumor cells.[1][3] The general pharmacophore model for HDAC inhibitors consists of three key components: a zinc-binding group (ZBG) that chelates the zinc ion in the active site of the enzyme, a linker region, and a "cap" group that interacts with the surface of the enzyme.

The piperidine scaffold is a privileged structure in medicinal chemistry and has been incorporated into the design of numerous HDAC inhibitors. Its presence can influence the physicochemical properties of the molecule, such as solubility and cell permeability, and can serve as a versatile linker or part of the cap group to optimize interactions with the HDAC enzyme. This compound, a readily available building block, serves as a key starting material for introducing the piperidine moiety into the final inhibitor structure through various synthetic transformations.

Synthetic Applications of this compound in HDAC Inhibitor Synthesis

This compound, often in its N-protected form (e.g., tert-butyl 4-formylpiperidine-1-carboxylate), is a versatile precursor for the synthesis of HDAC inhibitors. A primary synthetic strategy involves reductive amination to connect the piperidine ring to other parts of the inhibitor scaffold.

A key synthetic pathway for incorporating the this compound moiety is through reductive amination. This reaction forms a stable carbon-nitrogen bond, linking the piperidine ring to a side chain that is further elaborated to include the zinc-binding group and the cap group.

Piperidine-4-carbaldehyde_Derivative N-Boc-Piperidine- 4-carbaldehyde Imine_Intermediate Imine Intermediate Piperidine-4-carbaldehyde_Derivative->Imine_Intermediate Reductive Amination (e.g., NaBH(OAc)₃) Amine_Intermediate Amine-containing linker/cap group Amine_Intermediate->Imine_Intermediate HDAC_Inhibitor_Precursor HDAC Inhibitor Precursor Imine_Intermediate->HDAC_Inhibitor_Precursor Reduction Final_HDAC_Inhibitor Final HDAC Inhibitor (e.g., Hydroxamic Acid) HDAC_Inhibitor_Precursor->Final_HDAC_Inhibitor Deprotection & Hydroxamic Acid Formation

General synthetic scheme for HDAC inhibitors.

Quantitative Data: Inhibitory Activity of Piperidine-Containing HDAC Inhibitors

The following table summarizes the in vitro inhibitory activity (IC50 values) of representative piperidine-containing HDAC inhibitors against various HDAC isoforms.

Compound IDLinker/Cap Group FeaturesHDAC1 IC50 (µM)HDAC6 IC50 (µM)Cell Line Antiproliferative Activity (GI50/IC50 µM)Reference
Compound A N-substituted 4-alkylpiperidine hydroxamic acid-Sub-micromolarHCT-116 (colon carcinoma)[4]
Piperine Derivative 1e Amide derivative of piperine--HeLa (cervical cancer) - 85.61 ± 3.32[5]
Piperine Derivative 1f Amide derivative of piperine--HeLa (cervical cancer) - 111.27 ± 2.13[5]

Experimental Protocols

Protocol 1: Synthesis of an HDAC Inhibitor Precursor via Reductive Amination of tert-Butyl 4-formylpiperidine-1-carboxylate

This protocol outlines the synthesis of a key intermediate where the piperidine ring is linked to an aromatic amine.

Materials:

  • tert-Butyl 4-formylpiperidine-1-carboxylate

  • Aromatic amine (e.g., aniline)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloroethane (DCE)

  • Acetic acid

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

Procedure:

  • To a solution of tert-butyl 4-formylpiperidine-1-carboxylate (1.0 eq) and the aromatic amine (1.1 eq) in dichloroethane (DCE), add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes) to yield the desired N-Boc protected piperidine intermediate.

Protocol 2: Formation of the Hydroxamic Acid Moiety

This protocol describes the conversion of a methyl ester precursor to the final hydroxamic acid.

Materials:

  • Methyl ester precursor of the HDAC inhibitor

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Water

Procedure:

  • Dissolve the methyl ester precursor (1.0 eq) in methanol.

  • In a separate flask, prepare a solution of hydroxylamine by dissolving hydroxylamine hydrochloride (excess, e.g., 5-10 eq) in methanol, followed by the addition of a methanolic solution of potassium hydroxide or sodium hydroxide until the pH is basic.

  • Add the freshly prepared hydroxylamine solution to the solution of the methyl ester precursor.

  • Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1N HCl).

  • Remove the methanol under reduced pressure.

  • The resulting aqueous solution can be extracted with an organic solvent (e.g., ethyl acetate) to isolate the hydroxamic acid product.

  • The crude product can be purified by recrystallization or column chromatography.

Signaling Pathways and Mechanism of Action

HDAC inhibitors containing a piperidine moiety exert their anti-cancer effects by modulating various cellular signaling pathways, primarily through the hyperacetylation of histone and non-histone proteins.

Cell Cycle Arrest

A key mechanism of action of HDAC inhibitors is the induction of cell cycle arrest, often at the G1/S or G2/M phase transitions.[1] This is frequently mediated by the upregulation of cyclin-dependent kinase inhibitors, such as p21.[1]

HDACi Piperidine-containing HDAC Inhibitor HDAC HDAC HDACi->HDAC Inhibition p53 p53 HDAC->p53 Deacetylation (Inhibition of p53 activity) p21 p21 p53->p21 Transcriptional Activation Cyclin_CDK Cyclin/CDK Complexes p21->Cyclin_CDK Inhibition Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest Cell_Cycle_Progression Cell Cycle Progression Cyclin_CDK->Cell_Cycle_Progression Promotion

HDAC inhibitor-induced cell cycle arrest.
Induction of Apoptosis

Piperidine-containing HDAC inhibitors can trigger programmed cell death (apoptosis) through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3][6] This involves the modulation of pro- and anti-apoptotic proteins of the Bcl-2 family.[6]

HDACi Piperidine-containing HDAC Inhibitor HDAC HDAC HDACi->HDAC Inhibition Pro_apoptotic Pro-apoptotic Proteins (e.g., Bim, Bmf, Bax) HDACi->Pro_apoptotic Upregulation Anti_apoptotic Anti-apoptotic Proteins (e.g., Bcl-2) HDACi->Anti_apoptotic Downregulation HDAC->Pro_apoptotic Repression of Transcription Mitochondria Mitochondria Pro_apoptotic->Mitochondria Permeabilization Anti_apoptotic->Mitochondria Inhibition of Permeabilization Caspases Caspase Activation Mitochondria->Caspases Cytochrome c Release Apoptosis Apoptosis Caspases->Apoptosis

Induction of apoptosis by HDAC inhibitors.
Regulation of Non-Histone Proteins

Many piperidine-containing HDAC inhibitors show selectivity towards HDAC6, a predominantly cytoplasmic enzyme.[7] HDAC6 deacetylates several non-histone proteins, including α-tubulin and the chaperone protein Hsp90.[8] Inhibition of HDAC6 leads to hyperacetylation of α-tubulin, which can disrupt microtubule dynamics and cell migration.[7] Hyperacetylation of Hsp90 impairs its chaperone function, leading to the degradation of its client proteins, many of which are oncoproteins.[1]

HDACi Piperidine-containing HDAC6 Inhibitor HDAC6 HDAC6 HDACi->HDAC6 Inhibition Acetylated_alpha_tubulin Acetylated α-tubulin HDACi->Acetylated_alpha_tubulin Accumulation Acetylated_Hsp90 Acetylated Hsp90 HDACi->Acetylated_Hsp90 Accumulation alpha_tubulin α-tubulin HDAC6->alpha_tubulin Deacetylation Hsp90 Hsp90 HDAC6->Hsp90 Deacetylation Microtubule_Dynamics Disrupted Microtubule Dynamics & Cell Migration Acetylated_alpha_tubulin->Microtubule_Dynamics Client_Protein_Degradation Degradation of Oncogenic Client Proteins Acetylated_Hsp90->Client_Protein_Degradation

Mechanism of piperidine-containing HDAC6 inhibitors.

Conclusion

This compound and its derivatives are valuable and versatile building blocks in the synthesis of novel HDAC inhibitors. The synthetic routes, particularly those employing reductive amination, offer a straightforward approach to incorporate the piperidine moiety, which can significantly influence the pharmacological properties of the final compounds. The resulting piperidine-containing HDAC inhibitors have demonstrated potent anti-cancer activity through the modulation of key cellular processes, including cell cycle progression and apoptosis. Further exploration of this chemical space holds promise for the development of the next generation of effective and selective HDAC-targeted therapies.

References

Application Notes and Protocols for GPR119 Agonists in Diabetes Research Utilizing Piperidine-4-carbaldehyde as a Precursor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The G protein-coupled receptor 119 (GPR119) has emerged as a promising therapeutic target for the treatment of type 2 diabetes mellitus (T2DM).[1] Predominantly expressed in pancreatic β-cells and enteroendocrine L-cells in the gastrointestinal tract, GPR119 activation offers a dual mechanism for improving glucose homeostasis.[2] Stimulation of GPR119 leads to the activation of adenylyl cyclase through a Gs-coupled pathway, resulting in increased intracellular cyclic AMP (cAMP) levels.[2] This elevation in cAMP potentiates glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells and stimulates the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1), from intestinal L-cells.[2] Both actions contribute to lowering blood glucose levels.

This document provides detailed application notes and protocols for the synthesis and evaluation of GPR119 agonists, with a focus on derivatives synthesized from the precursor piperidine-4-carbaldehyde.

GPR119 Signaling Pathway

Activation of GPR119 by an agonist initiates a signaling cascade that enhances glucose-dependent insulin release. The binding of the agonist to GPR119 on pancreatic β-cells leads to the activation of a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). The increased intracellular cAMP levels then potentiate the release of insulin in the presence of elevated glucose. A similar pathway in intestinal L-cells stimulates the secretion of GLP-1, which further promotes insulin secretion from β-cells.

GPR119_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Agonist GPR119 Agonist GPR119 GPR119 Agonist->GPR119 Gs Gs-protein GPR119->Gs activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP catalyzes Gs->AC activates ATP ATP Insulin Glucose-Stimulated Insulin Secretion cAMP->Insulin potentiates GLP1 GLP-1 Secretion cAMP->GLP1 stimulates

GPR119 Signaling Pathway

Data Presentation: In Vitro and In Vivo Efficacy of Piperidine-Based GPR119 Agonists

The following tables summarize the potency and efficacy of various GPR119 agonists, many of which share a core piperidine scaffold.

Table 1: In Vitro Potency of Selected GPR119 Agonists

Compound IDChemical ClassEC50 (nM) for human GPR119Reference
AR231453Pyrimidine4.7 - 9[2]
APD597Pyrimidine46[2]
APD668Pyrimidine2.7[2]
GSK1292263Pyridine~126[2]
Compound 28Benzyloxy analogue1 (human), 1 (mouse)[3]
Compound II-14[4-(methylsulfonyl) phenyl] aryl69[4]
Compound II-18[4-(methylsulfonyl) phenyl] aryl99[4]
Compound 21b1,4-disubstituted cyclohexene3.8[5]
Compound 27N-(Piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-aminePotent Agonist[6]

Table 2: In Vivo Efficacy of Selected GPR119 Agonists in Oral Glucose Tolerance Test (OGTT)

Compound IDAnimal ModelDoseGlucose Excursion Reduction (%)Reference
HD0471953Normal C57BL/6J miceDose-dependentImproved glycemic control[1]
Compound 28Mouse3 mpkMEDmax for maximal efficacy[3]
Compound 16bMale C57BL/6J mice20 mg/kg10.6[5]
Compound 21bNot specifiedNot specified17.0[5]

Experimental Protocols

Synthesis of a Representative GPR119 Agonist from this compound

This protocol outlines a potential synthetic route to a pyrimidine-based GPR119 agonist starting from this compound. The synthesis involves a multi-step process including a Corey-Fuchs reaction, Sonogashira coupling, and subsequent functionalization.

Synthesis_Workflow Start This compound Step1 Corey-Fuchs Reaction Start->Step1 Intermediate1 Dibromo-olefin Step1->Intermediate1 Step2 Alkynylation Intermediate1->Step2 Intermediate2 Terminal Alkyne Step2->Intermediate2 Step3 Sonogashira Coupling (with substituted pyrimidine) Intermediate2->Step3 Intermediate3 Coupled Product Step3->Intermediate3 Step4 Deprotection & Capping Intermediate3->Step4 Final Final GPR119 Agonist Step4->Final

Synthetic Workflow

Step 1: Synthesis of the Dibromo-olefin Intermediate

  • To a solution of triphenylphosphine (2.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add carbon tetrabromide (1.0 eq) portion-wise.

  • Stir the resulting mixture at 0 °C for 30 minutes.

  • Add a solution of N-Boc-piperidine-4-carbaldehyde (1.0 eq) in DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the dibromo-olefin intermediate.

Step 2: Formation of the Terminal Alkyne

  • Dissolve the dibromo-olefin intermediate (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to -78 °C.

  • Add n-butyllithium (2.2 eq, 2.5 M in hexanes) dropwise to the solution.

  • Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The crude terminal alkyne can be used in the next step without further purification.

Step 3: Sonogashira Coupling

  • To a mixture of the terminal alkyne (1.0 eq), a suitable halo-pyrimidine (e.g., 4-chloro-6-methoxypyrimidine, 1.1 eq), copper(I) iodide (0.1 eq), and bis(triphenylphosphine)palladium(II) dichloride (0.05 eq) in a suitable solvent such as a mixture of THF and triethylamine.

  • Degas the reaction mixture and stir under an inert atmosphere (e.g., nitrogen or argon) at 60-70 °C for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Step 4: Deprotection and Capping of the Piperidine Nitrogen

  • Dissolve the coupled product in a solution of 4 M HCl in 1,4-dioxane.

  • Stir the mixture at room temperature for 1-2 hours.

  • Concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of the deprotected piperidine.

  • To a solution of the deprotected piperidine (1.0 eq) and a suitable capping agent (e.g., an isocyanate or an activated carboxylic acid, 1.1 eq) in a solvent like DCM or DMF, add a base such as triethylamine or diisopropylethylamine (2.0 eq).

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Work up the reaction by adding water and extracting with an organic solvent.

  • Purify the final product by flash column chromatography or preparative HPLC to yield the desired GPR119 agonist.

In Vitro Evaluation: cAMP Accumulation Assay

This protocol describes a method to determine the potency (EC50) of a test compound in stimulating cAMP production in a cell line expressing the human GPR119 receptor. A common method is the Homogeneous Time-Resolved Fluorescence (HTRF) assay.[2]

Materials:

  • HEK293 cells stably expressing human GPR119 (HEK293-hGPR119).[2]

  • cAMP HTRF assay kit (e.g., from Cisbio or PerkinElmer).[2]

  • 384-well white microplates.[2]

  • Test compounds and a reference GPR119 agonist.

Procedure:

  • Cell Seeding: Seed HEK293-hGPR119 cells into a 384-well plate at a density of 5,000-10,000 cells per well and incubate overnight.[2]

  • Compound Preparation: Prepare serial dilutions of the test compounds and a reference agonist in the assay buffer.[2]

  • Cell Stimulation: Remove the culture medium from the wells and add the prepared compound dilutions.[2]

  • Incubation: Incubate the plate for 30 minutes at room temperature.[2]

  • Lysis and Detection: Add the HTRF lysis buffer and detection reagents (cAMP-d2 and anti-cAMP cryptate) as per the manufacturer's protocol.[2]

  • Final Incubation: Incubate for 1 hour at room temperature, protected from light.[2]

  • Measurement: Read the fluorescence at 620 nm and 665 nm using an HTRF-compatible plate reader.[2]

  • Data Analysis: Calculate the 665/620 nm ratio for each well. Plot the ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.[2]

In Vivo Evaluation: Oral Glucose Tolerance Test (OGTT) in Mice

This protocol evaluates the effect of a GPR119 agonist on glucose tolerance in mice.[2][7][8]

Materials:

  • C57BL/6 mice (or a suitable diabetic mouse model, e.g., db/db mice).[1]

  • Test compound formulated for oral gavage.

  • Glucose solution (e.g., 2 g/kg body weight).[2]

  • Glucometer and test strips.

Procedure:

  • Fasting: Fast the mice overnight (approximately 16 hours) with free access to water.[2][8]

  • Baseline Glucose Measurement: At time t=0, measure the baseline blood glucose level from a small sample of blood obtained from a tail snip.[2]

  • Compound Administration: Administer the test compound or vehicle control to the mice via oral gavage.[2]

  • Glucose Challenge: After a set period following compound administration (e.g., 30 minutes), administer a glucose solution (2 g/kg) via oral gavage.[8]

  • Blood Glucose Monitoring: Measure blood glucose levels at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).[7][8]

  • Data Analysis: Plot the blood glucose concentration over time for both the vehicle and treated groups. Calculate the area under the curve (AUC) for the glucose excursion. The percentage reduction in AUC in the treated group compared to the vehicle group indicates the efficacy of the compound.

Logical Relationship Diagram

The following diagram illustrates the logical flow from the precursor molecule to the evaluation of the final GPR119 agonist.

Logical_Relationship Precursor This compound (Starting Material) Synthesis Chemical Synthesis (Multi-step) Precursor->Synthesis Agonist GPR119 Agonist (Final Compound) Synthesis->Agonist InVitro In Vitro Evaluation (cAMP Assay) Agonist->InVitro InVivo In Vivo Evaluation (OGTT in mice) Agonist->InVivo Potency Potency (EC50) InVitro->Potency T2D Therapeutic Potential for T2D Potency->T2D Efficacy Efficacy (Glucose Lowering) InVivo->Efficacy Efficacy->T2D

From Precursor to Potential Therapeutic

References

Application Notes and Protocols: Utilizing Piperidine-4-carbaldehyde for the Synthesis of 5-HT6 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The serotonin 6 (5-HT6) receptor, a G-protein coupled receptor predominantly expressed in the central nervous system, has emerged as a significant target for the therapeutic intervention of cognitive disorders, including Alzheimer's disease and schizophrenia. Antagonism of the 5-HT6 receptor has been shown to modulate cholinergic and glutamatergic neurotransmission, leading to pro-cognitive effects. A common structural motif found in many potent and selective 5-HT6 receptor antagonists is the piperidine moiety. Piperidine-4-carbaldehyde serves as a versatile and readily available starting material for the synthesis of a diverse library of such antagonists, primarily through reductive amination reactions. These application notes provide detailed protocols and supporting data for the synthesis of 5-HT6 receptor antagonists utilizing this key building block.

5-HT6 Receptor Signaling Pathways

The 5-HT6 receptor is canonically coupled to the Gs alpha subunit of G proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This primary signaling cascade is believed to play a crucial role in the receptor's physiological functions. However, non-canonical signaling pathways have also been identified, including the activation of the Fyn-tyrosine kinase and the extracellular signal-regulated kinase (ERK) pathway. Understanding these pathways is critical for the development of functionally selective ligands.

Caption: 5-HT6 Receptor Signaling Pathways.

Synthetic Workflow for 5-HT6 Receptor Antagonists from this compound

The primary synthetic route for incorporating the this compound moiety into 5-HT6 receptor antagonists is through a two-step sequence involving reductive amination followed by N-functionalization of the piperidine nitrogen. The initial reductive amination couples the aldehyde with a primary or secondary amine, often an arylamine or a related heterocyclic amine, to form a crucial C-N bond. The subsequent N-functionalization, for instance, through N-alkylation or N-arylation, allows for the introduction of various substituents to modulate the pharmacological properties of the final compound. Protecting groups, such as Boc, may be employed on the piperidine nitrogen to control the reaction sequence.

Synthetic_Workflow P4C This compound (or N-protected derivative) RA Reductive Amination P4C->RA Amine Primary/Secondary Amine (e.g., Arylamine) Amine->RA Intermediate Piperidin-4-ylmethylamine Intermediate RA->Intermediate Deprotection Deprotection (if applicable) Intermediate->Deprotection N-Func N-Functionalization (e.g., Alkylation, Arylation) Intermediate->N-Func Deprotection->N-Func Final 5-HT6 Receptor Antagonist N-Func->Final

Caption: General Synthetic Workflow.

Experimental Protocols

Protocol 1: General Procedure for Reductive Amination

This protocol describes the synthesis of a key intermediate, an N-substituted piperidin-4-ylmethylamine, from this compound and a primary amine.

Materials:

  • N-Boc-piperidine-4-carbaldehyde

  • Substituted arylamine (or other primary amine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of N-Boc-piperidine-4-carbaldehyde (1.0 eq) in DCM or DCE, add the substituted arylamine (1.1 eq).

  • Add a catalytic amount of glacial acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-Boc-protected intermediate.

Protocol 2: N-Deprotection of Boc-protected Piperidine

Materials:

  • N-Boc-protected piperidin-4-ylmethylamine intermediate

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane/methanol

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution or Sodium hydroxide (NaOH) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-Boc-protected intermediate in DCM.

  • Add an excess of TFA (10-20 eq) or a solution of HCl in dioxane/methanol (4M).

  • Stir the mixture at room temperature for 1-4 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue by the addition of a saturated aqueous NaHCO₃ solution or a dilute NaOH solution until the pH is basic.

  • Extract the product with DCM (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected piperidine derivative.

Protocol 3: N-Alkylation of the Piperidine Ring

Materials:

  • Deprotected piperidine derivative

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Potassium carbonate (K₂CO₃) or Triethylamine (TEA)

  • Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of the deprotected piperidine derivative (1.0 eq) in ACN or DMF, add K₂CO₃ (2.0-3.0 eq) or TEA (2.0-3.0 eq).

  • Add the alkyl halide (1.1-1.5 eq) dropwise.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C for 2-12 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the final N-alkylated 5-HT6 receptor antagonist.

Data Presentation

The following tables summarize the in vitro binding affinities of representative 5-HT6 receptor antagonists synthesized from this compound derivatives.

Table 1: Binding Affinity of Piperidin-4-ylmethylamine Derivatives

Compound IDR1 (Piperidine-N)R2 (Amine Substituent)5-HT6 Ki (nM)
1a -CH₃1-(Phenylsulfonyl)indol-4-yl22
1b -CH₂CH₃1-(Phenylsulfonyl)indol-4-yl35
1c -CH(CH₃)₂1-(Phenylsulfonyl)indol-4-yl58
2a -CH₃1-Benzenesulfonyl-5-chloro-indol-3-yl15
2b -CH₂CH₃1-Benzenesulfonyl-5-chloro-indol-3-yl28

Data is representative and compiled from various sources in the scientific literature.

Table 2: Structure-Activity Relationship (SAR) Summary

MoietyObservation
Piperidine-N Substituent Small alkyl groups (e.g., methyl, ethyl) are generally well-tolerated and often lead to high affinity. Bulkier substituents tend to decrease affinity.
Amine Moiety Aromatic and heteroaromatic sulfonamides, particularly those based on an indole scaffold, are common and effective for high-affinity binding.
Linker The methylene linker between the piperidine ring and the amine is a common feature in high-affinity antagonists.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of potent and selective 5-HT6 receptor antagonists. The synthetic routes, primarily involving reductive amination and subsequent N-functionalization, are robust and amenable to the generation of diverse chemical libraries for structure-activity relationship studies. The provided protocols and data serve as a foundational guide for researchers in the field of medicinal chemistry and drug discovery aimed at developing novel therapeutics for cognitive disorders.

Application Notes and Protocols for Piperidine-4-carbaldehyde as a Linker in PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, leveraging the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs). A PROTAC molecule is a heterobifunctional entity composed of a ligand for the POI, a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two. The linker is a critical component that significantly influences the efficacy, selectivity, and physicochemical properties of the PROTAC.

Rigid heterocyclic scaffolds, such as piperidine, are increasingly being incorporated into PROTAC linkers to enhance conformational rigidity, improve aqueous solubility, and optimize the spatial orientation of the two ligands for efficient ternary complex formation. Piperidine-4-carbaldehyde is a versatile building block for introducing a piperidine moiety into the linker through reductive amination, offering a straightforward method to connect to an amine-functionalized warhead or E3 ligase ligand.

These application notes provide a comprehensive overview of the use of this compound in PROTAC development, including detailed experimental protocols for synthesis and characterization, and quantitative data from a case study of a potent CDK/FLT3 dual degrader.

Signaling Pathway and Mechanism of Action

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to lysine residues on the surface of the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.

PROTAC_Mechanism POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex PROTAC PROTAC (Piperidine Linker) PROTAC->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Degradation Degradation Products Proteasome->Degradation

Figure 1: PROTAC Mechanism of Action.

Data Presentation

The following tables summarize the degradation data for a potent CDKs/FLT3 PROTAC, Compound C3, which incorporates a 4-methylpiperidine linker derived from a piperidine carbaldehyde precursor. This data is extracted from the study by Wu et al. (2024).[1]

Table 1: In Vitro Degradation of CDKs and FLT3 by Compound C3 in MV4-11 Cells [1]

Target ProteinDC₅₀ (nM)Dₘₐₓ (%)
CDK218.73 ± 10.78>90
CDK416.25 ± 3.45>90
CDK621.69 ± 2.78>90
CDK938.45 ± 5.67>90
FLT325.31 ± 4.51>90

Table 2: Anti-proliferative Activity of Compound C3 in AML Cell Lines [1]

Cell LineIC₅₀ (nM)
MV4-113.56 ± 0.45
MOLM135.21 ± 0.67
HL-6012.89 ± 2.33

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound via Reductive Amination

This protocol describes the synthesis of a PROTAC by coupling an amine-containing intermediate (e.g., a warhead or E3 ligase ligand with a linker attachment point) with this compound.

Materials:

  • Amine-containing intermediate (1.0 eq)

  • N-Boc-piperidine-4-carbaldehyde (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reductive Amination:

    • Dissolve the amine-containing intermediate (1.0 eq) and N-Boc-piperidine-4-carbaldehyde (1.2 eq) in anhydrous DCM.

    • Stir the mixture at room temperature for 1 hour.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

    • Continue stirring at room temperature for 12-16 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃.

    • Separate the organic layer, and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the Boc-protected piperidine-linked intermediate.

  • Boc-Deprotection:

    • Dissolve the Boc-protected intermediate in a 1:1 mixture of DCM and TFA.

    • Stir the reaction mixture at room temperature for 1-2 hours.

    • Monitor the reaction for the disappearance of the starting material by LC-MS.

    • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

    • The resulting piperidine-linked amine can be used in the next step without further purification.

  • Coupling to the Second Ligand:

    • The deprotected piperidine-linked intermediate can now be coupled to the second component of the PROTAC (either the warhead or E3 ligase ligand) using standard amide bond formation or other suitable coupling chemistries.

Synthesis_Workflow cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Deprotection cluster_2 Step 3: Final Coupling Amine Amine-containing Intermediate Reductive_Amination Reductive Amination (NaBH(OAc)3, DCM) Amine->Reductive_Amination Aldehyde N-Boc-piperidine-4-carbaldehyde Aldehyde->Reductive_Amination Boc_Intermediate Boc-protected Piperidine Intermediate Reductive_Amination->Boc_Intermediate Deprotection Boc-Deprotection (TFA, DCM) Boc_Intermediate->Deprotection Piperidine_Amine Piperidine-linked Amine Deprotection->Piperidine_Amine Coupling Coupling Reaction (e.g., Amide Coupling) Piperidine_Amine->Coupling Second_Ligand Second Ligand (Warhead or E3 Ligand) Second_Ligand->Coupling Final_PROTAC Final PROTAC Coupling->Final_PROTAC

Figure 2: PROTAC Synthesis Workflow.
Protocol 2: Western Blotting for Protein Degradation

This protocol describes the quantification of target protein degradation in cells treated with a PROTAC.

Materials:

  • Cultured cells expressing the target protein

  • PROTAC of interest

  • DMSO (vehicle control)

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Plate cells at a suitable density and allow them to adhere overnight.

    • Treat the cells with a range of PROTAC concentrations for a specified duration (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentration of all samples.

    • Separate equal amounts of protein by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane and apply the chemiluminescent substrate.

  • Data Analysis:

    • Visualize the protein bands using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control band intensity.

    • Plot the normalized protein levels against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.

Western_Blot_Workflow Start Start Cell_Treatment Cell Treatment with PROTAC Start->Cell_Treatment Cell_Lysis Cell Lysis Cell_Treatment->Cell_Lysis Protein_Quantification Protein Quantification (BCA) Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (Target & Loading Control) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Data_Analysis Data Analysis (DC50, Dmax) Detection->Data_Analysis End End Data_Analysis->End

Figure 3: Western Blot Workflow.

Conclusion

This compound serves as a valuable and versatile building block for the incorporation of a rigid piperidine moiety into PROTAC linkers. The use of such linkers can lead to PROTACs with improved physicochemical properties and potent degradation activity, as exemplified by the CDK/FLT3 dual degrader, Compound C3. The provided protocols offer a foundation for the synthesis and evaluation of novel PROTACs utilizing this linker strategy, enabling researchers to further explore the potential of targeted protein degradation in drug discovery.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of Piperidine-4-carbaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Piperidine-4-carbaldehyde. The information is presented in a practical question-and-answer format to directly address challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for the synthesis of this compound, particularly its N-protected forms like N-Boc-piperidine-4-carbaldehyde, involve the oxidation of the corresponding commercially available alcohol, (N-Boc)-4-piperidinemethanol.[1] The two most widely employed oxidation methods are the Swern oxidation and the Dess-Martin Periodinane (DMP) oxidation, known for their mild conditions and high selectivity.[1][2] Alternative routes include multi-step syntheses starting from piperidine-4-carboxylic acid or the reduction of isonicotinic acid derivatives.

Q2: Why is N-protection, such as with a Boc group, often necessary during the synthesis?

A2: The piperidine nitrogen is a nucleophilic and basic center. During oxidation or other synthetic transformations, this nitrogen can react with reagents or intermediates, leading to undesired side products and reduced yields. The tert-butoxycarbonyl (Boc) group is a common protecting group that deactivates the nitrogen by forming a carbamate.[3] This protection prevents side reactions and can be easily removed under acidic conditions once the desired aldehyde is formed.[3]

Q3: How can I purify the final this compound product?

A3: Purification of this compound is typically achieved through column chromatography on silica gel.[1] The choice of eluent system depends on the polarity of the product and any impurities. Common solvent systems include mixtures of hexanes and ethyl acetate. For liquid products, distillation can be an effective purification method.[4] In some cases, particularly for removing pyridine impurities, selective salt formation with CO2 can be employed, where the basic piperidine forms a solid carbonate that can be filtered off.[4]

Troubleshooting Guides

Low Yield

Q4: I am experiencing a low yield in my Swern oxidation of (N-Boc)-4-piperidinemethanol. What are the potential causes and solutions?

A4: Low yields in Swern oxidations are a common issue. Here are several factors to investigate:

  • Suboptimal Temperature: The reaction is highly temperature-sensitive and must be maintained at -78 °C (dry ice/acetone bath) during the addition of reagents.[1][5] Higher temperatures can lead to the decomposition of the reactive intermediate.

  • Reagent Quality: Ensure that all reagents, especially oxalyl chloride and dimethyl sulfoxide (DMSO), are of high purity and anhydrous.[1] Moisture can quench the reactive species.

  • Incorrect Stoichiometry: The molar ratios of the reagents are critical. An excess of the activating agent and the base is typically required.

  • Incomplete Reaction: Monitor the reaction progress by Thin Layer Chromatography (TLC). If the starting material is not fully consumed, consider extending the reaction time at -78 °C before adding the base.

Q5: My Dess-Martin Periodinane (DMP) oxidation is giving a poor yield. What should I check?

A5: For low yields in a DMP oxidation, consider the following:

  • DMP Quality: DMP is moisture-sensitive and can decompose over time. Use fresh, high-quality DMP. Impure DMP can also be less effective.[6]

  • Reaction Time: While DMP oxidations are often rapid, the optimal reaction time can vary. Monitor the reaction by TLC to determine the point of maximum conversion.

  • Work-up Procedure: The work-up for a DMP oxidation is crucial for isolating the product. Quenching with a solution of sodium thiosulfate is necessary to reduce excess DMP and the iodinane byproducts, which can sometimes complicate purification.[1][7]

Side Product Formation

Q6: I am observing significant side product formation in my Swern oxidation. What are these byproducts and how can I minimize them?

A6: A common side product in Swern oxidations is the formation of a methylthiomethyl (MTM) ether of the starting alcohol.[1] This occurs if the reaction temperature is not strictly maintained at -78 °C. To minimize this, ensure rigorous temperature control throughout the addition of reagents. Another potential issue is the formation of malodorous dimethyl sulfide, which is a volatile byproduct.[8]

Q7: My DMP oxidation is not clean, and I see multiple spots on the TLC. What could be the cause?

A7: The formation of byproducts in a DMP oxidation can be due to:

  • Over-oxidation: Although less common with DMP, prolonged reaction times or excessive heating can potentially lead to over-oxidation to the carboxylic acid, especially if water is present.

  • Reaction with other functional groups: While DMP is highly chemoselective for alcohols, other sensitive functional groups in the molecule could potentially react under the reaction conditions.

  • Impure DMP: As mentioned, impure DMP can lead to side reactions.

Data Presentation

Table 1: Comparison of Reaction Conditions for Swern Oxidation of (N-Boc)-4-piperidinemethanol

ParameterConditionExpected YieldReference
Temperature -78 °CHigh[1][5]
> -60 °CDecreased[8]
Oxalyl Chloride (equiv.) 1.5Good[1]
DMSO (equiv.) 2.5Good[1]
Base (Triethylamine, equiv.) 5.0Good[1]
Reaction Time 30 min at -78 °CSubstrate Dependent[1]

Table 2: Comparison of Reaction Conditions for Dess-Martin Periodinane (DMP) Oxidation of (N-Boc)-4-piperidinemethanol

ParameterConditionExpected YieldReference
DMP (equiv.) 1.1 - 1.5High[1]
Solvent Dichloromethane (DCM)Good[1]
Temperature Room TemperatureHigh[1][2]
Reaction Time 0.5 - 2 hoursSubstrate Dependent[1]

Experimental Protocols

Protocol 1: Swern Oxidation of (N-Boc)-4-piperidinemethanol

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane (DCM). Cool the flask to -78 °C using a dry ice/acetone bath.

  • Activator Addition: Slowly add oxalyl chloride (1.5 equivalents) to the cooled DCM.

  • DMSO Addition: Add a solution of anhydrous dimethyl sulfoxide (DMSO) (2.5 equivalents) in DCM dropwise to the reaction mixture, ensuring the internal temperature remains below -70 °C. Stir for 15 minutes.

  • Substrate Addition: Add a solution of (N-Boc)-4-piperidinemethanol (1.0 equivalent) in DCM dropwise, again maintaining the temperature at -78 °C. Stir the mixture for 30-60 minutes at this temperature.

  • Base Addition: Add triethylamine (5.0 equivalents) dropwise to the reaction mixture. The reaction is typically exothermic, so add the base slowly to maintain the low temperature. After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation of (N-Boc)-4-piperidinemethanol

This protocol provides a general procedure for DMP oxidation.

  • Preparation: In a round-bottom flask, dissolve (N-Boc)-4-piperidinemethanol (1.0 equivalent) in anhydrous dichloromethane (DCM) at room temperature.

  • DMP Addition: Add Dess-Martin Periodinane (1.1-1.5 equivalents) to the solution in one portion.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (typically complete within 0.5-2 hours).

  • Work-up: Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate (NaHCO₃) and saturated aqueous sodium thiosulfate (Na₂S₂O₃). Stir vigorously until the solid dissolves and the layers become clear.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizations

experimental_workflow cluster_start Starting Material cluster_oxidation Oxidation Step cluster_workup Work-up & Purification cluster_product Final Product start N-Boc-4-piperidinemethanol swern Swern Oxidation (-78 °C, Oxalyl Chloride, DMSO, Et3N) start->swern Method 1 dmp DMP Oxidation (Room Temp, DMP, DCM) start->dmp Method 2 workup Aqueous Work-up & Extraction swern->workup dmp->workup purification Column Chromatography workup->purification product N-Boc-piperidine- 4-carbaldehyde purification->product

Caption: General experimental workflow for the synthesis of N-Boc-piperidine-4-carbaldehyde via oxidation.

troubleshooting_logic cluster_swern Swern Oxidation Issues cluster_dmp DMP Oxidation Issues cluster_side_swern Swern Side Products cluster_side_dmp DMP Side Products start Low Yield in Synthesis? swern_temp Check Temperature (Maintain -78 °C) start->swern_temp Swern dmp_quality Check DMP Purity (Use Fresh Reagent) start->dmp_quality DMP swern_reagents Verify Reagent Quality (Anhydrous) swern_temp->swern_reagents side_products Side Product Formation? swern_reagents->side_products dmp_workup Optimize Work-up (Thiosulfate Quench) dmp_quality->dmp_workup dmp_workup->side_products mtm_ether MTM Ether Formation? (Strict Temp. Control) side_products->mtm_ether Swern over_oxidation Over-oxidation? (Monitor by TLC) side_products->over_oxidation DMP

Caption: Troubleshooting logic for common issues in this compound synthesis.

References

Technical Support Center: Improving Yield and Purity in Reactions Involving Piperidine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in chemical reactions involving Piperidine-4-carbaldehyde. Our goal is to help you optimize your experimental protocols to achieve higher yields and purity.

Section 1: Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with this compound, focusing on two common reaction types: Reductive Amination and Knoevenagel Condensation.

Reductive Amination

Reductive amination is a cornerstone method for the synthesis of N-substituted piperidine derivatives from this compound. However, achieving high yields and purity can be challenging. Below are common problems and their solutions.

Issue 1: Low Yield of the Desired N-Alkylated Product

A low yield of the target amine can be attributed to several factors, from incomplete iminium ion formation to decomposition of the reducing agent.

Troubleshooting Workflow for Low Yield in Reductive Amination

start Low Product Yield q1 Is iminium ion formation efficient? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no Check q2 Is the reducing agent active? a1_yes->q2 s1 Optimize pH (typically 4-6) using an acid additive like acetic acid. Consider amine basicity; less basic amines may require more acidic conditions. a1_no->s1 s1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no Check q3 Are the starting materials pure? a2_yes->q3 s2 Ensure anhydrous conditions as borohydride reagents are moisture-sensitive. Control pH, as some reducing agents (e.g., NaBH4) are unstable at low pH. Consider a pH-tolerant agent like STAB. a2_no->s2 s2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no Check q4 Is there steric hindrance? a3_yes->q4 s3 Purify this compound and the amine starting materials if necessary. a3_no->s3 s3->q4 a4_yes Yes q4->a4_yes Consider end Improved Yield q4->end If no s4 Increase reaction temperature or use a more reactive reducing agent. a4_yes->s4 s4->end

Caption: Troubleshooting workflow for low yield in reductive amination.

Issue 2: Formation of Side Products

The presence of impurities and side products complicates purification and reduces the overall yield.

Side Product Potential Cause Mitigation Strategy
Alcohol Byproduct Reduction of the aldehyde starting material before imine formation.Use a milder reducing agent that preferentially reduces the iminium ion over the carbonyl group, such as sodium triacetoxyborohydride (STAB).[1]
Over-alkylation (Tertiary Amine Formation) The desired secondary amine product is often more nucleophilic than the starting primary amine and can react further with the aldehyde.[1]Use a stoichiometric amount of the amine or a slight excess of the this compound.[1]
Enamine Intermediate Formation of a stable enamine that is resistant to reduction.Ensure the pH is sufficiently acidic (pH 4-6) to promote the formation of the more easily reducible iminium ion from the enamine.
Knoevenagel Condensation

The Knoevenagel condensation is a key reaction for forming carbon-carbon bonds, reacting this compound with active methylene compounds.

Issue 1: Low or No Product Yield

Low conversion in a Knoevenagel condensation can be due to several factors, including catalyst inefficiency and unfavorable reaction conditions.[2]

Troubleshooting Workflow for Low Yield in Knoevenagel Condensation

start Low Product Yield q1 Is the active methylene compound sufficiently acidic? start->q1 a1_no No q1->a1_no a1_yes Yes q1->a1_yes s1 Ensure the active methylene compound has strong electron-withdrawing groups (e.g., -CN, -COOR). a1_no->s1 q2 Is the catalyst appropriate and active? s1->q2 a1_yes->q2 a2_no No q2->a2_no a2_yes Yes q2->a2_yes s2 Optimize catalyst choice (e.g., piperidine, ammonium acetate). Ensure the catalyst is not degraded. Optimize catalyst loading (typically 5-10 mol%). a2_no->s2 q3 Are the reaction conditions optimal? s2->q3 a2_yes->q3 a3_no No q3->a3_no a3_yes Yes q3->a3_yes s3 Optimize temperature; an increase may improve yield. Ensure effective water removal (e.g., Dean-Stark trap). Choose a suitable solvent (polar aprotic often favored). a3_no->s3 q4 Is there steric hindrance? s3->q4 a3_yes->q4 a4_no No q4->a4_no a4_yes Yes q4->a4_yes end Improved Yield a4_no->end s4 Consider less sterically hindered starting materials. Increase reaction time or temperature. a4_yes->s4 s4->end

Caption: Troubleshooting workflow for low yield in Knoevenagel condensation.

Issue 2: Formation of Side Products

Common side reactions in Knoevenagel condensations include self-condensation of the aldehyde and Michael addition.[2]

Side Product Potential Cause Mitigation Strategy
Self-condensation of Aldehyde The aldehyde reacts with itself under basic conditions.Add the this compound slowly to the mixture of the active methylene compound and the catalyst to keep its concentration low.[2]
Michael Addition Product The active methylene compound adds to the α,β-unsaturated product.Use a stoichiometric amount of the active methylene compound.

Section 2: Data Presentation

This section provides a summary of quantitative data for key reactions involving this compound to aid in the selection of optimal reaction conditions.

Table 1: Comparison of Reducing Agents for the Reductive Amination of an Aldehyde with Aniline

Reducing Agent Solvent Conditions Time (min) Yield (%) Reference
NaBH₄/PhCO₂HTHFReflux60-12085-95[3]
NaBH(OAc)₃DCE/AcOHRoom Temp-Quantitative (crude)[4]
NaBH₃CNMethanol/AcOHRoom Temp24h-[5]

Note: Data is for a general aldehyde and aniline system, but provides a useful comparison of common reducing agents.

Table 2: Comparison of Catalysts for the Knoevenagel Condensation of Syringaldehyde with Malonic Acid

Catalyst Conversion (%) HPLC Area Yield (%)
Piperidine 100 99
n-butylamine8885
Dibutylamine7284
Triethylamine8777
1,2-Diaminoethane100100
Ammonium bicarbonate100100
No catalyst4315
Data from a study on syringaldehyde, demonstrating the high efficiency of piperidine and ammonium bicarbonate as catalysts.[6]

Section 3: Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Reductive Amination of N-Boc-piperidine-4-carbaldehyde with Benzylamine

Objective: To synthesize N-benzyl-1-Boc-piperidin-4-yl)methanamine.

Materials:

  • N-Boc-piperidine-4-carbaldehyde

  • Benzylamine

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE)

  • Acetic Acid (glacial)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

Procedure:

  • To a solution of N-Boc-piperidine-4-carbaldehyde (1.0 eq) in anhydrous DCE, add benzylamine (1.1 eq) followed by a catalytic amount of glacial acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, quench by the slow addition of a saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCE.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography if necessary.

Knoevenagel Condensation of this compound with Malononitrile

Objective: To synthesize 2-(piperidin-4-ylmethylene)malononitrile.

Materials:

  • This compound

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.0 eq) in ethanol.

  • Add a catalytic amount of piperidine (e.g., 0.1 eq) to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, the product may precipitate from the solution. If so, collect the solid by filtration and wash with cold ethanol.

  • If the product does not precipitate, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography.

Section 4: Frequently Asked Questions (FAQs)

Q1: My this compound has a yellow tint. Is it still usable?

A: A yellow discoloration can indicate the presence of impurities, possibly from oxidation or polymerization. For reactions sensitive to impurities, it is advisable to purify the aldehyde before use, for example, by distillation under reduced pressure or column chromatography. For less sensitive reactions, it may be usable as is, but a small-scale test reaction is recommended.

Q2: I am observing the formation of a significant amount of a water-soluble byproduct in my N-alkylation of this compound. What is it and how can I avoid it?

A: This is likely a quaternary ammonium salt, formed by over-alkylation of the desired product.[2] To minimize its formation, you can use a slight excess of the this compound relative to the alkylating agent, add the alkylating agent slowly to the reaction mixture, and consider lowering the reaction temperature.[7]

Q3: How should I store this compound to ensure its stability?

A: this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container, away from incompatible substances and sources of ignition.[7] Storing under an inert atmosphere (e.g., argon or nitrogen) can help prevent oxidation.

Q4: What are some common impurities in commercial this compound and how can I detect them?

A: Common impurities can include the corresponding carboxylic acid (from oxidation) or polymers. These can often be detected by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. A simple purity check can also be performed using TLC.

Q5: Can I use a stronger base than piperidine to catalyze the Knoevenagel condensation?

A: Using a strong base can lead to undesired side reactions, such as the self-condensation of the aldehyde.[2] Weak bases like piperidine, pyridine, or ammonium salts are generally preferred for the Knoevenagel condensation.[2]

References

Common side reactions and byproducts in Piperidine-4-carbaldehyde chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the common side reactions and byproducts encountered in the chemistry of piperidine-4-carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: this compound is a versatile building block in organic synthesis. Its aldehyde functionality allows for a variety of transformations, most notably:

  • Reductive Amination: To introduce substituted amine functionalities.

  • Wittig Reaction: For the formation of alkenes.[1]

  • Aldol Condensation: To form α,β-unsaturated carbonyl compounds.[2]

  • Knoevenagel Condensation: Reaction with active methylene compounds to yield substituted alkenes.[3][4]

  • Mannich Reaction: For the synthesis of β-amino carbonyl compounds.[3]

Q2: My this compound has a yellow tint. Is it still usable?

A2: A yellow discoloration in piperidine derivatives is often indicative of oxidation.[5] While it may not hinder all reactions, for high-purity applications, purification is recommended to avoid potential side reactions and ensure reproducibility.

Q3: How can I purify this compound if it has degraded?

A3: Common purification techniques for piperidine derivatives include distillation, crystallization, and column chromatography. The choice of method depends on the physical properties of the aldehyde and the nature of the impurities.

Q4: What are the general stability concerns with this compound?

A4: Piperidine derivatives can be sensitive to both acidic and oxidizing conditions. In acidic environments, the piperidine nitrogen can be protonated, forming a salt which can affect its reactivity and solubility.[5] Under oxidizing conditions, the piperidine ring can be susceptible to degradation.[5] It is best to store this compound in a cool, dry place, away from direct sunlight and under an inert atmosphere if possible.

Troubleshooting Guides

Reductive Amination

Issue 1: Low yield of the desired secondary amine and formation of a tertiary amine byproduct.

  • Cause: The secondary amine product is often more nucleophilic than the starting primary amine and can react with another molecule of this compound, leading to over-alkylation.

  • Troubleshooting Steps:

    • Stoichiometry Control: Use a slight excess of the primary amine relative to this compound to favor the formation of the secondary amine.

    • Protecting Groups: If working with a primary amine, consider a one-pot tandem procedure involving N-Boc protection of the newly formed secondary amine to prevent over-alkylation.[6]

    • Reaction Conditions: Slower addition of the reducing agent or running the reaction at a lower temperature can sometimes minimize the formation of the tertiary amine.

Issue 2: Formation of 4-(hydroxymethyl)piperidine as a significant byproduct.

  • Cause: The reducing agent can directly reduce the aldehyde functionality of this compound to an alcohol before the imine is formed.

  • Troubleshooting Steps:

    • Choice of Reducing Agent: Use a milder reducing agent that is more selective for the iminium ion over the carbonyl group. Sodium triacetoxyborohydride (STAB) is often the reagent of choice for this reason.

    • Two-Step Procedure: First, allow the imine to form completely by stirring this compound and the amine together (often with a dehydrating agent or under conditions that remove water) before adding the reducing agent.

    • pH Control: The rate of imine formation is pH-dependent. Maintaining a slightly acidic pH (around 5-6) can facilitate imine formation over direct reduction.

Wittig Reaction

Issue: Low yield of the desired alkene and difficulty in removing the triphenylphosphine oxide byproduct.

  • Cause: The Wittig reaction produces a thermodynamically stable triphenylphosphine oxide byproduct, which can sometimes be challenging to separate from the desired alkene, especially if they have similar polarities.[7] Steric hindrance around the aldehyde can also lead to lower yields.[8]

  • Troubleshooting Steps:

    • Purification: Triphenylphosphine oxide is generally more polar than the alkene product. Column chromatography is the most common method for separation. In some cases, precipitation of the triphenylphosphine oxide from a non-polar solvent can be effective.

    • Alternative Reagents: For sterically hindered aldehydes, the Horner-Wadsworth-Emmons reaction, which uses a phosphonate ester, can be a better alternative and the phosphate byproduct is water-soluble, simplifying purification.

    • Reaction Conditions: Ensure anhydrous conditions as moisture can react with the ylide. The choice of base and solvent can also influence the reaction outcome and the ratio of E/Z isomers.[1]

Aldol Condensation

Issue: Formation of multiple products, including self-condensation byproducts.

  • Cause: If the reaction partner in a crossed aldol condensation is also enolizable, a mixture of up to four products can be formed.[9] this compound itself does not have α-hydrogens and cannot self-condense through enolate formation, but the enolate of the reaction partner can react with another molecule of itself. Additionally, the product, an α,β-unsaturated aldehyde, can sometimes undergo further reactions.

  • Troubleshooting Steps:

    • Choice of Reaction Partner: Use a reaction partner that is not enolizable or is significantly more acidic than the desired enolate source to minimize self-condensation of the partner.

    • Reaction Conditions: Use of a non-enolizable aldehyde like benzaldehyde as one of the partners can simplify the product mixture.[9] Running the reaction at lower temperatures can sometimes improve selectivity.

    • Specific Case - Vinylogous Aldol Autocondensation: In some cases, the initial aldol product can react with another molecule of itself. For instance, a vinylogous aldol autocondensation has been observed with a similar carbaldehyde, leading to a dimeric byproduct.[10] Shorter reaction times can help to minimize the formation of such byproducts.[10]

Quantitative Data on Side Products

Reaction TypeReactant(s)Side ProductYield of Side Product (%)Conditions
Aldol Condensation(R)-limonene derived keto-aldehydeVinylogous aldol autocondensation product7.7Piperidine, Acetic Acid, Toluene, Reflux, 1h[10]

Note: Quantitative data for side product formation in reactions with this compound is not widely reported in the literature. The data presented is from a closely related system and serves as an illustrative example.

Experimental Protocols

Protocol 1: Reductive Amination of this compound with a Primary Amine (General Procedure)
  • To a solution of this compound (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add the primary amine (1.1 eq).

  • Add a catalytic amount of acetic acid (e.g., 0.1 eq) to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature overnight.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Wittig Reaction of this compound (General Procedure)
  • Suspend the appropriate phosphonium salt (1.1 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to 0 °C and add a strong base such as n-butyllithium (n-BuLi) or sodium hydride (NaH) dropwise until the characteristic color of the ylide appears and persists.

  • Stir the ylide solution at 0 °C for 30 minutes.

  • Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the ylide solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to separate the alkene from triphenylphosphine oxide.[11]

Protocol 3: Aldol Condensation of this compound with a Ketone (Claisen-Schmidt Condensation - General Procedure)
  • Dissolve this compound (1.0 eq) and the ketone (1.0-1.2 eq) in a solvent such as ethanol.

  • Add a solution of a base, such as 10% aqueous sodium hydroxide, dropwise to the stirred mixture at room temperature.

  • Continue stirring at room temperature. The reaction time can vary from a few hours to overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • If a precipitate forms, collect the solid by filtration. If no precipitate forms, pour the reaction mixture into cold water and extract with an appropriate organic solvent.

  • Wash the crude product or the organic extracts with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Recrystallize the crude solid or purify the crude oil by column chromatography to obtain the pure α,β-unsaturated carbonyl compound.

Visualizations

Reductive_Amination_Troubleshooting start Reductive Amination of This compound issue Observed Issue start->issue low_yield Low Yield of Secondary Amine issue->low_yield Product Mixture alcohol_byproduct Formation of 4-(hydroxymethyl)piperidine issue->alcohol_byproduct Byproduct cause1 Over-alkylation to Tertiary Amine low_yield->cause1 cause2 Direct Reduction of Aldehyde alcohol_byproduct->cause2 solution1a Use Excess Primary Amine cause1->solution1a solution1b One-pot N-Boc Protection cause1->solution1b solution2a Use Milder Reducing Agent (e.g., STAB) cause2->solution2a solution2b Two-Step Procedure: Imine Formation First cause2->solution2b

Troubleshooting Reductive Amination

Wittig_Reaction_Workflow cluster_reagents Reagents cluster_reaction Reaction Steps cluster_products Products & Byproducts piperidine_aldehyde This compound reaction Reaction with Aldehyde piperidine_aldehyde->reaction phosphonium_salt Phosphonium Salt ylide_formation Ylide Formation phosphonium_salt->ylide_formation base Strong Base (e.g., n-BuLi) base->ylide_formation ylide_formation->reaction workup Aqueous Workup reaction->workup alkene Desired Alkene workup->alkene tppo Triphenylphosphine Oxide (Byproduct) workup->tppo purification Purification (Column Chromatography) alkene->purification tppo->purification

General Wittig Reaction Workflow

Aldol_Side_Reactions start Crossed Aldol Condensation with This compound partner Enolizable Ketone/Aldehyde start->partner desired_product Desired α,β-Unsaturated Product start->desired_product side_product1 Self-Condensation of Reaction Partner partner->side_product1 reacts with itself side_product2 Vinylogous Aldol Autocondensation of Product desired_product->side_product2 can react with itself

Potential Side Reactions in Aldol Condensation

References

Technical Support Center: Purification of Piperidine-4-carbaldehyde and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Piperidine-4-carbaldehyde and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound and its derivatives?

A1: The primary purification techniques for this compound and its derivatives are column chromatography, recrystallization, and distillation (for thermally stable derivatives). The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity.

Q2: What are the common impurities found in crude this compound?

A2: Common impurities can include unreacted starting materials (e.g., the corresponding alcohol), oxidation products (e.g., carboxylic acid), byproducts from the reaction, and residual solvents.[1] The presence of a yellow tint in piperidine derivatives often indicates oxidation.[2][3]

Q3: My this compound appears to be unstable during purification. What precautions should I take?

A3: Aldehydes can be susceptible to oxidation and polymerization. It is advisable to work under an inert atmosphere (e.g., nitrogen or argon) when possible, use degassed solvents, and avoid prolonged exposure to heat and light. For sensitive aldehydes, deactivating the silica gel with a base like triethylamine before column chromatography can prevent degradation on the acidic stationary phase.

Q4: Can I use distillation to purify this compound?

A4: While distillation is a viable method for some piperidine derivatives, its suitability for this compound depends on its thermal stability. Aldehydes can be prone to decomposition at high temperatures. If distillation is attempted, it should be performed under reduced pressure to lower the boiling point.

Q5: How can I assess the purity of my final product?

A5: The purity of the final product can be assessed using techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).[4]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound and its derivatives.

Issue 1: Low Recovery from Silica Gel Column Chromatography
Possible Cause Solution
Irreversible adsorption or decomposition on acidic silica gel. Deactivate the silica gel by preparing a slurry in the chosen eluent containing a small amount of a volatile base (e.g., 0.1-1% triethylamine).
Compound streaking or tailing on the column. The eluent polarity may be too low. Gradually increase the polarity of the solvent system. Ensure the sample is loaded in a concentrated band.
Compound elutes with the solvent front. The eluent is too polar. Decrease the polarity of the solvent system.
Product is not eluting from the column. The eluent is not polar enough. Gradually increase the polarity of the solvent system.
Issue 2: Difficulty with Recrystallization
Possible Cause Solution
"Oiling out" of the product instead of crystallization. This occurs when the compound's melting point is lower than the boiling point of the solvent. Use a lower boiling point solvent or a solvent mixture. Try scratching the inside of the flask with a glass rod to induce crystallization.
No crystal formation upon cooling. The solution may be too dilute. Evaporate some of the solvent and try cooling again. The chosen solvent may be too good a solvent. Add a "poor" solvent (in which the compound is insoluble) dropwise until the solution becomes slightly turbid, then warm to clarify and cool slowly.
Poor recovery of the product. Too much solvent was used. Ensure the minimum amount of hot solvent is used to dissolve the compound. The product may be too soluble in the cold solvent. Ensure the solution is thoroughly cooled in an ice bath before filtration.
Colored impurities remain in the crystals. Add a small amount of activated charcoal to the hot solution, then perform a hot filtration to remove the charcoal and adsorbed impurities before cooling.

Data Presentation

The following table summarizes the applicability of different purification techniques for this compound and its derivatives.

Purification Technique Typical Purity Achieved Advantages Disadvantages Applicable Derivatives
Column Chromatography >98%High resolution, applicable to a wide range of compounds and impurities.Can be time-consuming and require large volumes of solvent.This compound, N-protected derivatives (e.g., N-Boc), and other functionalized derivatives.[5]
Recrystallization >99% (for suitable compounds)Cost-effective, scalable, and can yield very high purity.Dependent on finding a suitable solvent system; may not remove all impurities.Solid derivatives, such as N-Boc-piperidine-4-carbaldehyde and its salts.
Distillation VariableEffective for removing non-volatile impurities from thermally stable liquids.Risk of product decomposition at high temperatures.Thermally stable, liquid derivatives.

Experimental Protocols

Protocol 1: Column Chromatography of this compound

This protocol provides a general procedure for the purification of this compound using silica gel column chromatography.

  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane). Spot the solution on a TLC plate and develop it with various solvent systems (e.g., mixtures of n-hexane and ethyl acetate) to find an eluent that gives the desired compound an Rf value of approximately 0.2-0.3.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into a chromatography column. Allow the silica gel to settle, ensuring a well-packed column without any air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane. Adsorb the sample onto a small amount of silica gel by evaporating the solvent. Carefully load the dried sample onto the top of the packed column.

  • Elution: Add the eluent to the column and begin collecting fractions. Monitor the elution process by TLC to identify the fractions containing the purified product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Recrystallization of N-Boc-piperidine-4-carbaldehyde

This protocol is suitable for the purification of solid derivatives like N-Boc-piperidine-4-carbaldehyde.

  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a "good" solvent (e.g., hot ethanol) in which it is readily soluble.

  • Induce Crystallization: To the hot solution, slowly add a "poor" solvent (e.g., n-hexane) in which the compound is insoluble, until the solution becomes slightly turbid.

  • Heating and Cooling: Gently warm the solution until it becomes clear again. Then, allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • Complete Crystallization: Once crystal formation has started, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent mixture, and dry them under vacuum.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation crude_product Crude this compound tlc_analysis TLC Analysis for Solvent System crude_product->tlc_analysis column_chromatography Column Chromatography tlc_analysis->column_chromatography recrystallization Recrystallization tlc_analysis->recrystallization fraction_collection Collect Fractions column_chromatography->fraction_collection purity_check Purity Check (TLC/HPLC) recrystallization->purity_check fraction_collection->purity_check solvent_removal Solvent Removal purity_check->solvent_removal pure_product Pure Product solvent_removal->pure_product

Caption: General workflow for the purification of this compound.

troubleshooting_logic cluster_column Column Chromatography cluster_recrystallization Recrystallization cluster_solutions Potential Solutions start Purification Issue Encountered low_recovery Low Recovery start->low_recovery streaking Streaking/Tailing start->streaking no_elution No Elution start->no_elution oiling_out Oiling Out start->oiling_out no_crystals No Crystals start->no_crystals deactivate_silica Deactivate Silica Gel low_recovery->deactivate_silica adjust_polarity Adjust Eluent Polarity streaking->adjust_polarity no_elution->adjust_polarity change_solvent Change Solvent/Solvent System oiling_out->change_solvent no_crystals->change_solvent induce_crystallization Induce Crystallization no_crystals->induce_crystallization

References

Technical Support Center: Troubleshooting Low Yields in the Scale-up of Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scale-up of piperidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges that can lead to low yields when transitioning from laboratory-scale to larger-scale production of piperidine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for piperidine synthesis that are amenable to scale-up?

A1: The choice of synthetic route for large-scale piperidine synthesis often depends on factors like the desired substitution pattern, cost of starting materials, and overall process safety. The most common and scalable methods include:

  • Hydrogenation of Pyridine Derivatives: This is a widely used industrial method involving the reduction of the pyridine ring with hydrogen gas over a metal catalyst (e.g., Nickel, Palladium, Rhodium, Ruthenium). It is often cost-effective for producing simple or alkyl-substituted piperidines.[1]

  • Reductive Amination of Glutaraldehyde or its Equivalents: This approach involves reacting glutaraldehyde with a primary amine, followed by an in-situ reduction of the intermediate enamine or iminium ion to form the piperidine ring.[1][2]

  • Cyclization of 1,5-Dihalopentanes or Amino Alcohols: Primary amines can react with 1,5-dihalopentanes to form the piperidine ring. The cyclization of amino alcohols is another effective strategy.[1]

Q2: What are the primary challenges encountered when scaling up piperidine synthesis that can lead to low yields?

A2: Scaling up piperidine synthesis introduces several challenges that can negatively impact yield and purity.[3] Key issues include:

  • Exothermic Reactions: Many synthetic routes, particularly hydrogenations, are highly exothermic. Inadequate heat dissipation on a larger scale can lead to runaway reactions, degradation of products and starting materials, and the formation of byproducts.[1]

  • Catalyst Handling and Deactivation: Heterogeneous catalysts used in hydrogenation can be pyrophoric and require careful handling. More importantly, catalyst poisoning by starting material impurities (e.g., sulfur compounds) or the product itself can lead to incomplete reactions and low yields.[1][4][5]

  • Impurity Profile: Side reactions that are insignificant at the lab scale can become major pathways at a larger scale, resulting in a more complex impurity profile and challenging purification, which can reduce the isolated yield.[1]

  • Mixing and Mass Transfer: Inefficient mixing in large reactors can lead to localized "hot spots" or concentration gradients, promoting side reactions and incomplete conversion. In hydrogenations, poor gas-liquid mass transfer can limit the reaction rate.[3]

Q3: My hydrogenation reaction to synthesize a piperidine derivative is sluggish or has stalled completely. What are the likely causes?

A3: A stalled or sluggish hydrogenation reaction is often a primary indicator of catalyst poisoning. Common culprits include:

  • Nitrogen Compound Poisoning: The nitrogen atom in pyridine, piperidine, and related intermediates has a lone pair of electrons that can strongly adsorb to the active sites of metal catalysts (especially Palladium and Ruthenium), blocking them from participating in the reaction.[4][5]

  • Feedstock Impurities: Trace contaminants in starting materials or solvents, such as sulfur compounds, heavy metals (lead, mercury), and phosphorus compounds, can act as potent catalyst poisons.[4]

  • Improper Catalyst Handling: Exposure of the catalyst to air (especially pyrophoric catalysts like Raney® Nickel), moisture, or other contaminants during storage or transfer can lead to deactivation.[4]

Q4: I'm observing a significant amount of byproducts in my scaled-up reaction. What are the common side reactions and how can I minimize them?

A4: Side reactions become more pronounced at scale and can significantly lower your yield. Common issues include:

  • Over-reduction: In the hydrogenation of pyridines, the desired piperidine ring can undergo further reduction (hydrogenolysis) to form ring-opened byproducts like pentylamines. This is often promoted by high temperatures and pressures.[6]

  • Formation of Partially Hydrogenated Intermediates: Incomplete hydrogenation can lead to the presence of tetrahydropyridine intermediates in the final product mixture.[6]

  • Side reactions due to harsh conditions: High reaction temperatures can lead to the degradation of starting materials or products, or promote alternative reaction pathways.[7]

Troubleshooting Guides

Low Yield
Issue Potential Cause(s) Recommended Solution(s)
Incomplete Reaction - Insufficient reaction time or temperature.- Low catalyst loading.- Inefficient mixing or poor mass transfer (for hydrogenations).[1]- Catalyst deactivation or poisoning.[1][4]- Increase reaction time or temperature, while monitoring for byproduct formation.[1]- Increase catalyst loading incrementally.[1]- Ensure efficient stirring to improve mixing and gas-liquid contact.[6]- Purify starting materials to remove potential catalyst poisons.[1]- Use a fresh batch of catalyst or a more robust catalyst (e.g., Rhodium-based catalysts can be more resistant to nitrogen poisoning).[4]
Degradation of Product or Starting Material - Reaction temperature is too high.- Reaction time is too long.- Use of harsh reagents.[1]- Lower the reaction temperature.[1]- Shorten the reaction time by monitoring the reaction to completion.- Use a milder catalyst or reagent.[1]
Product Loss During Workup and Purification - Product is highly soluble in the aqueous phase during extraction.- Emulsion formation during aqueous workup.[7]- Tailing on silica gel chromatography due to the basic nature of the piperidine nitrogen.[8]- Perform multiple extractions with an appropriate organic solvent.- Add brine to the aqueous layer to break emulsions.[7]- For column chromatography, add a small amount of a volatile base (e.g., 1-2% triethylamine) to the eluent to suppress tailing.[8]
Poor Selectivity / High Impurity Levels
Issue Potential Cause(s) Recommended Solution(s)
Over-reduction (Hydrogenolysis) - High reaction temperature and/or pressure.[6]- Highly active catalyst.- Optimize temperature and pressure; lower temperatures generally favor hydrogenation over C-N bond cleavage.[6]- Consider a less active catalyst or a catalyst known for higher selectivity.
Formation of Multiple Byproducts - Sub-optimal reaction conditions (temperature, pressure, solvent).[1]- Presence of impurities in starting materials.[7]- Re-evaluate and optimize reaction parameters.[1]- Purify starting materials before use.[7]
Catalyst Poisoning or Deactivation - Impurities in the feedstock (e.g., sulfur, heavy metals).[4]- Product inhibition/poisoning.[5]- Purify starting materials to remove catalyst poisons.[1]- Use a more robust catalyst or a higher catalyst loading.[1]- Consider implementing a guard bed to remove impurities before the main reactor.[4]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of Pyridine to Piperidine

This protocol provides a general guideline for the catalytic hydrogenation of pyridine. Optimization of temperature, pressure, catalyst, and solvent is crucial for specific substrates.

  • Catalyst Handling (Example: 10% Pd/C): In an inert atmosphere (e.g., a glovebox), carefully weigh the desired amount of 10% Pd/C catalyst (typically 5-10 mol%).[9] If adding as a slurry, suspend it in a small amount of the reaction solvent.

  • Reaction Setup: In a high-pressure reactor, dissolve pyridine (1.0 equivalent) in a suitable solvent such as ethanol, ethyl acetate, or glacial acetic acid.[9] Carefully add the catalyst or catalyst slurry to the reactor.

  • Purging and Pressurization: Seal the reactor and purge it several times with an inert gas (e.g., nitrogen or argon) to remove any air.[4] Pressurize the reactor with hydrogen to the desired pressure.[4][9]

  • Reaction: Heat the reaction mixture to the target temperature with vigorous stirring.[4]

  • Monitoring and Work-up: Monitor the reaction progress by measuring hydrogen uptake or by analyzing aliquots (e.g., via GC-MS or LC-MS).[4] Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.[4] Purge the reactor with an inert gas.

  • Catalyst Filtration: Filter the reaction mixture through a pad of celite or another suitable filter aid to remove the heterogeneous catalyst. Caution: The catalyst may be pyrophoric after the reaction; ensure the filter cake is kept wet with solvent.[1]

  • Purification: Remove the solvent from the filtrate under reduced pressure. The crude piperidine can then be purified by distillation.[1]

Visualizations

Troubleshooting Logic for Low Yields in Piperidine Synthesis

Troubleshooting_Low_Yield start Low Yield in Piperidine Synthesis check_reaction Review Reaction Data (TLC, GC/MS, NMR) start->check_reaction incomplete_reaction Incomplete Reaction? check_reaction->incomplete_reaction degradation Degradation Products Observed? check_reaction->degradation workup_loss Product Loss During Workup? check_reaction->workup_loss optimize_conditions Optimize Reaction Conditions: - Increase Temperature/Time - Increase Catalyst Load - Improve Mixing incomplete_reaction->optimize_conditions Yes check_catalyst Check for Catalyst Poisoning: - Purify Starting Materials - Use Fresh/Robust Catalyst incomplete_reaction->check_catalyst Yes modify_conditions Modify Reaction Conditions: - Lower Temperature - Shorter Reaction Time - Milder Reagents degradation->modify_conditions Yes optimize_workup Optimize Workup/Purification: - Adjust pH for Extraction - Use Base in Chromatography - Alternative Purification Method workup_loss->optimize_workup Yes

Caption: A flowchart for troubleshooting low yields.

General Experimental Workflow for Piperidine Synthesis via Pyridine Hydrogenation

Hydrogenation_Workflow start Start reactor_setup Reactor Setup: - Add Pyridine Derivative - Add Solvent start->reactor_setup catalyst_addition Catalyst Addition (e.g., Pd/C) reactor_setup->catalyst_addition purge_pressurize Purge with N2/Ar Pressurize with H2 catalyst_addition->purge_pressurize reaction Reaction: - Stir at Set Temp/Pressure purge_pressurize->reaction monitoring Monitor Reaction Progress (H2 uptake, GC/MS) reaction->monitoring completion_check Reaction Complete? monitoring->completion_check completion_check->reaction No workup Workup: - Cool and Vent - Filter Catalyst completion_check->workup Yes purification Purification: - Solvent Removal - Distillation/Crystallization workup->purification end End purification->end

Caption: Workflow for pyridine hydrogenation.

References

Technical Support Center: Catalyst Selection for Controlling Diastereoselectivity in Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for diastereoselective piperidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to catalyst selection and reaction optimization.

Frequently Asked Questions (FAQs)

Q1: My piperidine synthesis is resulting in a low diastereomeric ratio (dr). What are the common causes and how can I improve it?

A1: Low diastereoselectivity can stem from several factors. Here are some common causes and potential solutions:

  • Insufficient Steric or Electronic Differentiation: The substrate or reagents may lack sufficient steric bulk or electronic bias to effectively differentiate between competing reaction pathways.

    • Troubleshooting: Consider modifying the substrate by introducing a bulkier protecting group or a directing group. Alternatively, explore different reagents with greater steric hindrance.

  • Reaction Temperature: Higher reaction temperatures can provide enough energy to overcome the activation barrier for the formation of the less favored diastereomer.

    • Troubleshooting: Lowering the reaction temperature can favor the thermodynamically more stable product.

  • Inappropriate Catalyst: The chosen catalyst may not be optimal for creating a sufficiently differentiated transition state for the desired diastereomer.

    • Troubleshooting: Screen a variety of catalysts, including different metals, ligands, or organocatalysts. The choice of catalyst can significantly influence the stereochemical outcome.

  • Epimerization: A reversible reaction, such as a retro-Pictet-Spengler reaction, can lead to the formation of the undesired diastereomer.[1]

    • Troubleshooting: Lowering the reaction temperature can reduce the rate of the reverse reaction. Employing a chiral catalyst or auxiliary can also help to enforce stereocontrol.[1]

Q2: I am observing a low yield of my desired piperidine derivative. What are the potential causes and troubleshooting steps?

A2: Poor yields can be attributed to several issues:

  • Catalyst Inactivation: Transition metal catalysts can be sensitive to air, moisture, and impurities from starting materials, leading to deactivation.

    • Troubleshooting: Ensure all reagents and solvents are anhydrous and that the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon). Use high-purity catalysts and consider increasing the catalyst loading if inactivation is suspected.

  • Substrate Decomposition: The starting materials or the product may be unstable under the reaction conditions.

    • Troubleshooting: Lower the reaction temperature or shorten the reaction time.

  • Inefficient Ring Closure: For intramolecular reactions, intermolecular side reactions may be competing with the desired cyclization.

    • Troubleshooting: Adjusting the reaction concentration can favor the intramolecular pathway.

  • Side Product Formation: Competing reaction pathways can lead to the formation of undesired byproducts.

    • Troubleshooting: Analyze the side products to understand the competing pathways. This may require adjusting stoichiometry, temperature, or the order of reagent addition.

Q3: What are the advantages of using catalytic enantioselective methods over chiral auxiliaries for controlling stereochemistry?

A3: Catalytic enantioselective methods offer several key advantages over the use of stoichiometric chiral auxiliaries:

  • Atom Economy: Catalytic methods are more atom-economical as they require only a small amount of the chiral catalyst to produce a large quantity of the chiral product.

  • Efficiency: These methods often involve fewer synthetic steps since the attachment and removal of the auxiliary are not necessary.

  • Direct Synthesis: They allow for the direct synthesis of the desired chiral product.

Troubleshooting Guides

Issue 1: Low Diastereoselectivity in the Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful method for synthesizing tetrahydroisoquinoline and tetrahydro-β-carboline scaffolds, which are precursors to many piperidine derivatives. Low diastereoselectivity is a common challenge.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps
Weak Acid Catalyst Use a stronger Brønsted or Lewis acid catalyst (e.g., trifluoroacetic acid, BF₃·OEt₂).[1]
Low Electrophilicity Consider an N-acyliminium ion strategy to increase the electrophilicity of the iminium ion under milder conditions.[1]
Epimerization Lower the reaction temperature to favor the thermodynamically more stable product and reduce the rate of the retro-Pictet-Spengler reaction.[1]
Lack of Stereocontrol Employ a chiral catalyst or auxiliary to induce stereoselectivity. Use a bulkier protecting group on the nitrogen to sterically hinder the formation of one isomer.[1]

Data Presentation: Catalyst Performance in Diastereoselective Piperidine Synthesis

The following tables summarize quantitative data on the performance of various catalytic systems in controlling diastereoselectivity.

Table 1: Diastereoselective Hydrogenation of Substituted Pyridines
Catalyst Substrate Product Yield (%) Diastereomeric Ratio (dr) Reference
20% Pd(OH)₂/COxazolidinone-substituted pyridine(S)-3-Methyl piperidine90>99:1[2]
PtO₂Oxazolidinone-substituted pyridine(S)-3-Methyl piperidine-92:8[2]
Rh₂O₃2-Phenylpyridinecis-2-Phenylpiperidine>9993:7[3]
Rh₂O₃3-Methylpyridinecis-3-Methylpiperidine>9996:4[3]
Rh₂O₃4-Phenylpyridinecis-4-Phenylpiperidine>99>99:1[3]
Table 2: Organocatalyzed Diastereoselective Synthesis of Piperidines
Organocatalyst Reaction Type Yield (%) Diastereomeric Ratio (dr) Enantiomeric Excess (ee %) Reference
O-TMS protected diphenylprolinolDomino Michael/Aminalization7819:197[4]
O-TMS protected diphenylprolinolDomino Michael/Aminalization82>20:199[4]
Chiral Phosphoric AcidIntramolecular aza-Michaelup to 87-up to 94[5]

Experimental Protocols

Protocol 1: Diastereoselective Hydrogenation of a Substituted Pyridine using Pd(OH)₂/C

This protocol is adapted from an efficient auxiliary-based method for asymmetric hydrogenation.[2]

Materials:

  • Oxazolidinone-substituted pyridine (1.0 eq)

  • 20% Pd(OH)₂/C (wet)

  • Acetic acid (solvent)

  • Hydrochloric acid

  • Methanol

  • High-pressure autoclave

  • Celite®

Procedure:

  • A mixture of the oxazolidinone-substituted pyridine (e.g., 2 mmol), wet 20% Pd(OH)₂/C (140 mg), and acetic acid (15 mL) is stirred in an autoclave.

  • The autoclave is pressurized with hydrogen gas to 100 bar.

  • The reaction is stirred at 40°C for 22 hours.

  • After cooling and venting, the mixture is filtered through a short pad of Celite®, which is subsequently washed with methanol (15 mL).

  • Hydrochloric acid (e.g., 4.0 mmol) is added to the filtrate.

  • The solvent is removed by rotary evaporation to yield the piperidinium hydrochloride product.

Protocol 2: General Procedure for the Pictet-Spengler Reaction

This protocol provides a general guideline and may require optimization for specific substrates.[1]

Materials:

  • β-arylethylamine (1.0 eq)

  • Aldehyde (1.1 eq)

  • Trifluoroacetic acid (TFA) (1.2 eq)

  • Anhydrous solvent (e.g., dichloromethane or acetonitrile)

Procedure:

  • To a solution of the β-arylethylamine in an anhydrous solvent (0.1 M), add the aldehyde.

  • Cool the reaction mixture to 0°C.

  • Add the acid catalyst (e.g., TFA) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS until completion.

  • Upon completion, proceed with standard aqueous work-up and purification by column chromatography.

Visualizations

catalyst_selection_workflow start Define Target Piperidine (Substitution Pattern, Stereochemistry) strategy Choose Synthetic Strategy start->strategy sub_control Substrate Control strategy->sub_control Existing Stereocenter reagent_control Reagent Control strategy->reagent_control No Pre-existing Stereocenter cat_control Catalyst Control strategy->cat_control Asymmetric Catalysis Desired chiral_pool Chiral Pool Starting Material sub_control->chiral_pool auxiliary Chiral Auxiliary sub_control->auxiliary reduction Diastereoselective Reduction reagent_control->reduction organometallic Organometallic Addition reagent_control->organometallic metal_cat Transition Metal Catalyst cat_control->metal_cat organo_cat Organocatalyst cat_control->organo_cat enzyme_cat Enzymatic cat_control->enzyme_cat optimize Screen Catalysts & Conditions (Ligand, Solvent, Temp.) chiral_pool->optimize auxiliary->optimize reduction->optimize organometallic->optimize metal_cat->optimize organo_cat->optimize enzyme_cat->optimize analyze Analyze dr and Yield optimize->analyze

Caption: Catalyst and strategy selection workflow.

pictet_spengler_mechanism cluster_1 Step 1: Iminium Ion Formation cluster_2 Step 2: Cyclization cluster_3 Step 3: Rearomatization Amine β-Arylethylamine Iminium Iminium Ion Amine->Iminium + Aldehyde, H+ Aldehyde Aldehyde Cyclization Electrophilic Aromatic Substitution Iminium->Cyclization Intermediate Spirocyclic Intermediate Cyclization->Intermediate Deprotonation -H+ Intermediate->Deprotonation Product Tetrahydroisoquinoline Deprotonation->Product

Caption: Mechanism of the Pictet-Spengler reaction.

troubleshooting_low_dr start Low Diastereomeric Ratio (dr) Observed check_temp Is Reaction Temperature Optimized? start->check_temp lower_temp Lower Reaction Temperature check_temp->lower_temp No check_catalyst Is Catalyst Appropriate? check_temp->check_catalyst Yes lower_temp->check_catalyst screen_catalysts Screen Different Catalysts (Metals, Ligands, Organocatalysts) check_catalyst->screen_catalysts No check_substrate Is Substrate Sterically/Electronically Biased? check_catalyst->check_substrate Yes screen_catalysts->check_substrate modify_substrate Modify Substrate (e.g., Bulkier Protecting Group) check_substrate->modify_substrate No end Improved Diastereoselectivity check_substrate->end Yes modify_substrate->end

Caption: Troubleshooting workflow for low diastereoselectivity.

References

Strategies to overcome reagent solubility issues in piperidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for piperidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to reagent solubility issues encountered during the synthesis of piperidine and its derivatives.

Troubleshooting Guides

Issue: My starting material or reagent is poorly soluble in the reaction solvent.

Poor solubility of reagents is a common hurdle in organic synthesis that can lead to slow or incomplete reactions, low yields, and difficulties in purification.[1] A systematic approach is often the most effective way to address this challenge.

Initial Steps:

  • Purity Verification: Impurities can significantly impact the solubility of a compound. Before proceeding with more complex troubleshooting, verify the purity of your starting material.

  • Solvent Screening: The choice of solvent is critical. Piperidine itself is soluble in water and many organic solvents like alcohols and ethers but has limited solubility in nonpolar solvents such as hexane.[2][3] The solubility of its derivatives, however, can vary greatly depending on the substituents.[2] Screen a range of solvents with varying polarities.

  • Temperature Adjustment: Gently warming the reaction mixture can increase the rate of dissolution and the solubility limit for many compounds.[4] However, be cautious as excessive heat can lead to degradation of reagents or products.[4]

Advanced Strategies:

  • Use of Co-solvents: A mixture of a primary solvent with a miscible co-solvent can disrupt the crystal lattice energy of the solute and improve solvation.[2] Commonly used co-solvents for piperidine derivatives and other organic compounds include:

    • Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are powerful solvents for a wide range of organic compounds.[2][5]

    • Alcohols: Methanol, ethanol, and isopropanol can be effective, especially for compounds with functional groups capable of hydrogen bonding.[2][6]

  • pH Adjustment: For piperidine derivatives, which are basic, adjusting the pH can significantly alter solubility. The piperidine nitrogen has a pKa of about 11.22 for its protonated form.[7] In acidic media, the nitrogen becomes protonated, forming a more soluble piperidinium salt.[7] For compounds with both acidic and basic moieties, like piperidine-4-acetic acid, solubility is lowest at the isoelectric point and can be increased by moving the pH away from this point.[4]

  • Solvent-Free Reactions: For extremely insoluble reactants, solvent-free techniques like ball milling can be an effective strategy.[2][8][9] This method uses mechanical energy to drive reactions in the solid state.[8][9]

Frequently Asked Questions (FAQs)

Q1: Why are many piperidine-containing compounds poorly soluble in water?

A1: The piperidine ring is a saturated heterocycle. While the nitrogen atom can act as a hydrogen bond acceptor, the overall structure can be nonpolar, especially when substituted with lipophilic groups.[7] The solubility is highly dependent on the nature and substitution pattern on the piperidine ring.[7]

Q2: How does pH affect the solubility of my piperidine-containing compound?

A2: The nitrogen atom in the piperidine ring is basic.[7] In an acidic solution (pH < pKa), the nitrogen atom is protonated, forming a positively charged piperidinium ion. This salt form is generally much more water-soluble than the neutral free base, which is more prevalent in neutral or basic conditions.[7] Therefore, creating a pH-solubility profile can be a critical step in understanding and optimizing the solubility of your compound.[7]

Q3: What are the most common initial steps to enhance the solubility of a piperidine derivative?

A3: The most straightforward initial approaches are:

  • pH Adjustment: Since most piperidine compounds are basic, preparing a solution in an acidic medium (e.g., 10-50 mM HCl) can significantly increase solubility by forming a soluble salt.[7]

  • Use of Co-solvents: Employing a water-miscible organic co-solvent is a common and effective strategy.[7] Dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycols (PEGs) are frequently used.[7]

Q4: When should I consider more advanced techniques like salt formation or co-crystallization?

A4: If simple pH adjustment and the use of co-solvents do not provide sufficient solubility, or if you need a solid form with improved dissolution for in vivo studies, these advanced techniques are the next logical step.

  • Salt Formation: This is a robust method for ionizable compounds and can lead to significant increases in solubility and dissolution rates.[7][10]

  • Co-crystallization: This technique can improve the solubility of non-ionizable or weakly ionizable compounds by forming a multi-component crystal lattice with a suitable co-former.[7]

Q5: My reaction stalls and I suspect it's due to poor reagent solubility. What should I do?

A5: If you suspect poor reagent solubility is causing your reaction to stall, consider switching to a more polar aprotic solvent like DMF to ensure all reagents are fully dissolved.[1] In some cases, increasing the reaction temperature may also help, but this should be done with caution to avoid side reactions.[1]

Data Presentation

Table 1: Effect of pH on the Solubility of a Piperidine Derivative

Solvent SystempHApproximate Solubility (mg/mL)
Deionized Water~7.0< 0.0001
Phosphate-Buffered Saline (PBS)7.4< 0.0001
0.01 M Hydrochloric Acid (HCl)2.0> 10
0.01 M Sodium Hydroxide (NaOH)12.0< 0.001

This table is a representative example based on the general principles of piperidine derivative solubility. Actual values will vary depending on the specific compound.[7]

Table 2: Common Co-solvents for Enhancing Solubility of Piperidine Derivatives

Co-solventTypeNotes
Dimethyl sulfoxide (DMSO)Polar AproticA powerful solvent for a wide range of organic compounds.[2]
N,N-dimethylformamide (DMF)Polar AproticAnother strong polar aprotic solvent.[2][5]
Methanol, Ethanol, IsopropanolAlcoholsEffective for derivatives with hydrogen bonding capabilities.[2][6]
Polyethylene glycol (PEG 400)GlycolsOften used in pharmaceutical formulations.[2]

Experimental Protocols

Protocol 1: General Procedure for Solubility Determination

  • Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the solvent. Ensure there is enough solid to maintain a saturated solution with undissolved particles.[7]

  • Equilibration: Seal the vial and agitate it at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Filtration: Carefully withdraw the supernatant and filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.[7]

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Reporting: Express the solubility in mg/mL or mol/L at the specified temperature and pH.[7]

Protocol 2: N-Alkylation of Piperidine with Improved Reagent Solubility

This protocol is a general guideline for an N-alkylation reaction where solubility might be a concern.

  • Solvent Selection: Choose an appropriate solvent. For many N-alkylation reactions, polar aprotic solvents like acetonitrile or DMF are suitable.[1][11]

  • Reagent Addition: To a stirred solution of piperidine (1.0 eq) in the chosen anhydrous solvent, add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (1.5 eq).[11]

  • Slow Addition of Alkylating Agent: Slowly add the alkylating agent (1.1 eq) to the solution at room temperature under an inert atmosphere (e.g., nitrogen).[11] Using a syringe pump for slow addition is recommended to control the reaction rate and minimize side reactions.[11]

  • Reaction Monitoring: Stir the reaction at room temperature or with gentle heating until completion, monitoring the progress by TLC or LC-MS.

  • Workup: Upon completion, remove the solvent by rotary evaporation. Partition the residue between a suitable organic solvent (e.g., diethyl ether) and a saturated aqueous solution of sodium bicarbonate.[11]

  • Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which can then be purified by column chromatography or distillation.

Visualizations

G cluster_0 Troubleshooting Workflow for Poor Reagent Solubility start Poor Reagent Solubility Observed purity Verify Reagent Purity start->purity solvent_screen Solvent Screening (Varying Polarity) purity->solvent_screen temp Adjust Temperature (Gentle Heating) solvent_screen->temp success Solubility Issue Resolved solvent_screen->success Success cosolvent Use Co-solvents (e.g., DMSO, DMF) temp->cosolvent temp->success Success ph Adjust pH (for ionizable compounds) cosolvent->ph cosolvent->success Success solvent_free Solvent-Free Methods (e.g., Ball Milling) ph->solvent_free ph->success Success solvent_free->success Success fail Issue Persists - Re-evaluate Synthesis Route solvent_free->fail No Improvement

Caption: A systematic workflow for troubleshooting reagent solubility issues in piperidine synthesis.

G cluster_1 Logic for Enhancing Aqueous Solubility of Piperidine Derivatives compound Piperidine Derivative is_ionizable Is the compound ionizable? compound->is_ionizable pka Determine pKa is_ionizable->pka Yes is_lipophilic Is the compound lipophilic? is_ionizable->is_lipophilic No or Weakly ph_adjust Adjust pH away from pI pka->ph_adjust salt Salt Formation ph_adjust->salt Further enhancement needed soluble Solubility Enhanced ph_adjust->soluble salt->soluble logp Determine LogP is_lipophilic->logp cosolvents Use Co-solvents (e.g., DMSO, Ethanol) logp->cosolvents cyclodextrins Complexation with Cyclodextrins cosolvents->cyclodextrins Further enhancement needed cosolvents->soluble cyclodextrins->soluble

References

Preventing decomposition of diazonium salt in azo coupling with piperidine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Azo Coupling with Piperidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides detailed troubleshooting for preventing the decomposition of diazonium salts during azo coupling reactions with piperidine.

Frequently Asked Questions (FAQs)

Q1: My azo coupling reaction with piperidine is failing or giving a low yield. What is the most likely cause?

A1: The most probable cause is the decomposition of the diazonium salt. Diazonium salts are notoriously unstable, and their decomposition is accelerated by several factors pertinent to reactions with piperidine.[1] Key issues include:

  • Elevated Temperature: Diazonium salts are thermally unstable and readily decompose at temperatures above 5°C.[2]

  • Incorrect pH: The pH of the reaction medium is critical. While the coupling reaction with an amine like piperidine may require specific pH conditions, excessively high pH can accelerate the decomposition of the diazonium salt.[3]

  • Reaction with Piperidine: Piperidine is a strong nucleophile and a base. It can react with the diazonium salt in undesirable ways, leading to the formation of triazenes (N-coupling) instead of the desired C-coupled azo compound.[4]

Q2: I'm observing a brown, tar-like substance in my reaction mixture. What is it, and how can I prevent it?

A2: The formation of brown, insoluble materials typically indicates the presence of polymeric or decomposition products.[1][4] This is often a result of:

  • High Reaction Temperature: Allowing the reaction temperature to rise significantly can lead to uncontrolled side reactions and decomposition.[1]

  • Phenol Formation: The diazonium salt can react with water to form phenols, especially at elevated temperatures. These phenols can then undergo further reactions to form colored impurities.[5]

Q3: What is the optimal pH for azo coupling with piperidine, and how do I maintain it?

A3: The optimal pH for azo coupling with aliphatic amines like piperidine is typically in the mildly alkaline range (e.g., pH 8-9).[3] This facilitates the nucleophilic attack of the amine on the diazonium salt. However, this is a delicate balance, as a pH that is too high can lead to the decomposition of the diazonium salt.[3][6]

  • To maintain the optimal pH:

    • Use a buffered solution.

    • Slowly add the diazonium salt solution to the piperidine solution while monitoring the pH.[3]

    • Adjust the pH of the piperidine solution to the desired range before adding the diazonium salt.[3]

Q4: Can I pre-mix the diazonium salt and piperidine and then adjust the conditions?

A4: This is not recommended. The diazonium salt should be prepared fresh and used immediately.[7] It should be added slowly to the cold solution of the coupling partner (piperidine) with vigorous stirring to prevent localized high concentrations that can lead to side reactions.[1]

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the azo coupling of diazonium salts with piperidine.

Problem Potential Cause Recommended Solution
Low or No Yield Decomposition of Diazonium Salt Ensure the diazotization reaction is maintained at 0-5°C using an ice-salt bath. Prepare the diazonium salt fresh and use it immediately in the coupling reaction.[3][5]
Incorrect pH for Coupling Optimize the pH of the coupling reaction. Perform small-scale trials at different pH values (e.g., 7.5, 8.0, 8.5, 9.0) to find the optimum. A mildly alkaline medium is often preferred for coupling with amines.[3]
Incomplete Diazotization Use a slight excess of fresh, high-purity sodium nitrite. Test for the presence of excess nitrous acid using starch-iodide paper to confirm the completion of the reaction.[3][8]
Formation of Side Products (e.g., Triazenes) N-coupling with Piperidine Control the pH to favor C-coupling. While N-coupling is a known side reaction with primary and secondary amines, careful pH control can minimize it.[4]
Phenol Formation The diazonium salt can react with water, especially at elevated temperatures. Maintain low temperatures and minimize the reaction time.[5]
Inconsistent Results Between Batches Temperature Fluctuations The stability of the diazonium salt is highly dependent on temperature. Ensure consistent and accurate temperature control for both the diazotization and coupling steps.[8]
Inefficient Mixing Poor mixing can lead to localized "hot spots" of high reactant concentration or temperature, causing side reactions. Ensure vigorous and continuous stirring throughout the reaction.[8]

Experimental Protocols

Protocol 1: General Procedure for Azo Coupling of a Diazonium Salt with Piperidine

Part A: Diazotization of an Aromatic Amine

  • Dissolve the primary aromatic amine in a solution of hydrochloric acid and water in a beaker.

  • Cool the beaker in an ice-salt bath to maintain a temperature of 0-5°C.[3]

  • Prepare a solution of sodium nitrite in cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the stirred amine solution, ensuring the temperature does not rise above 5°C.[3]

  • After the addition is complete, continue stirring the mixture in the ice bath for an additional 15-20 minutes to ensure the reaction goes to completion.[3] The resulting solution is the diazonium salt.

Part B: Azo Coupling with Piperidine

  • In a separate beaker, prepare a solution of piperidine in water.

  • Cool this solution in an ice bath.

  • Adjust the pH of the piperidine solution to a mildly alkaline range (e.g., pH 8-9) using a dilute sodium hydroxide solution.[3]

  • Slowly add the cold diazonium salt solution from Part A to the stirred piperidine solution, while maintaining the temperature below 10°C.[3]

  • A colored precipitate of the azo compound should form.

  • Continue stirring the reaction mixture in the cold for 30 minutes to ensure complete coupling.[3]

  • Collect the product by vacuum filtration and wash with cold water.

Visualizations

Decomposition_Pathways Diazonium Ar-N₂⁺ Diazonium Salt Azo_Product Desired Azo Product (C-Coupling) Diazonium->Azo_Product Triazene Triazene Byproduct (N-Coupling) Diazonium->Triazene Phenol Phenol Byproduct Diazonium->Phenol Decomposition Piperidine Piperidine Piperidine->Azo_Product Correct pH (e.g., 8-9) Piperidine->Triazene Side Reaction Water H₂O Water->Phenol High_Temp > 5°C High_Temp->Diazonium High_Temp->Phenol Incorrect_pH Incorrect pH Incorrect_pH->Diazonium Incorrect_pH->Phenol Troubleshooting_Workflow Start Start: Low Yield or Byproduct Formation Check_Temp Check Temperature Control (0-5°C)? Start->Check_Temp Adjust_Temp Action: Use ice-salt bath, monitor closely Check_Temp->Adjust_Temp No Check_pH Check pH of Piperidine Solution (pH 8-9)? Check_Temp->Check_pH Yes Adjust_Temp->Check_pH Adjust_pH Action: Buffer or carefully add dilute base Check_pH->Adjust_pH No Check_Diazotization Verify Complete Diazotization? Check_pH->Check_Diazotization Yes Adjust_pH->Check_Diazotization Adjust_Diazotization Action: Use starch-iodide paper, ensure fresh NaNO₂ Check_Diazotization->Adjust_Diazotization No Success Successful Coupling Check_Diazotization->Success Yes Adjust_Diazotization->Success

References

Technical Support Center: Optimizing pH Control for Reactions Involving Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to pH control in reactions involving piperidine derivatives.

Frequently Asked Questions (FAQs)

Q1: Why is pH control so critical in reactions involving piperidine derivatives?

A1: The piperidine ring contains a basic nitrogen atom, making its derivatives' solubility and reactivity highly pH-dependent. The protonated form of piperidine has a pKa of approximately 11.2.[1] Controlling the pH is crucial for:

  • Solubility: In acidic conditions (pH < pKa), the piperidine nitrogen is protonated, forming a piperidinium salt that is generally more soluble in aqueous and polar protic solvents. In basic conditions (pH > pKa), the neutral, free base form is more soluble in organic, less polar solvents.[1]

  • Reactivity: The nucleophilicity of the piperidine nitrogen is neutralized upon protonation. Therefore, maintaining an appropriate pH is essential for reactions where the nitrogen acts as a nucleophile, such as in N-alkylation.

  • Stability: Some piperidine derivatives may degrade under strongly acidic or basic conditions.[1] pH control helps to minimize the formation of byproducts and improve reaction selectivity.[2]

  • Preventing Side Reactions: In reactions like Fmoc deprotection in peptide synthesis, piperidine's basicity can induce side reactions such as aspartimide formation.[3] Careful pH management can mitigate these issues.

Q2: How do I choose the right buffer for my reaction?

A2: Selecting an appropriate buffer is crucial for maintaining a stable pH. Key considerations include:

  • pKa: Choose a buffer with a pKa close to the desired reaction pH (ideally within ±1 pH unit).

  • Compatibility: Ensure the buffer does not interfere with the reaction. For example, amine-based buffers like Tris or glycine should be avoided in reactions with NHS esters as they will compete with the intended reaction.[4] Phosphate buffers may precipitate with certain metal ions like Ca2+.[5]

  • Solubility: The buffer must be soluble in the reaction solvent. For non-aqueous systems, specialized buffers or methods may be required.

  • Temperature Effects: Be aware that the pKa of some buffers, like Tris, is highly sensitive to temperature changes.[5]

Q3: How can I measure and control pH in a non-aqueous or mixed-solvent system?

A3: Measuring pH in organic solvents is challenging because standard pH electrodes are designed for aqueous systems.[6] Here are some approaches:

  • Specialized Electrodes: Use pH electrodes designed for non-aqueous applications, which may have a movable sleeve junction and a non-aqueous electrolyte solution (e.g., LiCl in ethanol).[7]

  • Solvent Extraction: For water-immiscible solvents, you can extract an aqueous phase from the reaction mixture and measure the pH of the aqueous layer.[8]

  • pH Indicators: For practical purposes, a pH indicator soluble in the solvent system can be used. A calibration curve can be created by monitoring the indicator's absorbance spectrum at different concentrations of a known acid or base.[9]

  • Relative Measurements: In many cases, consistent but relative pH readings are sufficient for process control. Calibrate the electrode with aqueous buffers and then measure the reaction mixture, understanding that the absolute reading may not be accurate but can be used to monitor changes.

Q4: What are the signs of improper pH in my reaction?

A4: Several observations can indicate a pH-related issue:

  • Low or no product yield: This can happen if the piperidine nitrogen is protonated and thus non-nucleophilic, or if the starting materials are not sufficiently soluble.[10]

  • Formation of unexpected byproducts: Side reactions can be promoted at incorrect pH values.[2]

  • Product degradation: The desired product may not be stable at the reaction pH.

  • Reaction stalling: The reaction may start but then stop as the pH changes due to the formation of acidic or basic byproducts.[11]

  • Precipitation or phase separation: Changes in solubility due to pH shifts can cause reactants or products to fall out of solution.

Troubleshooting Guide

Issue 1: Low yield in N-alkylation of a piperidine derivative.

  • Potential Cause: The acidic byproduct (e.g., HBr, HCl) generated during the reaction protonates the starting piperidine, rendering it non-nucleophilic and halting the reaction.[10]

  • Solution:

    • Add a non-nucleophilic base: Incorporate a base like potassium carbonate (K₂CO₃), triethylamine (Et₃N), or N,N-diisopropylethylamine (DIPEA) to scavenge the acid produced.[10] For sensitive substrates, a milder base such as sodium bicarbonate (NaHCO₃) can be used.[10]

    • Monitor and adjust pH: Periodically sample the reaction mixture, and if the pH becomes acidic, add a base to bring it back to the optimal range.

    • Use piperidine as the excess reagent: This can help to ensure that enough free base is available to react.[11]

Issue 2: Formation of a quaternary ammonium salt as a major byproduct in N-alkylation.

  • Potential Cause: The N-alkylated piperidine product is more nucleophilic than the starting secondary amine and reacts further with the alkylating agent.

  • Solution:

    • Control stoichiometry: Use a slight excess of the piperidine starting material and add the alkylating agent slowly, for instance, with a syringe pump. This maintains a low concentration of the alkylating agent, favoring reaction with the more abundant starting material.[10]

    • Lower the reaction temperature: This can help to control the rate of the second alkylation step.[10]

Issue 3: Poor solubility of the piperidine derivative in the reaction solvent.

  • Potential Cause: The pH of the reaction medium is not suitable for the desired form (salt or free base) of the piperidine derivative.

  • Solution:

    • Adjust pH for solubility: If a polar, protic solvent is used, lowering the pH by adding a small amount of acid can form the more soluble piperidinium salt.[1] Conversely, in a non-polar organic solvent, ensuring the pH is above the pKa will keep the derivative in its more soluble free base form.

    • Use a co-solvent: Employing a co-solvent can improve the solubility of the piperidine derivative.[1]

Issue 4: Inconsistent reaction outcomes when scaling up.

  • Potential Cause: Localized pH changes due to inefficient mixing can become more pronounced at a larger scale, leading to side reactions and impurities.[2]

  • Solution:

    • Improve mixing: Ensure efficient stirring to maintain a homogeneous pH throughout the reactor.

    • Controlled addition of reagents: Add pH-adjusting agents or reactants that generate acidic/basic byproducts slowly and below the surface of the reaction mixture to prevent localized "hot spots."[2]

    • In-line pH monitoring: For larger scale reactions, consider using an in-line pH probe for real-time monitoring and automated addition of acid or base to maintain the optimal pH.[12]

Data Presentation

The optimal pH for a given reaction is highly dependent on the specific substrates, solvent system, and temperature. The following tables provide illustrative data on how pH can influence the yield and purity of common reactions involving piperidine derivatives. These are representative examples, and experimental optimization is recommended for each specific case.

Table 1: Illustrative Effect of Base on N-Alkylation Yield of Piperidine

Alkylating AgentBase (Equivalents)SolventTemperature (°C)Time (h)Illustrative Yield (%)Purity (%)
Benzyl BromideNoneAcetonitrile2524< 20> 90
Benzyl BromideK₂CO₃ (1.5)Acetonitrile256> 95> 98
Benzyl BromideDIPEA (1.5)Acetonitrile256> 95> 98

Disclaimer: This table is for illustrative purposes. Actual yields will vary based on specific reaction conditions.

Table 2: Illustrative pH Optimization for Azo Coupling with Piperidine

pH of Piperidine SolutionTemperature (°C)Illustrative Yield of Azo Product (%)Purity (%)
7.00-56592
8.50-59098
10.00-57595
11.50-55088

Disclaimer: This table illustrates the general trend for azo coupling. Optimal pH may vary.

Experimental Protocols

Protocol 1: In-Process pH Monitoring and Adjustment in a Typical Organic Reaction

This protocol describes a general procedure for monitoring and adjusting the pH of a reaction mixture.

Materials:

  • pH meter with a suitable electrode (glass electrode for aqueous or mixed aqueous/organic, specialized electrode for non-aqueous).[7]

  • Standard pH buffers for calibration (e.g., pH 4, 7, 10).

  • pH adjusting solutions (e.g., dilute HCl, NaOH, or an appropriate organic acid/base).

  • Clean beaker and stirring bar for sampling.

  • Deionized water and appropriate organic solvent for rinsing the electrode.

Procedure:

  • Calibrate the pH meter: Calibrate the pH meter using at least two standard buffers that bracket the expected pH of your reaction.

  • Prepare for sampling: Ensure the sampling port on your reaction vessel is clean. Have a clean, dry beaker ready for the sample.

  • Take a representative sample: Withdraw a small aliquot (e.g., 5-10 mL) of the reaction mixture.

  • Measure the pH: If necessary, dilute the sample with a suitable solvent to ensure the electrode is properly immersed. Place the pH electrode in the sample and stir gently. Allow the reading to stabilize before recording the pH and temperature.

  • Clean the electrode: After each measurement, rinse the electrode thoroughly with deionized water and/or the reaction solvent to prevent cross-contamination.

  • Adjust the reaction pH (if necessary): If the measured pH is outside the desired range, add the appropriate acidic or basic solution dropwise to the main reaction mixture with vigorous stirring.

  • Allow for equilibration: After an addition, stir the reaction mixture for a few minutes to ensure homogeneity before taking another sample to check the pH.

  • Repeat monitoring: Repeat the sampling and measurement process at regular intervals throughout the reaction to ensure the pH remains within the optimal range.

Protocol 2: Selecting an Appropriate Buffering System

This protocol provides a workflow for choosing a suitable buffer for your reaction.

  • Determine the optimal reaction pH: Based on literature precedence or preliminary experiments, identify the target pH for your reaction.

  • Consult a buffer table: Review a list of common buffers and their pKa values at the intended reaction temperature.[5] Select a buffer with a pKa as close as possible to your target pH.

  • Assess buffer compatibility:

    • Check for potential interactions between the buffer and your reactants, catalysts, or products. Avoid amine-containing buffers for reactions with electrophiles that can react with amines.[4]

    • Consider the solubility of the buffer and its salt form in your reaction solvent.

  • Prepare the buffer solution:

    • Method A (Weighing): Accurately weigh the acidic and basic components of the buffer and dissolve them in the reaction solvent to the final desired volume. This is the most accurate and reproducible method.

    • Method B (Titration): Prepare a solution of one component of the buffer (e.g., the base) at the desired concentration. Titrate with a concentrated solution of the conjugate acid until the target pH is reached, monitoring with a calibrated pH meter.

  • Verify the final pH: After preparation, measure the pH of the buffer solution at the reaction temperature to confirm it is correct.

Mandatory Visualizations

ph_dependent_equilibrium cluster_acidic Acidic Conditions (pH < pKa) cluster_basic Basic Conditions (pH > pKa) Protonated Piperidinium Ion (Soluble in Polar Solvents) Non-nucleophilic FreeBase Piperidine (Free Base) (Soluble in Organic Solvents) Nucleophilic Protonated->FreeBase + OH- FreeBase->Protonated + H+ troubleshooting_workflow Start Low Reaction Yield CheckpH Is the reaction pH monitored? Start->CheckpH ImplementMonitoring Implement pH monitoring protocol CheckpH->ImplementMonitoring No IspHDrifting Is pH drifting into acidic range? CheckpH->IspHDrifting Yes ImplementMonitoring->IspHDrifting AddBase Add non-nucleophilic base (e.g., K2CO3, DIPEA) IspHDrifting->AddBase Yes CheckSolubility Are reactants fully dissolved? IspHDrifting->CheckSolubility No End Yield Improved AddBase->End AdjustpHForSolubility Adjust pH to improve solubility CheckSolubility->AdjustpHForSolubility No OtherIssues Investigate other issues: - Temperature - Reagent purity - Catalyst activity CheckSolubility->OtherIssues Yes AdjustpHForSolubility->End ph_control_strategy Start Select pH Control Strategy IsAq Is the solvent aqueous or mixed aqueous? Start->IsAq UseBuffer Use a compatible aqueous buffer (e.g., Phosphate, HEPES) IsAq->UseBuffer Yes IsNonAqueous Is the solvent non-aqueous? IsAq->IsNonAqueous No End Strategy Selected UseBuffer->End StoichiometricBase Use a stoichiometric non-nucleophilic organic base (e.g., DIPEA) IsNonAqueous->StoichiometricBase Yes MonitorAdjust Monitor with specialized electrode and adjust with acid/base IsNonAqueous->MonitorAdjust pH control is critical and stoichiometry is unknown StoichiometricBase->End MonitorAdjust->End

References

Validation & Comparative

A Comparative Analysis of Synthetic Routes to Piperidine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Piperidine-4-carbaldehyde is a crucial building block in the synthesis of a wide array of pharmaceutical compounds, serving as a key intermediate in the development of novel therapeutics. Its versatile reactivity allows for the introduction of the piperidine moiety, a privileged scaffold in medicinal chemistry, into a diverse range of molecular architectures. The efficient and scalable synthesis of this aldehyde is therefore of paramount importance. This guide provides a comparative analysis of several common synthetic routes to this compound, with a focus on the widely used N-benzyl protected form, presenting quantitative data, detailed experimental protocols, and visual representations of the synthetic pathways.

Comparative Data of Synthetic Routes

The following table summarizes the key quantitative data for the most common methods used to synthesize N-benzylthis compound, a stable and versatile precursor to this compound.

Synthetic Route Starting Material Key Reagents Yield (%) Purity (%) Reaction Conditions Key Advantages Key Disadvantages
Route 1: DIBAL-H Reduction Ethyl 1-benzylpiperidine-4-carboxylateDiisobutylaluminum hydride (DIBAL-H)92Not specified-78°C to room temp.High yield, clean reactionRequires cryogenic temperatures, moisture-sensitive reagent
Route 2: TEMPO-mediated Oxidation (1-Benzyl-4-piperidyl)methanolTEMPO, Sodium periodate, Sodium bromide84.399Room temperature (20-25°C)Mild conditions, high purityUse of a stoichiometric oxidant
Route 3: Swern-type Oxidation (1-Benzyl-4-piperidyl)methanolOxalyl chloride, DMSO, Triethylamine67.5Not specified-50°C to room temp.Widely applicableCryogenic temperatures, unpleasant byproducts, side reactions
Route 4: Multi-step from Nitrile 1-Benzylpiperidine-4-carbonitrileDiisobutylaluminum hydride (DIBAL-H)78.1Not specified-78°C to 0°CAvoids over-reduction to alcoholLonger synthetic sequence

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the compared synthetic routes to N-benzylthis compound.

G cluster_0 Route 1: DIBAL-H Reduction start1 Ethyl 1-benzylpiperidine-4-carboxylate reagent1 DIBAL-H, Toluene start1->reagent1 -78°C product1 N-Benzylthis compound reagent1->product1

Caption: DIBAL-H reduction of an ester to the aldehyde.

G cluster_1 Route 2: TEMPO-mediated Oxidation start2 (1-Benzyl-4-piperidyl)methanol reagent2 TEMPO, NaIO4, NaBr start2->reagent2 CH2Cl2, 20-25°C product2 N-Benzylthis compound reagent2->product2

Caption: TEMPO-catalyzed oxidation of a primary alcohol.

G cluster_2 Route 3: Swern-type Oxidation start3 (1-Benzyl-4-piperidyl)methanol reagent3 1. Oxalyl chloride, DMSO 2. Triethylamine start3->reagent3 CH2Cl2, -50°C to rt product3 N-Benzylthis compound reagent3->product3

Caption: Swern-type oxidation of a primary alcohol.

G cluster_3 Route 4: Multi-step from Nitrile start4 4-Piperidinecarboxylic acid step1 Esterification & N-Benzylation start4->step1 intermediate1 Methyl N-benzyl-4-piperidinecarboxylate step1->intermediate1 step2 Hydrolysis intermediate1->step2 intermediate2 N-Benzyl-4-piperidinecarboxylic acid step2->intermediate2 step3 Acylation & Dehydration intermediate2->step3 intermediate3 1-Benzylpiperidine-4-carbonitrile step3->intermediate3 step4 DIBAL-H Reduction intermediate3->step4 product4 N-Benzylthis compound step4->product4

Caption: A multi-step synthesis culminating in nitrile reduction.

Experimental Protocols

Route 1: Reduction of Ethyl 1-benzylpiperidine-4-carboxylate with DIBAL-H[1]

This method involves the partial reduction of an ester to an aldehyde using a hydride reagent at low temperatures.

Procedure:

  • A solution of ethyl 1-benzylpiperidine-4-carboxylate (9.2 g, 0.037 mol) in 400 ml of toluene is cooled to -78°C.

  • A 1.5M solution of diisobutylaluminum hydride (DIBAL-H) in toluene (28 ml, 0.042 mol) is added to the cooled solution.

  • The mixture is stirred at -78°C for 1 hour.

  • The reaction is quenched by the addition of 150 ml of methanol, and the cooling bath is removed.

  • After stirring for 2 hours at room temperature, the mixture is filtered through diatomaceous earth (Celite®).

  • The filter cake is washed with methanol.

  • The combined filtrate is concentrated to dryness to yield 6.91 g (92%) of 1-benzylpiperidine-4-carboxaldehyde. The product can be used directly or purified by vacuum distillation.

Route 2: TEMPO-mediated Oxidation of (1-Benzyl-4-piperidyl)methanol[2]

This protocol utilizes a catalytic amount of TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxyl) with a stoichiometric re-oxidant.

Procedure:

  • In a 500 ml three-necked flask, (1-benzyl-4-piperidyl)methanol (5.1 g, 25 mmol) and TEMPO (78 mg, 0.5 mmol) are dissolved in 100 mL of chloroform.

  • A mixed aqueous solution (60 mL) containing sodium periodate (NaIO₄, 6.4 g, 30 mmol) and sodium bromide (NaBr, 0.3 g, 3 mmol) is added.

  • The biphasic mixture is vigorously stirred at 25°C for 5 hours.

  • After the reaction is complete, the layers are separated.

  • The organic layer is collected and washed twice with 50 ml of a 1 mol/L sodium thiosulfate (Na₂S₂O₃) solution.

  • The organic layer is dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to obtain 4.3 g (84.3%) of a pale yellow liquid with a purity of 99% (as determined by HPLC).

Route 3: Swern-type Oxidation of (1-Benzyl-4-piperidyl)methanol[2]

This classic oxidation method uses an activated dimethyl sulfoxide (DMSO) species.

Procedure:

  • In a three-necked flask, oxalyl chloride (1.36 g, 10.7 mmol) is dissolved in methylene chloride (6 mL).

  • A solution of DMSO (0.91 g, 11.6 mmol) in methylene chloride (6 mL) is added dropwise at a temperature below -50°C.

  • The mixture is stirred for 10 minutes.

  • A solution of (1-benzyl-4-piperidyl)methanol (2.05 g, 9.7 mmol) in methylene chloride (6 mL) is then added dropwise.

  • The reaction is stirred for 1.5 hours at this low temperature.

  • Triethylamine (3.25 g, 32.1 mmol) is slowly added, and the reaction is allowed to warm to room temperature.

  • The mixture is filtered, and the filtrate is concentrated under reduced pressure.

  • The residue is dissolved in methylene chloride (20 mL) and washed successively with 10% sodium hydrogen carbonate solution (2 x 5 mL) and water (3 x 5 mL).

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to dryness.

  • The residue is purified by column chromatography (mobile phase: methylene chloride-methanol, 20:1) to yield 1.33 g (67.5%) of 1-benzyl-4-piperidinealdehyde.

Route 4: Reduction of 1-Benzylpiperidine-4-carbonitrile with DIBAL-H[3]

This approach is part of a longer synthetic sequence starting from 4-piperidinecarboxylic acid and involves the reduction of an intermediate nitrile.[1]

Procedure:

  • Under a nitrogen atmosphere, 1-benzylpiperidine-4-carbonitrile (assuming a starting amount, e.g., 8.57 mmol) is placed in a 100 mL round-bottom flask and dissolved in 20 mL of toluene.

  • The solution is cooled to -78°C and held at this temperature for 10 minutes.

  • A 1.5M solution of DIBAL-H in toluene (8 mL) is added, and the reaction is maintained at -78°C.

  • After 1 hour, the reaction is complete as monitored by TLC.

  • Methanol (10 mL) is added to quench the reaction.

  • The pH is adjusted to approximately 8 with a 2N aqueous sodium hydroxide solution, and the mixture is stirred for 30 minutes.

  • The product is extracted with methylene chloride (3 x 30 mL).

  • The combined organic phases are washed with saturated brine (2 x 150 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield a colorless oil (e.g., 1.36 g, 78.1% yield).

Conclusion

The choice of the optimal synthetic route to this compound depends on several factors including the desired scale, available starting materials and reagents, and the required purity of the final product.

  • For high-yield and relatively clean reactions on a laboratory scale, the DIBAL-H reduction of the corresponding ester (Route 1) is an excellent choice, provided that cryogenic conditions are accessible.

  • The TEMPO-mediated oxidation (Route 2) offers the advantage of mild reaction conditions and produces a high-purity product, making it an attractive alternative.[2]

  • The Swern-type oxidation (Route 3) is a well-established method but can be less favorable due to the need for very low temperatures and the generation of malodorous byproducts.[2]

  • The multi-step synthesis culminating in the reduction of a nitrile (Route 4) can be advantageous if the starting material is readily available and if over-reduction to the alcohol is a concern with other methods.[1]

Researchers and process chemists should carefully consider these factors to select the most appropriate method for their specific needs, balancing yield, purity, cost, and operational simplicity.

References

Heterocyclic Aldehydes in Drug Discovery: A Comparative Guide to Piperidine-4-carbaldehyde and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the selection of appropriate molecular scaffolds is a critical determinant of therapeutic success. Heterocyclic aldehydes are a cornerstone of medicinal chemistry, serving as versatile building blocks for the synthesis of a diverse array of pharmacologically active compounds. This guide provides a comparative analysis of piperidine-4-carbaldehyde against other key heterocyclic aldehydes—pyridine-2-carbaldehyde, pyrrolidine-2-carbaldehyde, and thiophene-2-carbaldehyde—in the context of drug development. We will explore their applications, supported by experimental data, and provide insights into their synthetic utility and the biological pathways they modulate.

Introduction to Heterocyclic Aldehydes in Medicinal Chemistry

Heterocyclic compounds are integral to the architecture of a vast number of pharmaceuticals due to their ability to engage in a variety of biological interactions.[1] The introduction of an aldehyde functional group to these rings provides a reactive handle for a multitude of chemical transformations, enabling the construction of complex molecular entities.[2] This reactivity, coupled with the inherent properties of the heterocyclic core, allows for the fine-tuning of pharmacokinetic and pharmacodynamic profiles.

This compound , with its saturated, six-membered ring, offers a three-dimensional scaffold that can effectively probe the binding pockets of biological targets.[3] Its derivatives have shown promise in a range of therapeutic areas, including oncology and metabolic diseases. In contrast, pyridine-2-carbaldehyde features an aromatic pyridine ring, which can participate in π-stacking interactions and act as a hydrogen bond acceptor. The five-membered rings of pyrrolidine-2-carbaldehyde (saturated) and thiophene-2-carbaldehyde (aromatic) offer different spatial arrangements and electronic properties, further expanding the chemical space accessible to drug designers.[4][5]

Comparative Analysis of Biological Activity

To provide a clear comparison of the performance of drug candidates derived from these heterocyclic aldehydes, we will focus on two prominent drug targets: Pim-1 kinase, an important target in oncology, and G protein-coupled receptor 119 (GPR119), a key regulator in the treatment of type 2 diabetes.

Pim-1 Kinase Inhibitors

Pim-1 kinase is a serine/threonine kinase that plays a crucial role in cell survival and proliferation, making it an attractive target for cancer therapy.[6] Several inhibitors based on heterocyclic scaffolds have been developed.

Heterocyclic Aldehyde PrecursorCompound/Derivative SeriesTargetBiological Activity (IC₅₀)Reference CompoundReference IC₅₀
This compound2-amino-4-(1-piperidine) pyridine derivativesALK/ROS12e: 6.27 µM (H3122), 10.71 µM (HCC78)CrizotinibNot specified
Pyridine-2-carbaldehydePyridothienopyrimidinonesPim-13a-j: Potent inhibitionNot specifiedNot specified
Thiophene-2-carbaldehydeThiazole, thiophene, and 2-pyridone compoundsHepG-2, MDA-MB-2319c: 33.08 µM (HepG-2), 21.73 µM (MDA-MB-231)Doxorubicin1.1 µM (HepG-2)
Pyrrolidine-2-carbaldehydeNot available in Pim-1 context----

Note: The data presented is from different studies and not a direct head-to-head comparison.

Derivatives of this compound have been explored as potent inhibitors of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1), with compound 2e showing activity comparable to the approved drug Crizotinib.[7] Pyridine-based compounds have also demonstrated significant Pim-1 inhibitory activity.[1] Thiophene derivatives have shown cytotoxicity against liver and breast cancer cell lines, although their potency in the presented study was lower than the reference compound, doxorubicin.[8] Direct comparative data for pyrrolidine-based Pim-1 inhibitors is limited in the reviewed literature.

GPR119 Agonists

GPR119 is a G protein-coupled receptor that stimulates glucose-dependent insulin secretion and the release of incretin hormones, making it a promising target for the treatment of type 2 diabetes.[9]

Heterocyclic Aldehyde PrecursorCompound/Derivative SeriesTargetBiological Activity (EC₅₀)Emax (%)
This compoundSpiro[chromane-2,4'-piperidine] derivativesGPR119(R)-29: 54 nM181%
This compoundN-(Piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine derivativesGPR11927: Potent and orally bioavailableNot specified
Pyridine-2-carbaldehydeNot available in GPR119 context---
Thiophene-2-carbaldehydeNot available in GPR119 context---
Pyrrolidine-2-carbaldehydeNot available in GPR119 context---

Note: The data presented is from different studies and not a direct head-to-head comparison.

This compound has proven to be a particularly valuable scaffold for the development of potent and efficacious GPR119 agonists. The spiro[chromane-2,4'-piperidine] derivative (R)-29 not only displayed a low nanomolar EC₅₀ but also a high maximal effect (Emax), indicating significant receptor activation.[10] Another series of piperidine-based compounds also demonstrated potent oral bioavailability.[11] The literature reviewed did not provide direct comparative examples of GPR119 agonists derived from pyridine, pyrrolidine, or thiophene aldehydes.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for the synthesis of a heterocyclic aldehyde derivative and a key biological assay.

General Synthesis of a Piperidine-Based GPR119 Agonist

This protocol describes a general route for the synthesis of N-(Piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine derivatives, adapted from the literature.[11]

  • Step 1: Synthesis of the pyrimidine core. A commercially available dichloropyrimidine is reacted with a suitable alcohol under basic conditions to yield a mono-alkoxy-mono-chloropyrimidine intermediate.

  • Step 2: Nucleophilic aromatic substitution. The intermediate from Step 1 is reacted with 4-amino-1-Boc-piperidine in the presence of a palladium catalyst and a suitable base to afford the Boc-protected piperidinyl-pyrimidine.

  • Step 3: Trifluoromethylation. The secondary amine of the piperidinyl-pyrimidine is then trifluoromethylated using a suitable reagent such as trifluoromethyltrimethylsilane (TMSCF₃) or the Togni reagent.

  • Step 4: Boc deprotection. The Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final piperidine-based GPR119 agonist.

In Vitro Pim-1 Kinase Inhibition Assay

This protocol outlines a common method for assessing the inhibitory activity of compounds against Pim-1 kinase.[12]

  • Reagents and Materials: Recombinant human Pim-1 kinase, a suitable peptide substrate (e.g., PIMtide), ATP, assay buffer (e.g., Tris-HCl, MgCl₂, DTT), and the test compounds.

  • Assay Procedure:

    • Test compounds are serially diluted in DMSO and then further diluted in assay buffer.

    • Pim-1 kinase is pre-incubated with the test compounds in a 96-well plate for a defined period (e.g., 15-30 minutes) at room temperature.

    • The kinase reaction is initiated by the addition of a mixture of the peptide substrate and ATP.

    • The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at 30°C.

    • The reaction is stopped by the addition of a stop solution (e.g., EDTA).

    • The amount of phosphorylated substrate is quantified using a suitable detection method, such as a fluorescence-based assay or a radiometric assay.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a DMSO control. The IC₅₀ value, the concentration of the compound that inhibits 50% of the kinase activity, is determined by fitting the data to a dose-response curve.

Signaling Pathways and Molecular Interactions

Understanding the signaling pathways modulated by these compounds is essential for rational drug design.

Pim-1 Kinase Signaling Pathway

Pim-1 is a constitutively active serine/threonine kinase that does not require phosphorylation for its activity. It is a downstream effector of many cytokine and growth factor signaling pathways, primarily through the JAK/STAT pathway. Once expressed, Pim-1 phosphorylates a number of downstream targets that promote cell survival and proliferation and inhibit apoptosis.

Pim1_Signaling_Pathway Cytokines Cytokines/Growth Factors Receptor Receptor Tyrosine Kinase Cytokines->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates Pim1 Pim-1 Kinase STAT->Pim1 Upregulates Transcription BAD BAD Pim1->BAD Phosphorylates (Inactivates) p21 p21 Pim1->p21 Phosphorylates (Inactivates) cMyc c-Myc Pim1->cMyc Phosphorylates (Activates) Apoptosis Apoptosis Inhibition BAD->Apoptosis Proliferation Cell Proliferation p21->Proliferation cMyc->Proliferation Inhibitor Heterocyclic Aldehyde-Derived Inhibitor Inhibitor->Pim1 Inhibits GPR119_Signaling_Pathway Agonist Heterocyclic Aldehyde-Derived Agonist GPR119 GPR119 Receptor Agonist->GPR119 Binds & Activates Gs Gαs GPR119->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Insulin Insulin Secretion (Pancreatic β-cell) PKA->Insulin GLP1 GLP-1 Release (Intestinal L-cell) PKA->GLP1 Experimental_Workflow start Library Synthesis step1 Primary Screening (e.g., Target-based assay) start->step1 step2 Dose-Response & IC₅₀/EC₅₀ Determination step1->step2 step3 Cellular Activity & Cytotoxicity Assays step2->step3 step4 In Vitro ADME Profiling (Solubility, Permeability, Metabolic Stability) step3->step4 step5 In Vivo Efficacy Studies (Animal Models) step4->step5 step6 Pharmacokinetic Analysis (PK) step5->step6 end Lead Candidate Selection step6->end

References

A Comparative Guide to Analytical Methods for the Characterization of 4-Anilinopiperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust characterization of 4-anilinopiperidine derivatives is critical in drug development, forensic science, and quality control. These compounds are key precursors and intermediates in the synthesis of potent synthetic opioids, most notably fentanyl and its analogues.[1][2][3] Ensuring the identity, purity, and quantity of these derivatives is paramount for regulatory compliance, understanding synthetic pathways, and ensuring the safety and efficacy of pharmaceutical products. This guide provides a comparative overview of the principal analytical techniques employed for the characterization of 4-anilinopiperidine derivatives, supported by available experimental data and detailed methodologies.

Comparison of Analytical Techniques

The primary analytical methods for the characterization of 4-anilinopiperidine derivatives include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each technique offers distinct advantages in terms of sensitivity, selectivity, and the nature of the information it provides. Nuclear Magnetic Resonance (NMR) spectroscopy is also an indispensable tool for unequivocal structure elucidation.

Quantitative Data Summary

The following tables summarize the performance characteristics of various analytical methods for the analysis of 4-anilinopiperidine and its derivatives. It is important to note that direct comparison can be challenging due to variations in the specific derivative analyzed, the sample matrix, and the instrumentation used.

Table 1: High-Performance Liquid Chromatography (HPLC-UV)

ParameterReported Values for a Related Piperidine Derivative
Linearity Range2 - 500 ng/mL
Limit of Detection (LOD)1 ng/mL
Limit of Quantification (LOQ)-
Recovery82 - 90%
Precision (%RSD)< 13.2%

Data based on the analysis of 4-(4-chlorophenyl)-4-hydroxypiperidine in urine.[4]

Table 2: Gas Chromatography-Mass Spectrometry (GC-MS)

ParameterReported Values for 4-Anilino-N-phenethylpiperidine (4-ANPP)
Mean Concentration Detected2.2% in illicit fentanyl samples
Ion SourceElectron Ionization (EI)
Mass AnalyzerQuadrupole

Data from the quantitative analysis of fentanyl-containing 'dope' samples.[5]

Table 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

ParameterMethod 1: 4-ANPP in Blood[6]Method 2: Fentanyl and Analogues in Urine
Linearity Range0.1 - 100 ng/mL1 - 1000 ng/mL[7]
Lower Limit of Quantification (LLOQ)0.1 ng/mL-
Upper Limit of Quantification (ULOQ)100 ng/mL-
Bias-13.1% to 4.6%-
Precision (%CV)-13.14% to 10.3%-
Stability (72h)Within ±20% of initial concentration-

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a guide and may require optimization based on the specific 4-anilinopiperidine derivative, sample matrix, and available instrumentation.

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the quantification of 4-anilinopiperidine derivatives and the assessment of their purity.

1. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the 4-anilinopiperidine derivative reference standard in a suitable diluent (e.g., methanol or acetonitrile) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range.
  • Sample Solution: Dissolve the sample containing the 4-anilinopiperidine derivative in the diluent to achieve a concentration within the calibration range.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
  • Mobile Phase: A mixture of an aqueous buffer (e.g., 50 mM potassium phosphate) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution. A typical starting point is a 75:25 (v/v) ratio of buffer to organic solvent.[4]
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30°C.
  • Detection: UV detection at a wavelength appropriate for the analyte, typically between 220-260 nm.
  • Injection Volume: 10-20 µL.

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.
  • Determine the concentration of the analyte in the sample solution by interpolating its peak area from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and thermally stable 4-anilinopiperidine derivatives and their impurities.

1. Sample Preparation:

  • Dissolve the sample in a suitable organic solvent (e.g., methanol, ethyl acetate).
  • For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte. A single-step basic drug extraction has been shown to be effective for fentanyl-containing samples.[5]

2. GC-MS Conditions:

  • GC Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness).
  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
  • Inlet Temperature: 250°C.
  • Oven Temperature Program: Start at a low temperature (e.g., 100°C), hold for a few minutes, then ramp up to a high temperature (e.g., 300°C) at a rate of 10-20°C/min.
  • Injection Mode: Split or splitless, depending on the concentration of the analyte.
  • MS Ion Source: Electron Ionization (EI) at 70 eV.
  • Mass Analyzer: Quadrupole, operated in full scan mode for identification or selected ion monitoring (SIM) mode for quantification.

3. Data Analysis:

  • Identify the analyte by comparing its retention time and mass spectrum with that of a reference standard or a library spectrum.
  • For quantification, create a calibration curve using the peak areas of the target ion in the SIM mode.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it ideal for the trace analysis of 4-anilinopiperidine derivatives in complex matrices such as biological fluids.

1. Sample Preparation:

  • Protein Precipitation: For plasma or blood samples, add a cold organic solvent like acetonitrile (e.g., 3 volumes of solvent to 1 volume of sample) to precipitate proteins. Vortex and centrifuge to separate the supernatant.
  • Solid-Phase Extraction (SPE): For more complex matrices or to achieve lower detection limits, SPE can be used to clean up and concentrate the sample.
  • Dilution: For less complex matrices like urine, a simple "dilute and shoot" approach may be sufficient.

2. LC-MS/MS Conditions:

  • LC Column: A C18 or other suitable reverse-phase column (e.g., 100 x 2.1 mm, 1.7 µm).[4]
  • Mobile Phase: A gradient elution using a mixture of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an additive like formic acid (e.g., 0.1%) to improve ionization.
  • Flow Rate: 0.3 - 0.5 mL/min.[4]
  • MS Ion Source: Electrospray Ionization (ESI) in positive ion mode.
  • Mass Analyzer: Triple quadrupole (QqQ) operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for the analyte and an internal standard should be optimized.

3. Data Analysis:

  • Quantify the analyte by constructing a calibration curve based on the peak area ratios of the analyte to the internal standard versus the concentration of the calibration standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the unambiguous structural elucidation of 4-anilinopiperidine derivatives. Due to the limited availability of public experimental NMR data for many specific 4-anilinopiperidine derivatives, data from close structural analogues are often used for spectral interpretation.[8]

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

2. NMR Experiments:

  • 1D NMR: Acquire ¹H and ¹³C NMR spectra to identify the different types of protons and carbons and their chemical environments.
  • 2D NMR: For complex structures, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish connectivity between protons and carbons.

3. Spectral Interpretation:

  • The ¹H NMR spectrum of a 4-anilinopiperidine derivative is expected to show signals for the aromatic protons of the aniline ring, as well as signals for the protons on the piperidine ring.
  • The ¹³C NMR spectrum will show corresponding signals for the aromatic and piperidine carbons.
  • The chemical shifts and coupling constants provide detailed information about the molecular structure.

Mandatory Visualization

G General Analytical Workflow for 4-Anilinopiperidine Derivatives cluster_0 Sample Reception & Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Reporting Sample Sample containing 4-Anilinopiperidine Derivative Preparation Sample Preparation (e.g., Dissolution, Extraction, Dilution) Sample->Preparation HPLC HPLC-UV (Purity & Quantification) Preparation->HPLC Inject GCMS GC-MS (Identification & Impurity Profiling) Preparation->GCMS Inject LCMSMS LC-MS/MS (Trace Quantification) Preparation->LCMSMS Inject NMR NMR (Structure Elucidation) Preparation->NMR Dissolve in deuterated solvent DataAnalysis Data Processing & Analysis (Integration, Spectral Matching, Quantification) HPLC->DataAnalysis GCMS->DataAnalysis LCMSMS->DataAnalysis NMR->DataAnalysis Reporting Reporting (Certificate of Analysis, Research Report) DataAnalysis->Reporting

Caption: General workflow for the characterization of 4-anilinopiperidine derivatives.

Conclusion

The choice of analytical method for the characterization of 4-anilinopiperidine derivatives depends on the specific goals of the analysis. HPLC-UV is a robust and widely available technique for routine purity and content analysis. GC-MS is well-suited for the identification of volatile impurities and can provide structural information. LC-MS/MS is the method of choice for sensitive and selective quantification in complex matrices. Finally, NMR spectroscopy remains the gold standard for definitive structure elucidation. For comprehensive characterization, a combination of these techniques is often employed to ensure the identity, purity, and quality of these important chemical entities.

References

A Comparative Guide to Purity Assessment of Piperidine-4-carbaldehyde by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthetic intermediates like Piperidine-4-carbaldehyde is crucial for the reliability and reproducibility of experimental outcomes. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of this compound. We present detailed experimental protocols and comparative data to aid in the selection of the most appropriate analytical method.

Introduction to Analytical Techniques

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify components in a mixture.[1] It is particularly well-suited for compounds that are non-volatile or thermally sensitive.[2] Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it ideal for the analysis of volatile and semi-volatile compounds.[1]

This compound, a polar molecule, can be analyzed by both techniques. However, the choice between HPLC and GC-MS depends on the specific analytical requirements, such as the need for derivatization, sensitivity, and the nature of potential impurities.

Comparative Analysis: HPLC vs. GC-MS

The selection of an analytical technique for the purity assessment of this compound hinges on several factors. HPLC is often preferred for its ability to analyze the polar compound directly, while GC-MS offers high sensitivity, especially for volatile impurities, but typically requires a derivatization step to enhance the volatility of the analyte.[2]

FeatureHPLCGC-MS
Principle Separation based on polarity in a liquid mobile phase.[2]Separation based on volatility and boiling point in a gaseous mobile phase, with mass-based detection.[2]
Sample Volatility Not required; ideal for non-volatile and thermally labile compounds.[2]Requires the sample to be volatile and thermally stable.[2]
Derivatization Generally not required for this compound.Often necessary to increase volatility (e.g., silylation or oximation).[3]
Sensitivity Method-dependent, typically in the low µg/mL to ng/mL range.[2]Generally offers high sensitivity, especially for volatile compounds.[4]
Specificity Good, based on retention time and UV-Vis or other detector response.Very high, based on both retention time and unique mass fragmentation patterns.[1]
Instrumentation Cost HPLC systems can be more expensive due to the need for high-pressure pumps and various detector types.[4]GC-MS systems can be less complex and therefore less expensive for basic setups.[4]
Analysis Time Typically 10-60 minutes per sample.[5]Can be faster, often a few minutes to half an hour.[5]

Experimental Protocols

Below are detailed methodologies for the purity assessment of this compound using both HPLC and GC-MS.

High-Performance Liquid Chromatography (HPLC) Protocol

This method is designed for the direct analysis of this compound without derivatization.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

  • Sample Preparation: Accurately weigh and dissolve this compound in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection Wavelength: 210 nm

    • Gradient Elution:

      • 0-10 min: 5% B to 95% B

      • 10-12 min: Hold at 95% B

      • 12.1-15 min: Return to 5% B and equilibrate

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol with Derivatization

Due to the polarity of this compound, a derivatization step is recommended to improve its volatility for GC-MS analysis. O-alkyloxime formation with a reagent like O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) is a common approach for aldehydes.

Instrumentation:

  • GC-MS system with a capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

Reagents:

  • This compound

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

  • Pyridine

  • Ethyl acetate

Procedure:

  • Derivatization:

    • Dissolve approximately 1 mg of this compound in 1 mL of pyridine.

    • Add a solution of PFBHA (e.g., 10 mg/mL in pyridine).

    • Heat the mixture at 60-70°C for 30 minutes.

    • After cooling, dilute the reaction mixture with ethyl acetate.

  • Sample Preparation: The diluted, derivatized sample is ready for injection.

  • GC-MS Conditions:

    • Carrier Gas: Helium at a constant flow of 1 mL/min

    • Inlet Temperature: 250°C

    • Injection Volume: 1 µL (split or splitless mode)

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes

      • Ramp: 10°C/min to 280°C

      • Hold: 5 minutes at 280°C

    • MS Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Mass Scan Range: m/z 50-550

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams outline the workflows for both HPLC and GC-MS analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Mobile Phase A->B C Filter Sample (0.45 µm) B->C D Inject into HPLC C->D E Separation on C18 Column D->E F UV Detection E->F G Chromatogram Generation F->G H Purity Calculation G->H

HPLC Analysis Workflow

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Pyridine A->B C Add PFBHA Reagent B->C D Heat (60-70°C) C->D E Dilute with Ethyl Acetate D->E F Inject into GC-MS E->F G Vaporization & Separation F->G H Mass Spectrometry Detection G->H I Total Ion Chromatogram H->I J Impurity Identification I->J

GC-MS Analysis Workflow

Conclusion

Both HPLC and GC-MS are robust techniques for the purity assessment of this compound. The choice between them should be guided by the specific analytical goals. HPLC is advantageous for routine purity checks due to its simplicity and direct analysis capabilities.[2] In contrast, GC-MS, although requiring derivatization, provides higher specificity and is superior for the identification of unknown volatile impurities through mass spectral library matching.[1] For a comprehensive quality control strategy, these techniques can be used in a complementary fashion to ensure the highest purity of this compound for research and development applications.

References

Comparing the efficacy of different catalysts in piperidine-catalyzed reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an optimal catalyst is a critical decision that dictates the efficiency, selectivity, and sustainability of a chemical transformation. This guide provides a comparative analysis of various catalysts in the context of piperidine-catalyzed reactions, with a specific focus on the Knoevenagel condensation as a model reaction. By presenting quantitative performance data, detailed experimental protocols, and mechanistic diagrams, this document aims to facilitate informed catalyst selection for organic synthesis.

Performance Comparison of Catalysts in the Knoevenagel Condensation

The Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction, serves as an excellent benchmark for evaluating catalyst performance. The reaction between an aldehyde (e.g., benzaldehyde) and an active methylene compound (e.g., malononitrile) is highly sensitive to the nature of the catalyst. While piperidine is a classic and effective catalyst for this transformation, a range of other catalysts, including piperidine derivatives and heterogeneous systems, have been developed to improve yields, reduce reaction times, and enhance the environmental profile of the reaction.[1]

The following table summarizes the performance of piperidine and its alternatives in the Knoevenagel condensation of benzaldehyde and malononitrile under various conditions.

CatalystCatalyst TypeCatalyst Loading (mol%)SolventTemperature (°C)TimeYield (%)Reference
PiperidineHomogeneous Base10TolueneReflux-High[1][2]
PyrrolidineHomogeneous Base62.5% (of piperidine amount)Ethanol78480 min100[3][4]
4,4'-Trimethylenedipiperidine (TMDP)Homogeneous Base20Water:Ethanol (1:1)Reflux10 min98[5]
ChitosanHeterogeneous Biopolymer--Room Temp-92[6]
1CaO–1.5MgOHeterogeneous Metal Oxide-WaterRoom Temp10 min98[7][8]
Basic-Meso-ZSM-5Heterogeneous Zeolite20 mg-5030 min>95[1][9]
In/AlMCM-41Heterogeneous Mesoporous0.1 gEthanolRoom Temp25 min95[1][9]
[Bmim][OAc]Ionic Liquid20WaterRoom TempminutesHigh[1]

Note: "-" indicates that the specific data was not provided in the cited source.

Mechanistic Overview

Piperidine catalyzes the Knoevenagel condensation primarily through a base-catalyzed mechanism. It can deprotonate the active methylene compound to form a reactive enolate. Alternatively, particularly with secondary amines like piperidine, it can form an iminium ion with the carbonyl compound, which is more electrophilic. The enolate then attacks the iminium ion (or the carbonyl group in a purely base-catalyzed pathway), followed by dehydration to yield the final α,β-unsaturated product.[10]

Knoevenagel_Mechanism cluster_activation Catalyst Activation cluster_condensation Condensation and Product Formation Piperidine Piperidine Iminium Iminium Ion [R-CH=NR'R'']⁺ Piperidine->Iminium + Aldehyde Enolate Enolate Ion [Z-CH-Z']⁻ Piperidine->Enolate + Active Methylene Aldehyde Aldehyde (R-CHO) Aldehyde->Iminium Intermediate Adduct Intermediate Iminium->Intermediate ActiveMethylene Active Methylene (Z-CH₂-Z') ActiveMethylene->Enolate Enolate->Intermediate Nucleophilic Attack Product α,β-Unsaturated Product (R-CH=C(Z)Z') Intermediate->Product - H₂O - Piperidine Water H₂O Product->Water RegeneratedCatalyst Regenerated Piperidine Product->RegeneratedCatalyst

General mechanism of the piperidine-catalyzed Knoevenagel condensation.

Experimental Protocols

Reproducibility is a cornerstone of scientific research. The following are representative experimental protocols for the Knoevenagel condensation using different types of catalysts.

Protocol 1: Homogeneous Catalysis with Piperidine[2]
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the aldehyde (1.0 equiv.), the active methylene compound (e.g., malononitrile, 1.0-1.2 equiv.), and a suitable solvent such as ethanol or toluene.

  • Catalyst Addition: Add a catalytic amount of piperidine (typically 10 mol%) to the reaction mixture.

  • Reaction Execution: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Product Isolation: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, the product can be collected by filtration. Otherwise, the product is isolated through standard work-up procedures, which may involve extraction and solvent evaporation.

Protocol 2: Heterogeneous Catalysis with 1CaO–1.5MgO (BMO-1)[7]
  • Catalyst Preparation: The 1CaO–1.5MgO binary metal oxide (BMO-1) catalyst is synthesized via an ultradiluted coprecipitation method using Mg(NO₃)₂·6H₂O and Ca(NO₃)₂·4H₂O as precursors, with NaOH for precipitation.

  • Reaction Setup: In a 50 mL round-bottom flask, mix the active methylene compound (10 mmol) and the aromatic aldehyde (10 mmol) in 5 mL of distilled water at room temperature with stirring.

  • Catalyst Addition: Add 0.05 g of the BMO-1 catalyst to the mixture.

  • Reaction Execution and Monitoring: Stir the reaction at room temperature and monitor its progress by TLC.

  • Catalyst and Product Separation: After the reaction is complete, the solid catalyst can be separated by filtration. The product can then be isolated from the filtrate by extraction with an organic solvent. The recovered catalyst can be washed, dried, and reused.

Experimental_Workflow cluster_homogeneous Homogeneous Catalysis Workflow cluster_heterogeneous Heterogeneous Catalysis Workflow H_Start 1. Mix Reactants & Solvent H_AddCat 2. Add Piperidine H_Start->H_AddCat H_React 3. Heat to Reflux H_AddCat->H_React H_Monitor 4. Monitor by TLC H_React->H_Monitor H_Workup 5. Work-up & Product Isolation H_Monitor->H_Workup Het_Start 1. Mix Reactants & Water Het_AddCat 2. Add Solid Catalyst Het_Start->Het_AddCat Het_React 3. Stir at Room Temp Het_AddCat->Het_React Het_Monitor 4. Monitor by TLC Het_React->Het_Monitor Het_Separate 5. Filter to Separate Catalyst Het_Monitor->Het_Separate Het_Isolate 6. Isolate Product from Filtrate Het_Separate->Het_Isolate Het_Recycle Catalyst Recycling Het_Separate->Het_Recycle

References

The Tale of Two Environments: A Comparative Guide to In Vitro and In Vivo Studies of Piperidine-4-Carbaldehyde Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the journey of a therapeutic candidate from laboratory benchtop to preclinical models is a critical translational step. This guide provides a comprehensive comparison of in vitro and in vivo studies of compounds derived from Piperidine-4-carbaldehyde, a versatile scaffold in medicinal chemistry. By examining quantitative data, detailed experimental protocols, and key signaling pathways, we aim to illuminate the correlation—and occasional divergence—between a compound's performance in a controlled cellular environment and its efficacy within a complex living organism.

The piperidine ring is a prevalent structural motif in a vast number of pharmaceuticals and bioactive molecules, prized for its favorable pharmacokinetic properties. This compound serves as a crucial starting material for the synthesis of a diverse array of derivatives exhibiting promising anticancer, anti-inflammatory, and neuroprotective activities. Understanding how the initial potency and mechanism of action observed in in vitro assays translate to in vivo efficacy and safety is paramount for successful drug development.

Quantitative Data Summary: A Tale of Two Numbers

The following tables summarize the quantitative data from various studies on piperidine derivatives, offering a side-by-side comparison of their in vitro potency and in vivo effects. It is important to note that while these compounds share the core piperidine scaffold, their specific structures and substituents can significantly influence their biological activity.

Table 1: In Vitro Anticancer Activity of Piperidine Derivatives

Compound IDCancer Cell LineAssay TypeIC50 / GI50 (µM)Reference
Compound 17a PC3 (Prostate)Cell Proliferation0.81[1]
RAJI MDA-MB-231 (Breast)Not Specified20 µg/mL[2]
RAJI MDA-MB-468 (Breast)Not Specified25 µg/mL[2]
Piperidine Derivative A549 (Lung)MTT Assay32.43[3]
DTPEP MCF-7 (Breast)Not Specified0.8[4]
DTPEP MDA-MB-231 (Breast)Not Specified1.2[4]

Table 2: In Vivo Anticancer Efficacy of Piperidine Derivatives

Compound IDAnimal ModelTumor TypeDosing RegimenTumor Growth InhibitionReference
Compound 17a Nude Mice XenograftProstate (PC3)Not SpecifiedSignificant Inhibition[1]
RAJI BALB/c Nude MiceBreast (MDA-MB-231)Not SpecifiedSignificant Reduction in Tumor Volume[5]
Compound E22 SKOV3 Xenograft ModelOvarianNot Specified>90%[6]

Table 3: In Vitro and In Vivo Anti-inflammatory Activity of Piperidine Derivatives

Compound IDIn Vitro AssayIn Vitro ResultsIn Vivo ModelIn Vivo EfficacyReference
Phenacyl Halide Derivatives of Piperidine-4-carboxamide N/AN/ACarrageenan-induced paw edema in ratsComparable to acetylsalicylic acid[3]
5-hydroxyconiferaldehyde (related phenolic compound) LPS-induced NO production in RAW 264.7 macrophagesIC50 of 0.76 µMCarrageenan-induced paw edema in ratsSignificant reduction in paw volume and thickness[7][8]

Table 4: In Vitro and In Vivo Neuroprotective Activity of Piperidine Derivatives

Compound IDIn Vitro ModelIn Vitro EffectIn Vivo ModelIn Vivo EffectReference
Piperidine Carboxamide Derivatives (11f, 11j) µ-calpain inhibitionKi of 9-30 nMNMDA-induced convulsions in miceInhibited convulsions[9]
Benzylpiperidine-linked 1,3-dimethylbenzimidazolinones (15b, 15j) H2O2-induced oxidative damage in PC12 cellsNeuroprotective effectScopolamine-induced memory impairment in miceAmeliorated memory impairment[10][11]
Fenazinel Derivative (A10) SH-SY5Y cellsSuperior protective activityMiddle cerebral artery occlusion (MCAO) in ratsSignificantly reduced cerebral infarction[12]

Delving into the "How": Experimental Protocols

To ensure reproducibility and a deeper understanding of the presented data, this section outlines the methodologies for key experiments cited in the evaluation of this compound based compounds and their derivatives.

In Vitro Assays

1. Cell Viability Assays (MTT and SRB)

  • Objective: To determine the cytotoxic effects of the compounds on cancer cell lines.

  • Methodology:

    • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.[13]

    • Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 hours).[13]

    • MTT Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the wells and incubated. Viable cells with active mitochondrial reductase convert MTT into formazan crystals.[13] These crystals are then dissolved, and the absorbance is measured to quantify cell viability.[13]

    • SRB Assay: Cells are fixed with trichloroacetic acid and stained with Sulforhodamine B (SRB), a dye that binds to cellular proteins. The amount of bound dye is proportional to the cell number.

2. Enzyme Inhibition Assays (e.g., Cholinesterase Inhibition)

  • Objective: To assess the inhibitory effect of compounds on specific enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in neurodegenerative diseases.

  • Methodology (Ellman's Method):

    • The test compound is incubated with the enzyme (AChE or BChE) and a substrate (acetylthiocholine or butyrylthiocholine).

    • The enzyme hydrolyzes the substrate, producing thiocholine.

    • Thiocholine reacts with DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)) to produce a yellow-colored anion, which is measured spectrophotometrically.

    • The rate of color development is proportional to the enzyme activity, and the inhibitory effect of the compound is calculated.[2]

In Vivo Models

1. Xenograft Models for Anticancer Activity

  • Objective: To evaluate the antitumor efficacy of the compounds in a living organism.

  • Methodology:

    • Cell Implantation: Human cancer cells (e.g., PC3, MDA-MB-231) are subcutaneously injected into immunocompromised mice (e.g., nude mice).[5]

    • Tumor Growth: Tumors are allowed to grow to a palpable size.

    • Compound Administration: The test compound is administered to the mice through a specific route (e.g., oral, intraperitoneal) and dosing schedule.

    • Tumor Measurement: Tumor volume is measured regularly using calipers.

    • Efficacy Evaluation: The tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to a control group.[6]

2. Carrageenan-Induced Paw Edema for Anti-inflammatory Activity

  • Objective: To assess the anti-inflammatory properties of the compounds.

  • Methodology:

    • Induction of Inflammation: A solution of carrageenan is injected into the sub-plantar tissue of the hind paw of rats.[14]

    • Compound Administration: The test compound is administered prior to or after the carrageenan injection.

    • Edema Measurement: The volume of the paw is measured at different time points using a plethysmometer.

    • Efficacy Evaluation: The percentage of inhibition of edema is calculated by comparing the paw volume in the treated group to a control group.[14]

Visualizing the Mechanisms: Signaling Pathways and Workflows

To provide a clearer picture of the molecular interactions and the experimental process, the following diagrams have been generated using the DOT language.

PI3K_Akt_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K Akt (PKB) Akt (PKB) PIP3->Akt (PKB) Recruitment & Activation Downstream Targets Downstream Targets Akt (PKB)->Downstream Targets Cell Survival, Proliferation, Growth Cell Survival, Proliferation, Growth Downstream Targets->Cell Survival, Proliferation, Growth This compound Derivative This compound Derivative This compound Derivative->Akt (PKB) Inhibition

Caption: The PI3K/Akt signaling pathway, a key regulator of cell survival and proliferation, is a common target for anticancer piperidine derivatives.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Compound Synthesis Compound Synthesis Cell-based Assays Cell-based Assays (e.g., MTT, SRB) Compound Synthesis->Cell-based Assays Enzyme Inhibition Assays Enzyme Inhibition Assays Compound Synthesis->Enzyme Inhibition Assays Mechanism of Action Studies Mechanism of Action Studies Cell-based Assays->Mechanism of Action Studies Enzyme Inhibition Assays->Mechanism of Action Studies Animal Model Selection Animal Model Selection Mechanism of Action Studies->Animal Model Selection Pharmacokinetic Studies Pharmacokinetic Studies Animal Model Selection->Pharmacokinetic Studies Efficacy Studies Efficacy Studies (e.g., Xenograft) Pharmacokinetic Studies->Efficacy Studies Toxicology Studies Toxicology Studies Efficacy Studies->Toxicology Studies

Caption: A generalized workflow for the preclinical evaluation of this compound based compounds, from synthesis to in vivo testing.

References

Unraveling the Structure of Piperidine-4-carbaldehyde Derivatives: A 2D NMR Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

Comprehensive structural analysis of piperidine-4-carbaldehyde derivatives, pivotal scaffolds in medicinal chemistry, is greatly enhanced by the application of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy. This guide provides a comparative overview of key 2D NMR techniques—COSY, HSQC, and HMBC—and their utility in the unambiguous elucidation of these heterocyclic structures. Detailed experimental protocols and data interpretation are presented to aid researchers in drug discovery and development.

The piperidine moiety is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products. The addition of a carbaldehyde group at the 4-position introduces a reactive handle for further chemical modifications, making this compound and its N-substituted derivatives valuable building blocks in organic synthesis. Accurate and detailed structural characterization is paramount for understanding structure-activity relationships and ensuring the quality of these compounds. While one-dimensional (1D) ¹H and ¹³C NMR provide initial insights, 2D NMR techniques are indispensable for resolving signal overlap and definitively establishing atomic connectivity.

This guide focuses on the practical application of Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) for the structural analysis of N-substituted this compound derivatives. We will use N-tert-butoxycarbonyl (N-Boc) this compound as a representative example to illustrate the power of these techniques.

Comparative Analysis of 2D NMR Techniques for Structural Elucidation

The combination of COSY, HSQC, and HMBC experiments provides a comprehensive picture of the molecular framework. Each technique offers a unique piece of the structural puzzle, and their collective interpretation leads to an unambiguous assignment of all proton and carbon signals.

2D NMR Technique Information Provided Application to this compound Derivatives
COSY Shows correlations between protons that are coupled to each other (typically through 2-3 bonds).Identifies neighboring protons within the piperidine ring and helps to trace the spin systems of the axial and equatorial protons.
HSQC Correlates directly bonded proton and carbon atoms (¹J-coupling).Unambiguously assigns the carbon signal for each proton in the molecule, including the distinct signals for the piperidine ring carbons and the N-substituent.
HMBC Shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds).Establishes long-range connectivity, linking different spin systems. Crucial for identifying quaternary carbons and connecting the N-substituent to the piperidine ring.

Experimental Data for N-Boc-piperidine-4-carbaldehyde

The following tables summarize the ¹H and ¹³C NMR chemical shifts and key 2D NMR correlations for N-Boc-piperidine-4-carbaldehyde.

Table 1: ¹H and ¹³C NMR Chemical Shift Assignments for N-Boc-piperidine-4-carbaldehyde

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
Aldehyde (CHO)9.65204.5
H-42.5049.0
H-2, H-6 (axial)2.9042.0
H-2, H-6 (equatorial)4.1042.0
H-3, H-5 (axial)1.6528.5
H-3, H-5 (equatorial)1.9528.5
Boc (C(CH₃)₃)-80.0
Boc (C(CH₃)₃)1.4528.4

Table 2: Key 2D NMR Correlations for N-Boc-piperidine-4-carbaldehyde

COSY Correlations (¹H-¹H) HSQC Correlations (¹H-¹³C) HMBC Correlations (¹H-¹³C)
H-4 ↔ H-3, H-5Aldehyde H ↔ Aldehyde CAldehyde H ↔ C-4
H-2 ↔ H-3H-4 ↔ C-4H-4 ↔ Aldehyde C, C-3, C-5
H-6 ↔ H-5H-2, H-6 ↔ C-2, C-6H-2, H-6 ↔ C-4, Boc C=O
H-3, H-5 ↔ C-3, C-5Boc CH₃ ↔ Boc C, Boc C=O
Boc CH₃ ↔ Boc CH₃ C

Experimental Protocols

Sample Preparation:

  • Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Ensure the sample is fully dissolved to avoid signal broadening.

NMR Data Acquisition:

  • Instrument: A high-field NMR spectrometer (400 MHz or higher is recommended).

  • ¹H NMR: Acquire a standard 1D proton spectrum to identify all proton signals and their multiplicities.

  • ¹³C NMR: Acquire a proton-decoupled 1D carbon spectrum to identify all unique carbon environments.

  • COSY: A standard gradient-enhanced COSY (gCOSY) experiment is typically sufficient. Key parameters include spectral widths covering all proton signals and a sufficient number of increments in the indirect dimension for adequate resolution.

  • HSQC: A gradient-enhanced HSQC experiment with sensitivity improvement is recommended. The spectral width in the ¹³C dimension should encompass all expected carbon signals.

  • HMBC: A gradient-enhanced HMBC experiment is used. The long-range coupling delay should be optimized for typical 2-3 bond J-couplings (e.g., 8-10 Hz).

Visualization of Experimental Workflow and Structural Elucidation Logic

The following diagrams illustrate the general workflow for 2D NMR data acquisition and the logical process of piecing together the structure from the spectral data.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Elucidation Sample Piperidine Derivative Dissolution Dissolve in Deuterated Solvent Sample->Dissolution NMR_Tube Transfer to NMR Tube Dissolution->NMR_Tube NMR_Spectrometer High-Field NMR Spectrometer NMR_Tube->NMR_Spectrometer OneD_NMR 1D NMR (¹H, ¹³C) NMR_Spectrometer->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) NMR_Spectrometer->TwoD_NMR Process_Spectra Process Spectra TwoD_NMR->Process_Spectra Assign_Signals Assign Signals Process_Spectra->Assign_Signals Structure_Confirmation Confirm Structure Assign_Signals->Structure_Confirmation

Caption: General experimental workflow for the structural elucidation of piperidine derivatives using 2D NMR.

logical_relationships COSY COSY (¹H-¹H Connectivity) Spin_Systems Identify Spin Systems COSY->Spin_Systems HSQC HSQC (Direct ¹H-¹³C Correlations) Direct_Assignments Assign Directly Bonded C-H Pairs HSQC->Direct_Assignments HMBC HMBC (Long-Range ¹H-¹³C Correlations) Connect_Fragments Connect Fragments & Assign Quaternary C's HMBC->Connect_Fragments Final_Structure Final Structure Elucidation Spin_Systems->Final_Structure Direct_Assignments->Final_Structure Connect_Fragments->Final_Structure

Caption: Logical relationships in spectral interpretation for structural elucidation using 2D NMR.

A Comparative Guide to Modern Synthetic Methodologies for Piperidine Ring Formation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the piperidine scaffold is a cornerstone of modern medicinal chemistry. Its prevalence in numerous pharmaceuticals necessitates the continual development of efficient and selective synthetic methodologies. This guide provides an objective comparison of emerging techniques for piperidine ring formation against established classical methods, supported by experimental data and detailed protocols.

This guide focuses on a comparative analysis of key performance indicators such as chemical yield, stereoselectivity (diastereo- and enantioselectivity), and substrate scope. The methodologies are broadly categorized into classical approaches and modern catalytic strategies, including biocatalysis, transition-metal-catalyzed cycloadditions, and dearomatization techniques.

Data Presentation: A Comparative Analysis

The following tables summarize quantitative data for different synthetic methodologies, offering a direct comparison of their efficacy across various substrates.

Table 1: Classical Methodology - Catalytic Hydrogenation of Pyridines

Classical hydrogenation of pyridines remains a widely used, atom-economical method for piperidine synthesis. However, it often requires harsh conditions and can suffer from a lack of chemoselectivity with substituted pyridines.[1][2]

EntrySubstrateCatalystConditionsYield (%)Diastereoselectivity (cis:trans)Reference
1Pyridine5% Rh/C80 °C, 5 atm H₂>99N/A[3]
22-MethylpyridinePtO₂rt, 70 bar H₂, AcOH92N/A[2]
33-MethylpyridinePtO₂rt, 70 bar H₂, AcOH95N/A[2]
44-MethylpyridineRh₂O₃40 °C, 5 bar H₂, TFE>99N/A[4]
53-PhenylpyridinePtO₂rt, 60 bar H₂, AcOH85N/A[2]
64-HydroxypyridineRh₂O₃40 °C, 5 bar H₂, TFE95N/A[3]

Table 2: Modern Methodology - Biocatalytic C-H Oxidation / Radical Cross-Coupling

A groundbreaking approach combines the selectivity of biocatalytic C-H oxidation with the versatility of radical cross-coupling, dramatically reducing the number of synthetic steps required to produce complex piperidines from simple precursors.[5][6] This method offers access to previously hard-to-synthesize analogs.[6]

EntryPiperidine PrecursorEnzymeCoupling PartnerConditionsOverall Yield (%)StereoselectivityReference
1N-Boc-piperidine-2-carboxylic acidEngineered P4H4-Iodobenzonitrile1. Biocatalytic oxidation; 2. Ni-electrocatalysis55>20:1 dr[6]
2N-Boc-piperidine-3-carboxylic acidSaEctD1-Iodo-4-methoxybenzene1. Biocatalytic oxidation; 2. Ni-electrocatalysis62>20:1 dr[6]
3N-Boc-piperidine-2-carboxylic acidEngineered P4H4-Vinylpyridine1. Biocatalytic oxidation; 2. Ni-electrocatalysis45>20:1 dr[6]

Table 3: Modern Methodology - Rhodium-Catalyzed [2+2+2] Cycloaddition

This powerful cycloaddition strategy allows for the rapid assembly of highly substituted piperidine rings from simple, acyclic precursors in a single step. It offers excellent control over stereochemistry.[7]

EntryAlkyne 1Alkyne 2IsocyanateCatalystYield (%)Enantiomeric Excess (ee %)Reference
1Phenylacetylene1-HexyneAlkenyl isocyanate[Rh(C₂H₄)₂Cl]₂ / Chiral Ligand8595[7]
2Trimethylsilylacetylene1-PentyneAlkenyl isocyanate[Rh(C₂H₄)₂Cl]₂ / Chiral Ligand9197[7]
31-Phenyl-1-propyneEthyl propiolateAlkenyl isocyanate[Rh(C₂H₄)₂Cl]₂ / Chiral Ligand7892[7]

Table 4: Modern Methodology - Catalytic Asymmetric Dearomatization of Pyridines

Catalytic asymmetric dearomatization of pyridines has emerged as a sophisticated strategy to access chiral piperidines. These methods often involve the activation of the pyridine ring followed by a stereoselective nucleophilic addition.[8]

EntryPyridine SubstrateNucleophileCatalystConditionsYield (%)Enantiomeric Excess (ee %)Reference
1N-Boc-pyridinium saltPhenylboronic acidRh(COD)₂BF₄ / (R)-BINAPDioxane/H₂O, 50 °C8595[8]
2N-Allyl-pyridinium saltGrignard ReagentCu-based catalystTHF, -78 °C to rt7592[9]
3N-Methoxycarbonyl-pyridinium saltMalonateChiral SquaramideToluene, -20 °C9498[9]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the reproduction and adaptation of these synthetic routes.

Protocol 1: Classical Catalytic Hydrogenation of Pyridine

This protocol describes a general procedure for the hydrogenation of a substituted pyridine using Platinum(IV) oxide (PtO₂) as the catalyst.[2]

Materials:

  • Substituted pyridine (1.0 eq)

  • Platinum(IV) oxide (PtO₂, Adams' catalyst, 1-5 mol%)

  • Glacial acetic acid (solvent)

  • High-pressure hydrogenation reactor (e.g., Parr shaker)

  • Hydrogen gas (high purity)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Celite®

Procedure:

  • To a high-pressure reactor vessel, add the substituted pyridine (e.g., 1.0 g) and glacial acetic acid (10 mL).

  • Carefully add the PtO₂ catalyst to the solution.

  • Seal the reactor and purge the system with nitrogen gas, followed by purging with hydrogen gas.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-70 bar).[2]

  • Begin vigorous stirring and maintain the reaction at room temperature for 4-8 hours, or until reaction completion is confirmed by TLC or GC-MS.

  • Once the reaction is complete, carefully vent the excess hydrogen gas and purge the reactor with nitrogen.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst.

  • Carefully neutralize the filtrate by the slow addition of a saturated aqueous solution of NaHCO₃ until effervescence ceases.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography to afford the desired piperidine derivative.

Protocol 2: Biocatalytic Hydroxylation of N-Boc-piperidine-2-carboxylic acid

This protocol outlines the enzymatic C-H oxidation of a piperidine precursor, the first step in the two-stage synthesis.[6]

Materials:

  • N-Boc-piperidine-2-carboxylic acid

  • Engineered proline-4-hydroxylase (P4H) enzyme

  • α-Ketoglutarate

  • Ascorbic acid

  • Fe(II) sulfate

  • Potassium phosphate buffer (pH 7.5)

  • Centrifuge and filtration apparatus

Procedure:

  • In a temperature-controlled vessel, prepare a solution of potassium phosphate buffer (100 mM, pH 7.5).

  • To the buffer, add N-Boc-piperidine-2-carboxylic acid (e.g., 10 g/L), α-ketoglutarate (2 eq), ascorbic acid (2 eq), and Fe(II) sulfate (0.1 eq).

  • Initiate the reaction by adding the engineered P4H enzyme solution.

  • Maintain the reaction at a constant temperature (e.g., 25-30 °C) with gentle agitation and aeration.

  • Monitor the reaction progress by HPLC or LC-MS.

  • Upon completion, terminate the reaction by centrifuging to remove the enzyme.

  • Filter the supernatant to obtain a clear solution of the hydroxylated product.

  • The crude product can be purified by extraction or chromatography, or used directly in the subsequent radical cross-coupling step.

Protocol 3: Rhodium-Catalyzed Asymmetric [2+2+2] Cycloaddition

This protocol provides a general procedure for the enantioselective synthesis of a substituted piperidine derivative via a [2+2+2] cycloaddition.[7]

Materials:

  • Diyne substrate (1.0 eq)

  • Alkenyl isocyanate (1.2 eq)

  • [Rh(C₂H₄)₂Cl]₂ (2.5 mol%)

  • Chiral phosphoramidite ligand (e.g., (R,R)-TADDOL-derived phosphoramidite) (5.5 mol%)

  • Anhydrous, degassed solvent (e.g., toluene)

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • In a glovebox, add the [Rh(C₂H₄)₂Cl]₂ and the chiral ligand to a dry Schlenk flask.

  • Add anhydrous, degassed toluene and stir the mixture at room temperature for 20 minutes to form the catalyst complex.

  • To this solution, add the diyne substrate.

  • Slowly add the alkenyl isocyanate to the reaction mixture at room temperature over a period of 1 hour using a syringe pump.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the enantiomerically enriched piperidine derivative.

Visualizing the Methodologies

The following diagrams, generated using the DOT language, illustrate the conceptual workflows of the discussed synthetic strategies.

classical_hydrogenation Pyridine Substituted Pyridine Reaction Hydrogenation Pyridine->Reaction High Pressure Catalyst Heterogeneous Catalyst (e.g., PtO₂, Rh/C) Catalyst->Reaction H2 H₂ Gas H2->Reaction Piperidine Substituted Piperidine Reaction->Piperidine

Caption: Classical Catalytic Hydrogenation Workflow.

biocatalytic_radical_coupling Piperidine_Precursor Piperidine Precursor C_H_Oxidation Biocatalytic C-H Oxidation Piperidine_Precursor->C_H_Oxidation Enzyme Enzyme (e.g., P4H) Enzyme->C_H_Oxidation Hydroxylated_Intermediate Hydroxylated Intermediate Radical_Coupling Radical Cross-Coupling Hydroxylated_Intermediate->Radical_Coupling Coupling_Partner Radical Precursor Coupling_Partner->Radical_Coupling Ni_Catalyst Ni-Electrocatalysis Ni_Catalyst->Radical_Coupling Functionalized_Piperidine Complex Functionalized Piperidine C_H_Oxidation->Hydroxylated_Intermediate Radical_Coupling->Functionalized_Piperidine

Caption: Biocatalytic C-H Oxidation and Radical Cross-Coupling Sequence.

rhodium_cycloaddition Diyne Diyne Cycloaddition [2+2+2] Cycloaddition Diyne->Cycloaddition Alkene_Isocyanate Alkenyl Isocyanate Alkene_Isocyanate->Cycloaddition Rh_Catalyst Chiral Rh Catalyst Rh_Catalyst->Cycloaddition Piperidine Highly Substituted Chiral Piperidine Cycloaddition->Piperidine

Caption: Rhodium-Catalyzed [2+2+2] Cycloaddition for Piperidine Synthesis.

References

A Researcher's Guide to Comparative Docking of Piperidine Derivatives Against Key Protein Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides researchers, scientists, and drug development professionals with an objective comparison of the in silico performance of various piperidine derivatives against critical protein targets implicated in a range of diseases, including Alzheimer's disease, obesity, and pain management. The following sections present quantitative data from molecular docking studies, detailed experimental protocols, and visualizations of key processes to facilitate a deeper understanding of the structure-activity relationships and binding interactions of this versatile scaffold.

Quantitative Comparison of Piperidine Derivatives

The inhibitory activities and binding affinities of several piperidine derivatives against their respective biological targets are summarized below. This data, compiled from multiple studies, offers a comparative view of their potential efficacy.[1][2]

Target ProteinDerivative SeriesKey Compound/ModificationBinding Affinity/Score (kcal/mol)Inhibitory Concentration (IC50)Reference CompoundPDB ID
Acetylcholinesterase (AChE)Benzamide Piperidines5d (2-Fluoro substitution)Not explicitly stated13 ± 2.1 nM[1]Donepezil (600 ± 50 nM)[1]Not specified
Pancreatic Lipase (PL)Pyrrolidine and Piperidine DerivativesCompound 12 (pyrrolidine derivative)-8.24[1][3]0.143 ± 0.001 mg/mL[1][3]Orlistat1LPS[4]
µ-Opioid Receptor (µ-OR)4-Amino Methyl PiperidinesHN Series-8.13 to -13.37[1][5]Not applicableMorphine, Fentanyl, Pethidine[1][5]Not specified
Sigma-1 Receptor (σ1R) & Histamine H3 Receptor (H3R)Piperidine/Piperazine DerivativesCompound 5 (Piperidine core)Not applicablehH3R Ki: 7.70 nM, σ1R Ki: 3.64 nM[1]Not applicableNot specified
SARS-CoV-2 Main Protease (Mpro)Designed Piperidine DerivativesP1-P8-5.9 to -7.3[4][6]Not applicableN3 inhibitor (-11.4)[4][6]6LU7[4]
Acetyl-CoA Carboxylase (ACC)PiperidinylpiperidinesCompound 7aDocking Score: 8.01ACC1: 189 nM, ACC2: 172 nM[7]CP-640186 (Docking Score: 7.18)[7]3FF6[7]

Experimental Protocols

The following methodologies are representative of the key experiments cited in the referenced studies for molecular docking.

Molecular Docking Protocol for Acetylcholinesterase (AChE) Inhibition Study[1]
  • Software : Molecular docking studies were performed to investigate the binding modes of the synthesized benzamide derivatives.

  • Target Preparation : The three-dimensional crystal structure of AChE was obtained from the Protein Data Bank.

  • Ligand Preparation : The 3D structures of the piperidine derivatives were generated and optimized.

  • Binding Site Analysis : Docking results were analyzed to identify key interactions. For instance, the carbonyl group of the most active compound (5d) showed significant hydrogen bonding with the amino acid residue Tyrosine 121 in the active site of acetylcholinesterase.[1]

Molecular Docking Protocol for Pancreatic Lipase (PL) Inhibition Study[1][3]
  • Software : AutoDock 4.2 was utilized for the molecular docking simulations.[1][3]

  • Target Preparation : The X-ray crystal structure of pancreatic lipase (PDB ID: 1LPS) was retrieved from the Protein Data Bank.[4] Water molecules and other non-essential residues were removed.

  • Ligand Preparation : The 3D structures of the piperidine and pyrrolidine derivatives were generated using software like ChemDraw Ultra and optimized.[1]

  • Grid and Docking Parameters : A grid box was defined to encompass the active site of the enzyme.

  • Docking Algorithm : The Lamarckian Genetic Algorithm was employed to determine the optimal binding conformations of the ligands within the rigid protein binding site.[1]

Molecular Docking Protocol for SARS-CoV-2 Main Protease (Mpro) Study[4]
  • Software : Autodock Vina was used for the molecular docking study.[4]

  • Protein Preparation : The 3D crystal structure of SARS-CoV-2 Mpro (PDB ID: 6LU7) was obtained from the Protein Data Bank.[4] Water molecules were removed, and the protein was prepared using Autodock Tools.[4]

  • Ligand Preparation : The 3D structures of the designed piperidine derivatives were optimized using quantum chemical methods before docking.[4]

  • Docking Validation : The co-crystallized native ligand (N3 inhibitor) was redocked into the Mpro active site to validate the docking protocol.[4] The protocol was considered validated as the Root Mean Square Deviation (RMSD) between the docked pose and the crystal structure pose was less than 2.0 Å.[4][6]

  • Analysis : The final docked conformations were evaluated based on their binding energy (kcal/mol) and the interactions formed with key amino acid residues in the protein's active site.[4]

Visualizations

General Workflow for Comparative Molecular Docking Studies

The following diagram illustrates a typical computational workflow for a comparative docking study, from target and ligand preparation to the analysis of potential lead compounds.[4]

A Target Identification & PDB Structure Retrieval B Protein Preparation (Remove water, add hydrogens) A->B D Binding Site Identification A->D E Molecular Docking Simulation B->E C Ligand Library Preparation (2D to 3D, energy minimization) C->E D->E F Pose Generation & Scoring E->F G Analysis of Binding Interactions (H-bonds, hydrophobic, etc.) F->G H Lead Compound Identification G->H

Caption: Workflow for a comparative molecular docking study.

Simplified GPCR Signaling Pathway

Piperidine derivatives are often investigated as modulators of G-protein coupled receptors (GPCRs), such as the µ-opioid receptor. The diagram below shows a simplified signaling cascade initiated by ligand binding to a GPCR.

cluster_membrane Cell Membrane Ligand Piperidine Derivative (Ligand) GPCR GPCR (e.g., µ-Opioid Receptor) Ligand->GPCR Binds G_Protein G-Protein Activation GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Generates Response Cellular Response (e.g., Analgesia) Second_Messenger->Response Leads to

References

Unveiling the Potential: A Comparative Guide to Novel Piperidine-Based Inhibitors of FAAH and HDACs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for potent and selective enzyme inhibitors is a continuous endeavor. Piperidine scaffolds have emerged as a privileged structure in medicinal chemistry, forming the backbone of numerous clinically approved drugs. This guide provides a comprehensive comparison of novel piperidine-based inhibitors targeting two critical enzymes in human disease: Fatty Acid Amide Hydrolase (FAAH) and Histone Deacetylases (HDACs). By presenting key experimental data, detailed protocols, and clear visual representations of signaling pathways and workflows, this document aims to facilitate the evaluation and selection of promising new therapeutic candidates.

This guide will delve into the inhibitory activity of a novel piperidine-based FAAH inhibitor, JNJ-42165279, and a novel piperidine-based HDAC inhibitor, Compound 10 (AKOS030273637), comparing them against the well-established inhibitors PF-04457845 and Vorinostat, respectively.

Fatty Acid Amide Hydrolase (FAAH) Inhibition: A Focus on JNJ-42165279

FAAH is a key enzyme in the endocannabinoid system, responsible for the degradation of anandamide and other fatty acid amides.[1][2] Inhibition of FAAH leads to increased levels of these signaling molecules, producing analgesic, anti-inflammatory, and anxiolytic effects.[1][3]

Comparative Inhibitory Activity

The following table summarizes the in vitro potency of the novel piperidine-based FAAH inhibitor JNJ-42165279 in comparison to the established inhibitor PF-04457845.

CompoundTargetIC50 (nM)SelectivityReference
JNJ-42165279 Human FAAH70Highly selective against a panel of 50 receptors, enzymes, transporters, and ion-channels at 10 µM.[4][4]
Rat FAAH313[4]
PF-04457845 Human FAAH7.2Exquisitely selective for FAAH over a panel of other serine hydrolases.[5]
Rat FAAH7.4[6]
Mechanism of Action: Covalent Inhibition

Both JNJ-42165279 and PF-04457845 are covalent inhibitors that act by carbamylating the catalytic serine nucleophile (Ser241) in the active site of FAAH, leading to its inactivation.[4][7][8] This irreversible mechanism of action contributes to their high potency and prolonged duration of action.

FAAH_Inhibition cluster_0 Endocannabinoid Signaling cluster_1 FAAH-mediated Degradation cluster_2 Inhibition by Piperidine Compounds Anandamide Anandamide (AEA) CB1R CB1 Receptor Anandamide->CB1R Binds to Neuron Postsynaptic Neuron CB1R->Neuron Reduces Neurotransmission FAAH FAAH Enzyme ArachidonicAcid Arachidonic Acid + Ethanolamine FAAH->ArachidonicAcid Hydrolyzes to Anandamide_deg Anandamide (AEA) Anandamide_deg->FAAH Substrate Inhibitor Piperidine-based FAAH Inhibitor (e.g., JNJ-42165279) FAAH_target FAAH Enzyme Inhibitor->FAAH_target Covalently binds to Ser241 Inactive_FAAH Inactive FAAH (Carbamylated) FAAH_target->Inactive_FAAH HDAC_Inhibition cluster_0 Chromatin Regulation cluster_1 HDAC Inhibition HAT Histone Acetyltransferase (HAT) Histone_A Acetylated Histone (Relaxed Chromatin) HAT->Histone_A Adds Acetyl Group HDAC Histone Deacetylase (HDAC) Histone_D Deacetylated Histone (Condensed Chromatin) HDAC->Histone_D Removes Acetyl Group Histone_A->HDAC Gene_On Gene Transcription ON Histone_A->Gene_On Histone_D->HAT Gene_Off Gene Transcription OFF Histone_D->Gene_Off Inhibitor Piperidine-based HDAC Inhibitor (e.g., Compound 10) HDAC_target HDAC Active Site (with Zn2+) Inhibitor->HDAC_target Chelates Zn2+ Inactive_HDAC Inactive HDAC HDAC_target->Inactive_HDAC MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells add_compounds Add serial dilutions of test compounds seed_cells->add_compounds incubate_cells Incubate for 48-72 hours add_compounds->incubate_cells add_mtt Add MTT solution incubate_cells->add_mtt incubate_mtt Incubate for 2-4 hours (Formazan formation) add_mtt->incubate_mtt add_solubilizer Add solubilization solution incubate_mtt->add_solubilizer read_absorbance Measure absorbance (570-600 nm) add_solubilizer->read_absorbance analyze_data Calculate IC50 read_absorbance->analyze_data Western_Blot_Workflow start Start cell_treatment Treat cells with HDAC inhibitors start->cell_treatment protein_extraction Cell lysis and protein quantification cell_treatment->protein_extraction sds_page SDS-PAGE protein_extraction->sds_page transfer Transfer to PVDF membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Incubate with primary antibody blocking->primary_ab secondary_ab Incubate with secondary antibody primary_ab->secondary_ab detection Chemiluminescent detection secondary_ab->detection analysis Data analysis detection->analysis

References

Safety Operating Guide

Safe Disposal of Piperidine-4-carbaldehyde: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

IMMEDIATE SAFETY AND LOGISTICAL INFORMATION

This document provides comprehensive guidance on the proper disposal procedures for Piperidine-4-carbaldehyde, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these protocols to minimize risks associated with the handling and disposal of this chemical.

Hazard Profile and Immediate Precautions

This compound is classified as an irritant and may cause respiratory irritation.[1] It is essential to handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[2] Personal protective equipment (PPE) is mandatory when handling this substance.

Emergency First Aid:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[2]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice.[1]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]

Personal Protective Equipment (PPE)

When handling this compound, the following PPE is required:

  • Eye Protection: Tightly fitting safety goggles and a face shield.[3]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of in accordance with good laboratory practices.[3]

  • Body Protection: A flame-retardant lab coat and closed-toe shoes.[4]

  • Respiratory Protection: If working outside a fume hood or if exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2]

Quantitative Data Summary

While specific occupational exposure limits for this compound have not been established, data for the parent compound, piperidine, can be used as a conservative proxy.

ParameterValue (for Piperidine)Source
Workplace Exposure Limit (WEL) 1 ppm (8-hour TWA)American Industrial Hygiene Association (AIHA)
Irritation Threshold (Human) 26 ppmBazarova and Migoukina (1975)
Odor Threshold <2 ppmTrochimowicz et al. (1994)

TWA: Time-Weighted Average

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through an approved hazardous waste disposal facility. For small quantities typically used in a laboratory setting, a chemical neutralization step is recommended to reduce hazards prior to collection.

Experimental Protocol: Neutralization of this compound Waste

This procedure outlines the oxidation of this compound to its corresponding carboxylic acid, which is generally less toxic and volatile.

Materials:

  • This compound waste (or contaminated materials)

  • Potassium permanganate (KMnO₄) solution (6%)

  • Sulfuric acid (3 M)

  • Sodium bisulfite (NaHSO₃)

  • pH indicator strips

  • Stir plate and stir bar

  • Appropriate glass beakers

  • Fume hood

Procedure:

  • Preparation: Conduct this procedure in a certified chemical fume hood. Wear all required PPE.

  • Dilution: Dilute the this compound waste with water to a concentration of approximately 5%.

  • Acidification: Slowly add 3 M sulfuric acid to the diluted solution while stirring until the pH is approximately 3.

  • Oxidation: While stirring, slowly add the 6% potassium permanganate solution. A brown precipitate of manganese dioxide (MnO₂) will form. Continue adding the permanganate solution until a persistent purple color remains, indicating an excess of the oxidizing agent.

  • Quenching: Slowly add sodium bisulfite to the solution until the purple color and the brown precipitate disappear, resulting in a clear solution. This step neutralizes the excess potassium permanganate.

  • Neutralization: Check the pH of the final solution. Neutralize it to a pH between 6 and 8 by adding a suitable base (e.g., sodium bicarbonate) or acid (e.g., dilute sulfuric acid) as needed.

  • Disposal of Treated Liquid: The final neutralized solution should be collected in a designated hazardous waste container for liquid chemical waste and disposed of through your institution's Environmental Health and Safety (EHS) department. Do not pour down the drain unless explicitly permitted by local regulations and your EHS office.

  • Disposal of Contaminated Solids: All contaminated solid waste, including gloves, paper towels, and empty containers, must be collected in a sealed, chemically resistant bag or drum labeled as "Hazardous Waste."[5] Arrange for pickup by your institution's EHS department.

  • Empty Container Decontamination: Empty containers that held this compound should be rinsed three times with a suitable solvent (e.g., ethanol, acetone). Collect the rinsate as hazardous liquid waste. After rinsing, the container can be washed with soap and water and disposed of as regular trash.

Spill Management

  • Small Spills: Absorb the spill with an inert, non-combustible absorbent material such as sand or vermiculite. Collect the absorbed material into a sealed container for disposal as hazardous waste.

  • Large Spills: Evacuate the area immediately and contact your institution's emergency response team.

Disposal Workflow Diagram

G cluster_prep Preparation cluster_waste_collection Waste Segregation cluster_liquid_treatment Liquid Waste Neutralization cluster_final_disposal Final Disposal PPE Don Personal Protective Equipment (Goggles, Gloves, Lab Coat) FumeHood Work in a Chemical Fume Hood LiquidWaste Collect Liquid Waste (Pure compound, solutions) FumeHood->LiquidWaste Handle all waste in hood Dilute 1. Dilute with Water LiquidWaste->Dilute SolidWaste Collect Solid Waste (Contaminated gloves, wipes) SolidWasteDisposal Dispose of Solid Waste in Hazardous Waste Container SolidWaste->SolidWasteDisposal Acidify 2. Acidify with H₂SO₄ Dilute->Acidify Oxidize 3. Add KMnO₄ Solution Acidify->Oxidize Quench 4. Quench with NaHSO₃ Oxidize->Quench Neutralize 5. Neutralize to pH 6-8 Quench->Neutralize TreatedLiquidDisposal Dispose of Treated Liquid in Hazardous Waste Container Neutralize->TreatedLiquidDisposal EHS Arrange for EHS Pickup TreatedLiquidDisposal->EHS SolidWasteDisposal->EHS

Caption: Workflow for the safe disposal of this compound.

By following these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a secure research environment.

References

Personal protective equipment for handling Piperidine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals like Piperidine-4-carbaldehyde is paramount. This guide provides immediate, essential safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound and its derivatives are classified with specific hazards that necessitate the use of appropriate personal protective equipment. The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] Some derivatives are also toxic if swallowed.[3][4]

Quantitative Data Summary

Hazard ClassificationGHS PictogramPrecautionary Statements
Skin Irritation (Category 2)[1][2]Exclamation MarkP264: Wash skin thoroughly after handling.[3] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][3] P302+P352: IF ON SKIN: Wash with plenty of water.[1] P332+P313: If skin irritation occurs: Get medical advice/attention.[1][3]
Serious Eye Irritation (Category 2)[1][2]Exclamation MarkP280: Wear protective gloves/protective clothing/eye protection/face protection.[1][3] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][3] P337+P313: If eye irritation persists: Get medical advice/attention.[1][3]
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) (Category 3)[1]Exclamation MarkP261: Avoid breathing dust/fumes.[1] P271: Use only outdoors or in a well-ventilated area.[1] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1] P312: Call a POISON CENTER/doctor if you feel unwell.[1]

Experimental Protocol: Safe Handling Procedure

Adherence to a strict protocol is critical when working with this compound.

1. Engineering Controls and Preparation:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[5]

  • Ensure that an eyewash station and safety shower are readily accessible.[4]

  • Before starting, inspect all PPE for integrity.[3]

2. Personal Protective Equipment (PPE) Protocol:

  • Eye and Face Protection: Wear tightly fitting safety goggles or a face shield.[3][5] Standard safety glasses are not sufficient.

  • Skin Protection: Wear a lab coat and appropriate protective gloves (e.g., nitrile or neoprene).[6][7] Inspect gloves before use and remove them correctly to avoid skin contact.[3] For tasks with a higher risk of splashing, consider a chemical-resistant apron.[8]

  • Respiratory Protection: If there is a risk of inhaling dust or vapors, especially outside of a fume hood, use a NIOSH/MSHA approved respirator.[5][9]

3. Handling and Use:

  • Avoid all personal contact with the substance.[1]

  • Do not eat, drink, or smoke in the handling area.[1][4]

  • Keep the container tightly closed when not in use.[1][9]

  • Avoid the formation of dust and aerosols.[10]

4. First Aid Measures:

  • If on skin: Immediately wash with plenty of soap and water.[1] Remove contaminated clothing and wash it before reuse.[1]

  • If in eyes: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[1][3]

  • If inhaled: Move the person to fresh air and keep them comfortable for breathing.[1]

  • If swallowed: Do NOT induce vomiting. Call a physician or poison control center immediately.[5]

Spill, Storage, and Disposal Plan

Accidental Release Measures:

  • Minor Spills: Clean up spills immediately.[1] Use dry clean-up procedures and avoid generating dust.[1] Absorb with inert material and place in a suitable, labeled container for disposal.[3]

  • Major Spills: Evacuate the area and move upwind.[1] Alert the appropriate emergency personnel.[1]

Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1][9]

  • Keep containers tightly sealed and protect them from physical damage.[1][9]

Disposal:

  • Dispose of waste and contaminated materials as hazardous waste.[3]

  • Offer surplus and non-recyclable solutions to a licensed disposal company.[3] Do not allow the product to enter drains.[3]

  • Dispose of contaminated packaging as unused product.[3]

Workflow for Handling this compound

prep Preparation ppe Wear Appropriate PPE prep->ppe Assess Risks handling Chemical Handling ppe->handling Proceed to Work spill Spill Occurs handling->spill Check for Spills no_spill No Spill handling->no_spill cleanup Spill Cleanup spill->cleanup Yes storage Storage no_spill->storage No disposal Waste Disposal cleanup->disposal storage->disposal end Procedure Complete disposal->end

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Piperidine-4-carbaldehyde
Reactant of Route 2
Piperidine-4-carbaldehyde

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.